molecular formula C10H9NO2 B181058 2,6-Dihydroxy-4-methylquinoline CAS No. 34982-01-9

2,6-Dihydroxy-4-methylquinoline

Cat. No.: B181058
CAS No.: 34982-01-9
M. Wt: 175.18 g/mol
InChI Key: MLWJMEZPVTZSKE-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-methylquinoline is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-hydroxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWJMEZPVTZSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344907
Record name 2,6-Dihydroxy-4-methylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34982-01-9
Record name 2,6-Dihydroxy-4-methylquinoline
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Record name 34982-01-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of 2,6-dihydroxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document details a feasible synthetic route, summarizes its physicochemical properties, and explores its potential biological activities, offering valuable insights for researchers in drug discovery and development.

Chemical Identity and Properties

This compound is a quinoline derivative with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 34982-01-9[1]
Appearance Solid (predicted)
Melting Point Not available
Solubility Not available
InChI 1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13)[1]
SMILES Cc1cc(O)nc2ccc(O)cc12[1]

Synthesis of this compound

A plausible and widely used method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[2][3] This approach involves the condensation of an aniline with a β-ketoester, followed by a thermal cyclization. For the synthesis of this compound, 4-aminophenol would serve as the aniline component and ethyl acetoacetate as the β-ketoester.

The reaction proceeds in two main stages:

  • Formation of the anilinocrotonate intermediate: 4-aminophenol reacts with ethyl acetoacetate to form ethyl 3-(4-hydroxyanilino)crotonate.

  • Thermal cyclization: The intermediate is heated at high temperatures, typically in a high-boiling point solvent, to induce intramolecular cyclization and formation of the quinoline ring.

Synthesis_Pathway cluster_reactants Reactants Reactant1 4-Aminophenol Intermediate Ethyl 3-(4-hydroxyanilino)crotonate Reactant1->Intermediate Condensation Reactant2 Ethyl Acetoacetate Reactant2->Intermediate Product This compound Intermediate->Product Thermal Cyclization (High Temperature)

Caption: Proposed synthesis pathway for this compound via the Conrad-Limpach reaction.

Detailed Experimental Protocol (Proposed)

This protocol is a proposed adaptation of the Conrad-Limpach synthesis for this compound.

Materials:

  • 4-Aminophenol

  • Ethyl acetoacetate

  • High-boiling point solvent (e.g., Dowtherm A, mineral oil)[3][4]

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Standard laboratory glassware and heating apparatus

Procedure:

Step 1: Synthesis of Ethyl 3-(4-hydroxyanilino)crotonate

  • In a round-bottom flask, dissolve 4-aminophenol in a minimal amount of ethanol.

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, the solvent can be removed under reduced pressure to yield the crude ethyl 3-(4-hydroxyanilino)crotonate. Purification can be achieved by recrystallization.

Step 2: Cyclization to this compound

  • In a three-necked flask equipped with a mechanical stirrer, a condenser, and a thermometer, place the dried ethyl 3-(4-hydroxyanilino)crotonate.

  • Add a high-boiling point solvent such as Dowtherm A or mineral oil.[3][4]

  • Heat the mixture with stirring to approximately 250 °C.[3] The ethanol formed during the reaction will distill off.

  • Maintain the temperature for a specified period to ensure complete cyclization.

  • After cooling, the reaction mixture will solidify. The solid product can be triturated with a suitable solvent (e.g., petroleum ether) to remove the high-boiling solvent.

  • The crude product is then collected by filtration.

Step 3: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system.

  • Alternatively, acidic or basic extraction can be employed. The product can be dissolved in a dilute sodium hydroxide solution, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by the addition of hydrochloric acid.

  • The purified product should be dried under vacuum.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

TechniquePredicted Features
¹H NMR Aromatic protons on the benzene and pyridine rings, a singlet for the methyl group, and exchangeable signals for the two hydroxyl groups.
¹³C NMR Signals corresponding to the carbon atoms of the quinoline core, including the methyl carbon and the carbons bearing the hydroxyl groups.
IR Spectroscopy Broad O-H stretching vibrations for the hydroxyl groups, C=C and C=N stretching vibrations characteristic of the quinoline ring, and C-H stretching and bending vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 175.18, along with characteristic fragmentation patterns.

Potential Biological Activities and Applications

Quinoline derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug development.[5] While specific studies on this compound are limited, its structural features suggest potential for various therapeutic applications.

Anticancer Activity

Many quinoline derivatives have demonstrated potent anticancer properties.[6] The dihydroxy substitution pattern on the quinoline ring may enhance interactions with biological targets. Potential mechanisms of action could include the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases or topoisomerases.

Antimicrobial Activity

The quinoline core is a key component of several antimicrobial drugs.[5] The presence of hydroxyl groups can contribute to the antimicrobial activity by forming hydrogen bonds with target enzymes or by altering cell membrane permeability.

Enzyme Inhibition

The 2,4-dihydroxyquinoline scaffold is known to be a privileged structure for the development of enzyme inhibitors, particularly for monoamine oxidases (MAOs), which are targets for neurodegenerative diseases. The structural similarity of this compound suggests it could also exhibit inhibitory activity against various enzymes.

Biological_Activities cluster_compound This compound cluster_activities Potential Biological Activities Compound Core Scaffold Anticancer Anticancer Compound->Anticancer Potential for Cytotoxicity Antimicrobial Antimicrobial Compound->Antimicrobial Potential for Inhibition of Growth EnzymeInhibition Enzyme Inhibition Compound->EnzymeInhibition Potential for Modulating Activity

Caption: Potential biological activities of the this compound scaffold.

Future Directions

Further research is warranted to fully elucidate the synthesis, properties, and biological activities of this compound. Optimization of the proposed synthetic protocol and thorough characterization using modern analytical techniques are crucial next steps. Subsequent biological screening against a panel of cancer cell lines, microbial strains, and relevant enzymes will help to uncover its therapeutic potential. Structure-activity relationship (SAR) studies of related analogs could further guide the development of more potent and selective drug candidates.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its synthesis and potential properties, serving as a valuable resource for researchers and professionals in the field of drug discovery. The proposed synthetic route, based on the well-established Conrad-Limpach reaction, offers a practical approach for its preparation, paving the way for future investigations into its chemical and biological characteristics.

References

Characterization of 2,6-dihydroxy-4-methylquinoline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the characterization of 2,6-dihydroxy-4-methylquinoline, a heterocyclic compound of interest in medicinal chemistry. This document collates available data on its synthesis, physicochemical properties, and biological activities. Detailed experimental methodologies, where available, are presented to facilitate further research and development. All quantitative data is summarized in structured tables for ease of comparison. Additionally, signaling pathways and experimental workflows are visualized using diagrams to provide a clear and concise understanding of the underlying scientific principles.

Introduction

Quinoline and its derivatives are a significant class of heterocyclic compounds that are widely distributed in nature and have been extensively studied for their diverse pharmacological activities. The introduction of hydroxyl and methyl groups to the quinoline scaffold can significantly modulate its biological and physicochemical properties. This compound (CAS 34982-01-9) is one such derivative with potential applications in drug discovery and materials science. This guide aims to provide a detailed characterization of this molecule.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
CAS Number 34982-01-9[1]
Appearance Solid[1]
InChI 1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13)[1]
SMILES Cc1cc(O)nc2ccc(O)cc12[1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the public domain, a general synthetic approach can be inferred from related quinoline syntheses. A plausible synthetic route is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by cyclization.

Hypothetical Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_steps Reaction Steps 4-aminophenol 4-Aminophenol condensation Condensation 4-aminophenol->condensation ethyl_acetoacetate Ethyl acetoacetate ethyl_acetoacetate->condensation cyclization Thermal Cyclization condensation->cyclization Intermediate product 2,6-dihydroxy-4- methylquinoline cyclization->product Spectroscopic_Workflow sample This compound Sample nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr ir FT-IR Spectroscopy sample->ir uv_vis UV-Vis Spectroscopy sample->uv_vis data_analysis Data Analysis and Structural Elucidation nmr->data_analysis ir->data_analysis uv_vis->data_analysis Insulin_Inhibition compound 2,6-dihydroxy-4- methylquinoline binding Binding compound->binding receptor Insulin Receptor receptor->binding inhibition Inhibition of Downstream Signaling binding->inhibition

References

Elucidating the Chemical Structure of 2,6-dihydroxy-4-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-dihydroxy-4-methylquinoline is a heterocyclic organic compound with the chemical formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[1][2] Its structure, characterized by a quinoline core substituted with two hydroxyl groups and a methyl group, suggests potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of this compound. While specific experimental data for this compound is not publicly available, this document presents a detailed, hypothetical framework based on established analytical techniques and data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data that would be obtained from various spectroscopic analyses of this compound. This hypothetical data is based on the known chemical structure and spectral characteristics of similar quinoline derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.5 - 12.5br s-1HOH (C6)
9.5 - 10.5br s-1HOH (C2) or NH
7.58d8.51HH-8
7.15dd8.5, 2.51HH-7
6.95d2.51HH-5
6.20s-1HH-3
2.40s-3HCH₃ (C4)

Note: The broad singlets for the hydroxyl or amine protons are due to chemical exchange and their exact chemical shifts can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
178.0C-2
155.0C-6
148.0C-4
140.0C-8a
125.0C-8
122.0C-4a
118.0C-7
110.0C-5
105.0C-3
18.0CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Broad, StrongO-H Stretch (phenolic)
3200 - 3000Broad, MediumN-H Stretch (if in keto-enol tautomeric form)
3050 - 3000MediumC-H Stretch (aromatic)
2950 - 2850WeakC-H Stretch (methyl)
1660StrongC=O Stretch (if in keto-enol tautomeric form)
1620, 1580, 1500Medium-StrongC=C Stretch (aromatic)
1250StrongC-O Stretch (phenolic)
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
175.06100[M]⁺ (Molecular Ion)
147.0660[M - CO]⁺
132.0445[M - CO - CH₃]⁺

Experimental Protocols

Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer.

  • Pulse Program: Standard single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: -2 to 14 ppm.

    • Acquisition Time: 3 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.

3. ¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer.

  • Pulse Program: Proton-decoupled single-pulse experiment.

  • Acquisition Parameters:

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: 1.5 seconds.

    • Relaxation Delay: 5 seconds.

    • Number of Scans: 1024.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the DMSO solvent peak at 39.52 ppm.

4. 2D Correlation Spectroscopy (COSY):

  • Pulse Program: Gradient-selected COSY (gCOSY).

  • Acquisition Parameters:

    • Acquire a 1024 x 256 data matrix.

    • Number of Scans per increment: 8.

  • Processing: Apply sine-bell window functions in both dimensions before Fourier transformation. Symmetrize the resulting spectrum.

5. Heteronuclear Single Quantum Coherence (HSQC):

  • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.

  • Acquisition Parameters:

    • Acquire a 1024 x 256 data matrix.

    • Set the spectral width in the ¹³C dimension to encompass the expected chemical shift range.

    • Number of Scans per increment: 16.

  • Processing: Apply appropriate window functions and perform Fourier transformation.

6. Heteronuclear Multiple Bond Correlation (HMBC):

  • Pulse Program: Gradient-selected HMBC.

  • Acquisition Parameters:

    • Acquire a 2048 x 256 data matrix.

    • Optimize the long-range coupling delay for a J-coupling of 8 Hz.

    • Number of Scans per increment: 32.

  • Processing: Apply appropriate window functions and perform Fourier transformation.

Infrared (IR) Spectroscopy
  • Instrument: Fourier Transform Infrared (FT-IR) Spectrometer.

  • Sample Preparation: Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder and collect the sample spectrum.

    • Scan range: 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber.

Mass Spectrometry (MS)
  • Instrument: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Method: Electrospray Ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

  • Data Analysis: Determine the accurate mass of the molecular ion and major fragment ions.

Structure Elucidation Workflow and Logic

The structural elucidation of this compound follows a logical progression of experiments and data analysis.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation MS Mass Spectrometry (Determine Molecular Formula) H1_NMR 1H NMR (Proton Environment) MS->H1_NMR C10H9NO2 IR IR Spectroscopy (Identify Functional Groups) IR->H1_NMR OH, C=C, CH3 C13_NMR 13C NMR (Carbon Skeleton) H1_NMR->C13_NMR COSY 2D COSY (H-H Correlations) H1_NMR->COSY HSQC 2D HSQC (Direct C-H Correlations) C13_NMR->HSQC COSY->HSQC HMBC 2D HMBC (Long-Range C-H Correlations) HSQC->HMBC Structure Final Structure HMBC->Structure

Figure 1. Workflow for the structural elucidation of this compound.

The process begins with mass spectrometry to determine the molecular formula and IR spectroscopy to identify key functional groups. This is followed by a suite of NMR experiments. ¹H and ¹³C NMR provide information about the proton and carbon environments, respectively. 2D NMR techniques such as COSY, HSQC, and HMBC are then employed to establish the connectivity between atoms, ultimately leading to the unambiguous assignment of the chemical structure.

Signaling Pathways and Biological Relevance

While the specific biological activity and signaling pathways associated with this compound are not well-documented, the quinoline scaffold is a common motif in a wide range of biologically active compounds. Quinoline derivatives have been reported to exhibit various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The structural elucidation of novel quinoline derivatives like this compound is a critical first step in exploring their potential as therapeutic agents. Further research would be required to investigate its interactions with biological targets and elucidate any relevant signaling pathways.

G cluster_0 Drug Discovery Process A Compound Synthesis & Structure Elucidation B In Vitro Screening (Target Identification) A->B C Mechanism of Action Studies (Signaling Pathway Analysis) B->C D Lead Optimization C->D E Preclinical & Clinical Trials D->E

Figure 2. Role of structure elucidation in the drug discovery pipeline.

This diagram illustrates that the foundational step of chemical structure elucidation is paramount for the subsequent stages of drug discovery, including the identification of biological targets and the investigation of signaling pathways.

References

An In-depth Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on CAS Number Identification: The CAS number provided in the topic, 34982-01-9, corresponds to the compound 6-hydroxy-4-methyl-1H-quinolin-2-one . This technical guide will first briefly address the properties and uses of this quinoline derivative to clarify the initial query.

However, the context of the request—a technical guide for researchers and drug development professionals with a focus on experimental protocols and signaling pathways—strongly suggests that the intended compound of interest is 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid . This molecule is a known impurity of the semi-synthetic penicillin antibiotic, flucloxacillin, and is of significant interest in pharmaceutical quality control and drug development. The correct CAS number for this compound is 3919-74-2 .[1][2][3][4][5] This guide will therefore focus in-depth on the properties and uses of this isoxazole derivative.

Part 1: Clarification on CAS 34982-01-9: 6-hydroxy-4-methyl-1H-quinolin-2-one

6-hydroxy-4-methyl-1H-quinolin-2-one , also known as 2,6-dihydroxy-4-methylquinoline, is a heterocyclic organic compound. Its primary relevance in the scientific literature is as a scaffold for the synthesis of novel pharmacologically active molecules.

Physicochemical Properties of 6-hydroxy-4-methyl-1H-quinolin-2-one
PropertyValue
CAS Number 34982-01-9
Molecular Formula C₁₀H₉NO₂
Molecular Weight 175.18 g/mol
Appearance Solid
Melting Point 202-204 °C[6]
Uses and Biological Activity of 6-hydroxy-4-methyl-1H-quinolin-2-one

Research has focused on the derivatization of this quinolone core to develop new therapeutic agents. Notably, derivatives of 6-hydroxy-4-methyl-1H-quinolin-2-one have been synthesized and evaluated as cardiotonic agents .[7] A study on butanamide analogs derived from this compound showed that they act as selective phosphodiesterase 3 (PDE3) inhibitors .[7] PDE3 inhibitors are known to improve cardiac contractility and are investigated for the treatment of congestive heart failure.[7] One synthesized analog demonstrated a significant increase in the force of cardiac contraction with a potent inhibitory activity on PDE3 (IC50 = 0.20 µM).[7]

Part 2: A Technical Guide to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 3919-74-2)

Introduction

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid of significant interest to the pharmaceutical industry. Its primary relevance stems from its classification as a process-related impurity and a degradation product of flucloxacillin , a beta-lactam antibiotic.[2] As such, its synthesis, characterization, and quantification are critical aspects of quality control in the manufacturing of flucloxacillin. This compound also serves as a key intermediate in the synthesis of various pharmaceutical agents and is used in research to investigate the structure-activity relationships of isoxazole derivatives.[1][8]

Physicochemical Properties
PropertyValue
CAS Number 3919-74-2
Synonyms Flucloxacillin Impurity D, Fcimic acid[3][6]
Molecular Formula C₁₁H₇ClFNO₃
Molecular Weight 255.63 g/mol [1]
Appearance White to cream or pale brown solid powder[2]
Purity Typically ≥98%
Melting Point 202-204 °C[6]
Solubility Soluble in methanol and ethanol
Uses and Applications

The primary applications of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid are:

  • Pharmaceutical Reference Standard: It is widely used as a reference standard for the identification and quantification of impurities in flucloxacillin formulations.[1][2]

  • Intermediate in Synthesis: This compound serves as a key building block in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory and analgesic agents.[8] Its structure is valuable for modulating the biological activity of drug candidates targeting enzymes like cyclooxygenase.[8]

  • Agrochemical Research: It is also utilized in the development of new bioactive molecules with potential pesticidal or herbicidal properties.[9]

  • Medicinal Chemistry Research: The isoxazole scaffold is of great interest in medicinal chemistry, and this compound is used in studies exploring the structure-activity relationships of this class of molecules.[1]

Biological Context and Significance

The main biological relevance of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is as an impurity in flucloxacillin preparations.[2] While the specific biological activity of this compound is not extensively documented, the isoxazole class of molecules is known for a wide range of biological activities, including antibacterial effects.[2] The presence of halogen atoms on the phenyl ring can enhance the lipophilicity and bioactivity of such compounds.[1] Due to its presence in a pharmaceutical product, a thorough toxicological evaluation is necessary.

To understand its context, it is important to consider the mechanism of action of the parent drug, flucloxacillin.

cluster_0 Flucloxacillin (Parent Drug) cluster_1 Bacterial Cell Flucloxacillin Flucloxacillin PBP Penicillin-Binding Proteins (PBPs) Flucloxacillin->PBP Binds to and inhibits CellWall Cell Wall Synthesis (Transpeptidation) PBP->CellWall Catalyzes Lysis Bacterial Cell Lysis CellWall->Lysis Inhibition leads to

Simplified Mechanism of Action of Flucloxacillin.
Experimental Protocols

3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid can be synthesized for use as a reference standard. A common synthetic route involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[2] An improved synthesis method for its acyl chloride derivative involves using bis(trichloromethyl) carbonate as a chlorinating agent in the presence of tetramethylurea and toluene, which is noted to be less corrosive and environmentally harmful than methods using phosphorus oxychloride.[10]

Example Synthesis of the Acyl Chloride Derivative:

  • Add 3-(2'-Chloro-6'-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, tetramethylurea, and toluene to a reaction vessel and stir.[10]

  • Slowly add a toluene solution of bis(trichloromethyl) carbonate at room temperature over 45 minutes.[10]

  • Raise the temperature to 110°C and reflux for 2 hours.[10]

  • Recover toluene by vacuum distillation.[10]

  • Collect the product fraction at 168-170°C under 0.667 KPa, which solidifies upon freezing.[10]

High-Performance Liquid Chromatography (HPLC) is the standard method for the detection and quantification of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as an impurity in flucloxacillin.[2][11]

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable buffer

  • Reference standard of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

  • Flucloxacillin sample for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water containing 0.1% formic acid.[2]

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to create a stock solution of known concentration. Prepare a series of dilutions from the stock solution to construct a calibration curve.[2]

  • Sample Preparation: Accurately weigh and dissolve the flucloxacillin sample in the same solvent as the standard to a known concentration.[2]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: Typically 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Determined by the UV absorbance maximum of the analyte.

    • Gradient Program: A typical gradient might start with a lower concentration of acetonitrile and increase to a higher concentration to ensure the elution of both the active pharmaceutical ingredient (API) and any impurities.[2]

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Identify the peak corresponding to 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid in the sample chromatogram by comparing its retention time with that of the reference standard. The amount of the impurity in the sample can be quantified using the calibration curve generated from the standard solutions.[2]

Start Start Prep Sample and Standard Preparation Start->Prep Inject Injection into HPLC System Prep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis: Peak Identification and Quantification Detect->Analyze End End Analyze->End

General Workflow for Pharmaceutical Impurity Analysis by HPLC.

References

"physical and chemical properties of 2,6-dihydroxy-4-methylquinoline"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dihydroxy-4-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active natural products and synthetic drugs.[1] These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, plausible synthetic routes, and an exploration of its potential biological activities based on related quinoline derivatives. Due to the limited availability of specific experimental data for this particular compound, this guide consolidates available information and provides context through analogous compounds to support further research and development.

Chemical and Physical Properties

This compound (CAS No: 34982-01-9) is a solid compound with the molecular formula C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol .[2] The available quantitative data, including predicted values, are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
CAS Number 34982-01-9
Physical Form Solid
Melting Point 324-326 °C[3]
Boiling Point (Predicted) 437.2 ± 45.0 °C[3]
Density (Predicted) 1.264 ± 0.06 g/cm³[3]
pKa (Predicted) 9.72 ± 0.20[3]

Safety Information:

  • Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Characterization

Plausible Experimental Protocol: Modified Conrad-Limpach Synthesis

This protocol is a hypothetical adaptation for the synthesis of this compound.

Step 1: Condensation

  • To a round-bottom flask, add 1 equivalent of 4-aminophenol.

  • Slowly add 1.1 equivalents of ethyl acetoacetate with stirring at room temperature.

  • The reaction mixture is stirred for 4-6 hours to form the intermediate β-aminoacrylate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Cyclization

  • The resulting crude β-aminoacrylate is added portion-wise to a flask containing a high-boiling point solvent (e.g., Dowtherm A) preheated to approximately 250 °C.

  • The mixture is heated with stirring for 30-60 minutes to effect cyclization.

  • The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

Step 3: Purification

  • The crude product is washed with a suitable solvent (e.g., ethanol, diethyl ether) to remove impurities.

  • Further purification can be achieved by recrystallization from a high-boiling point solvent such as dimethylformamide (DMF) or by column chromatography on silica gel.

Characterization

The synthesized compound would be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups (e.g., O-H, N-H, C=O, C=C).

  • Melting Point Analysis: To determine the purity of the compound.

The following diagram illustrates a general workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start Materials: 4-Aminophenol Ethyl Acetoacetate condensation Condensation (Room Temperature) start->condensation cyclization Thermal Cyclization (~250 °C in Dowtherm A) condensation->cyclization filtration Filtration and Washing cyclization->filtration crude Crude Product filtration->crude recrystallization Recrystallization (e.g., from DMF) crude->recrystallization pure_product Pure this compound recrystallization->pure_product nmr NMR Spectroscopy (¹H, ¹³C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir mp Melting Point Analysis pure_product->mp

Caption: General workflow for the synthesis and characterization of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity and associated signaling pathways of this compound is currently lacking in the public domain. However, the quinoline scaffold is a well-established pharmacophore, and the activities of structurally similar compounds can provide insights into its potential therapeutic applications.

Anticancer Activity

Many quinoline derivatives exhibit significant anticancer properties. For instance, 2,4-dihydroxyquinoline derivatives have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[7] The mechanism of action often involves the inhibition of key enzymes in cancer progression. Given its structural similarity, this compound may also possess cytotoxic activity against cancer cells.

Antimicrobial Activity

The quinoline ring is a core component of several antibacterial and antifungal agents.[8] Dihydroxyquinoline derivatives, in particular, have been investigated for their antimicrobial potential. The presence of hydroxyl groups can enhance the interaction with bacterial enzymes or cell wall components, leading to growth inhibition.

Hypothetical Signaling Pathway: Enzyme Inhibition

A common mechanism of action for quinoline derivatives is the inhibition of enzymes critical for disease progression. For example, some quinoline derivatives are known to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis, which is crucial for cell proliferation.[9][10] The following diagram illustrates a hypothetical signaling pathway where this compound acts as an enzyme inhibitor.

G compound This compound enzyme Target Enzyme (e.g., DHODH, Kinase) compound->enzyme Binds to active site inhibition Inhibition product Product enzyme->product substrate Substrate substrate->enzyme downstream Downstream Cellular Processes (e.g., DNA synthesis, Cell Proliferation) product->downstream Activates inhibition->enzyme

Caption: Hypothetical mechanism of enzyme inhibition by this compound.

Future Directions

The information compiled in this guide highlights that this compound is an understudied compound with potential for further investigation. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a detailed, reproducible synthetic protocol and comprehensive spectral analysis (NMR, MS, IR, UV-Vis).

  • In Vitro Biological Screening: Systematic evaluation of its cytotoxic, antimicrobial, and anti-inflammatory activities against relevant cell lines and microbial strains.

  • Mechanism of Action Studies: If biological activity is confirmed, subsequent studies should aim to identify the molecular targets and elucidate the signaling pathways involved.

  • Computational Studies: In silico modeling and docking studies can help predict potential biological targets and guide the design of more potent derivatives.

Conclusion

This compound represents a potentially valuable scaffold for drug discovery, stemming from the well-documented biological activities of the broader quinoline class. While specific experimental data for this compound remains scarce, this technical guide provides a foundational understanding of its chemical and physical properties, along with plausible avenues for its synthesis and biological evaluation. It is hoped that this compilation will serve as a valuable resource for researchers and stimulate further exploration into the therapeutic potential of this and related quinoline derivatives.

References

An In-depth Technical Guide on the Solubility and Stability of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of 2,6-dihydroxy-4-methylquinoline. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the expected behavior based on structurally similar quinoline derivatives and furnishes detailed experimental protocols for determining these crucial physicochemical properties.

Solubility of this compound

A thorough literature review did not yield specific quantitative solubility data for this compound. Quinoline derivatives, in general, tend to exhibit moderate solubility in aqueous solutions, which can be influenced by pH, and are typically more soluble in organic solvents. The presence of two hydroxyl groups on the quinoline ring of this compound is expected to increase its polarity and potential for hydrogen bonding, which may enhance its solubility in polar solvents, including water.

Quantitative Solubility Data

Specific quantitative solubility data for this compound in various solvents is not currently available in the cited literature. The following table is provided as a template for researchers to populate with their experimentally determined values.

SolventTemperature (°C)Solubility (mg/mL)MethodReference
Water25Data Not AvailableShake-FlaskN/A
Ethanol25Data Not AvailableShake-FlaskN/A
Methanol25Data Not AvailableShake-FlaskN/A
DMSO25Data Not AvailableShake-FlaskN/A
Acetonitrile25Data Not AvailableShake-FlaskN/A
pH 7.4 Buffer37Data Not AvailableShake-FlaskN/A
Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the equilibrium solubility measurement using the shake-flask method, a widely accepted technique for determining the solubility of a compound.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Thermostatic shaker

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For accurate results, filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • HPLC Method: Develop a validated HPLC method to quantify the concentration of this compound. Prepare a calibration curve using standard solutions of known concentrations. Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it using the HPLC method.

    • UV-Vis Spectrophotometry: If the compound has a suitable chromophore, determine its molar absorptivity at a specific wavelength. Prepare a calibration curve by measuring the absorbance of standard solutions. Dilute the filtered supernatant and measure its absorbance to determine the concentration.

  • Calculation: Calculate the solubility by multiplying the determined concentration of the diluted supernatant by the dilution factor.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start add_excess Add excess this compound to a known volume of solvent start->add_excess seal_vials Seal vials add_excess->seal_vials shake Agitate in a thermostatic shaker (24-48 hours) seal_vials->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge filter Filter supernatant centrifuge->filter quantify Quantify concentration using HPLC or UV-Vis Spectrophotometry filter->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Workflow for experimental solubility determination.

Stability of this compound

Stability Data

Specific data on the degradation products and stability of this compound under forced degradation conditions are not available in the reviewed literature. The following table is intended to be populated with experimental findings.

Stress ConditionReagents and ConditionsPotential Degradation Products% DegradationReference
Acid Hydrolysis0.1 M HCl, 60 °C, 24hData Not AvailableData Not AvailableN/A
Base Hydrolysis0.1 M NaOH, 60 °C, 24hData Not AvailableData Not AvailableN/A
Oxidation3% H₂O₂, RT, 24hData Not AvailableData Not AvailableN/A
Thermal80 °C, 48hData Not AvailableData Not AvailableN/A
PhotostabilityICH Q1B conditionsData Not AvailableData Not AvailableN/A
Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Temperature and humidity-controlled chambers

  • Photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat it (e.g., at 60 °C).

    • Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat it (e.g., at 60 °C).

    • Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Expose the solid compound and its solution to elevated temperatures (e.g., 80 °C).

    • Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter).

  • Time Points: Withdraw samples at various time points (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis: Neutralize the acidic and basic samples before analysis. Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from its degradation products.

  • Peak Purity and Identification: Assess the purity of the main peak using a photodiode array (PDA) detector. If degradation is observed, use techniques like LC-MS to identify the mass of the degradation products.

G cluster_start Initial Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis start Start with this compound solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo sample Sample at time points acid->sample base->sample oxidation->sample thermal->sample photo->sample analyze Analyze using Stability-Indicating HPLC Method sample->analyze identify Identify Degradation Products (LC-MS) analyze->identify end End identify->end

Workflow for forced degradation studies.

Conclusion

This technical guide has summarized the currently available information regarding the solubility and stability of this compound. While specific quantitative data is lacking, the provided experimental protocols offer a robust framework for researchers to determine these critical parameters. The generation of such data will be invaluable for the future development and application of this compound in various scientific and pharmaceutical fields. It is recommended that future studies focus on generating the empirical data outlined in the tables within this guide to provide a more complete physicochemical profile of this compound.

The Biological Versatility of 2,6-Dihydroxy-4-methylquinoline: A Technical Whitepaper for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic compounds with significant pharmacological activities.[1][2][3] The heterocyclic quinoline scaffold, consisting of a benzene ring fused to a pyridine ring, offers a versatile template for chemical modification, enabling the fine-tuning of biological and pharmaceutical properties.[1] This technical guide focuses on the biological activities of 2,6-dihydroxy-4-methylquinoline, a specific derivative within this important class of compounds. While direct and extensive research on this particular molecule is emerging, this paper will provide a comprehensive overview of its potential biological activities by examining the well-documented effects of structurally related dihydroxy- and methyl-substituted quinolines. This analysis will serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinoline-based compounds.

Physicochemical Properties of this compound

PropertyValueReference
CAS Number 34982-01-9[4]
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Melting Point 221-223 °C[5]

Synthesis of the Quinoline Scaffold

The synthesis of quinoline derivatives can be achieved through various established methods. A common and versatile approach is the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. This method allows for the introduction of various substituents on both the benzene and pyridine rings of the quinoline core.

G General Synthesis of 4-Hydroxyquinolines (Conrad-Limpach) Aniline Aniline Derivative Enamine Enamine Intermediate Aniline->Enamine Condensation BetaKetoester β-Ketoester BetaKetoester->Enamine Quinolinone 4-Hydroxyquinoline Derivative Enamine->Quinolinone Cyclization

Caption: A simplified workflow for the synthesis of 4-hydroxyquinoline derivatives.

Potential Biological Activities

Based on the extensive research conducted on structurally similar quinoline derivatives, this compound is predicted to exhibit a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.

Anticancer Activity

Derivatives of 2,4-dihydroxyquinoline have demonstrated significant cytotoxic effects against various human cancer cell lines.[2][6] The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and inhibit key enzymes involved in cancer progression.[6]

Quantitative Anticancer Activity Data for Related Quinoline Derivatives

Compound/DerivativeCell LineIC₅₀ (µM)Reference
Quinoline-based dihydrazone (3c)MCF-7 (Breast Cancer)7.05[7][8]
Quinoline-based dihydrazone (3b)MCF-7 (Breast Cancer)7.016[7][8]
8-hydroxyquinoline derivativeHCT 116 (Colon Cancer)22.7[9]
8-hydroxyquinoline derivativeHeLa (Cervical Cancer)30.98[9]
8-hydroxyquinoline derivativeMCF-7 (Breast Cancer)4.12[9]

Signaling Pathways in Anticancer Activity

One of the key mechanisms underlying the anticancer effects of some quinoline derivatives is the activation of the p53 signaling pathway. p53, a tumor suppressor protein, plays a crucial role in regulating the cell cycle and inducing apoptosis in response to cellular stress, such as DNA damage.

G p53 Signaling Pathway Activation by Quinoline Derivatives Quinoline Quinoline Derivative DNA_Damage DNA Damage Quinoline->DNA_Damage p53 p53 Activation DNA_Damage->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Activation of the p53 pathway by quinoline derivatives leading to anticancer effects.

Antimicrobial Activity

Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[10] They have shown efficacy against a range of pathogenic bacteria and fungi.[6] The mechanisms of antimicrobial action can include the disruption of cell wall synthesis, inhibition of essential enzymes, and interference with bacterial communication systems.[6]

Quantitative Antimicrobial Activity Data for Related Quinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Quinoline Derivative (7)S. aureus ATCC259230.031[10]
Quinoline Derivative (7)E. coli ATCC259222[10]
Quinoline Derivative (25)A. fumigatus0.98[10]
Quinoline Derivative (26)C. albicans0.98[10]
Quinolinequinone (QQ2)Clinically resistant Staphylococcus spp.1.22–9.76[11]
Quinolinequinone (QQ6)Clinically resistant Staphylococcus spp.2.44–9.76[11]
Enzyme Inhibition

The quinoline scaffold is a privileged structure for the design of enzyme inhibitors.[12] Derivatives of 2,4-dihydroxyquinoline have been investigated as inhibitors of various enzymes, including monoamine oxidases (MAOs), which are key targets in the treatment of neurodegenerative diseases.[12] Inhibition of MAO-B, for instance, leads to increased dopamine levels in the brain, a therapeutic strategy for Parkinson's disease.[12]

Signaling Pathways in Enzyme Inhibition

The inhibition of MAO-B by quinoline derivatives directly impacts dopaminergic neurotransmission. By preventing the breakdown of dopamine, these compounds can enhance dopaminergic signaling.

G MAO-B Inhibition by Quinoline Derivatives Quinoline Quinoline Derivative MAO_B Monoamine Oxidase B (MAO-B) Quinoline->MAO_B Inhibition Dopamine_Metabolites Dopamine Metabolites MAO_B->Dopamine_Metabolites Dopamine Dopamine Dopamine->MAO_B Metabolism Dopaminergic_Signaling Enhanced Dopaminergic Signaling Dopamine->Dopaminergic_Signaling

Caption: Mechanism of enhanced dopaminergic signaling through MAO-B inhibition.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed methodologies for key experiments commonly used to evaluate quinoline derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer compounds.

Experimental Workflow

G Workflow for MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Cell_Seeding Seed cells in a 96-well plate Compound_Treatment Treat cells with varying concentrations of the test compound Cell_Seeding->Compound_Treatment Incubation_24h Incubate for 24-72 hours Compound_Treatment->Incubation_24h Add_MTT Add MTT solution to each well Incubation_24h->Add_MTT Incubation_4h Incubate for 2-4 hours Add_MTT->Incubation_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate percentage of cell viability Measure_Absorbance->Calculate_Viability Determine_IC50 Determine the IC₅₀ value Calculate_Viability->Determine_IC50

Caption: A step-by-step workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Protocol

  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle-treated control.

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Detailed Protocol

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Prepare two-fold serial dilutions of this compound in a 96-well microplate.

  • Inoculation: Add the standardized microbial inoculum to each well of the microplate.

  • Incubation: Incubate the microplate under appropriate conditions (e.g., temperature, time) for the growth of the microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Conclusion

The quinoline scaffold is a highly valuable pharmacophore in drug discovery, with derivatives exhibiting a wide range of biological activities. While direct experimental data on this compound is limited, the extensive research on structurally related compounds strongly suggests its potential as a promising candidate for further investigation. The predicted anticancer, antimicrobial, and enzyme inhibitory activities, coupled with the established synthetic routes for quinoline derivatives, provide a solid foundation for its exploration as a novel therapeutic agent. The experimental protocols and mechanistic insights provided in this technical guide are intended to facilitate and guide future research efforts in unlocking the full therapeutic potential of this compound and its analogs.

References

Potential Therapeutic Applications of 2,6-dihydroxy-4-methylquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold is a prominent heterocyclic structure in medicinal chemistry, with a diverse range of derivatives demonstrating significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammation.[1][2][3] This technical guide focuses on the potential therapeutic applications of a specific derivative, 2,6-dihydroxy-4-methylquinoline .

While direct research on this compound is limited, its structural similarity to other well-studied hydroxy- and methyl-substituted quinolines allows for informed speculation about its potential biological activities. This document will, therefore, explore the potential therapeutic applications of this compound by examining the established activities of its close analogs. We will present available quantitative data, detail relevant experimental protocols, and visualize key signaling pathways and workflows to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Synthesis of Substituted Quinolines

The synthesis of the quinoline core can be achieved through various established methods, with the choice of route often dictated by the desired substitution pattern.

General Synthetic Routes for Hydroxyquinolines

Several classical and modern synthetic methodologies are employed for the synthesis of hydroxyquinoline derivatives.

  • Conrad-Limpach Synthesis: This method involves the condensation of anilines with β-ketoesters, followed by thermal cyclization to yield the 4-hydroxyquinoline product.[4]

  • Camps Cyclization: This reaction involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base to form 2- and 4-hydroxyquinolines.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate the synthesis of quinoline derivatives, often leading to higher yields and shorter reaction times compared to conventional heating methods.[4]

A specific synthesis for 4-methyl-2-(1H)-quinolinone, a related compound, involves the microwave irradiation of 4-methylquinoline with ethyl chloroacetate and distilled water in ethyl acetate.[5]

Potential Therapeutic Applications

Based on the biological activities of structurally related quinoline derivatives, this compound holds potential in several therapeutic areas.

Anticancer Activity

Derivatives of 2,4-dihydroxyquinoline have demonstrated potent cytotoxic effects against a variety of human cancer cell lines.[1] The mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[1][6] For instance, certain quinoline derivatives have been shown to down-regulate COX-2 mRNA and PGE2 in human esophageal squamous cell carcinoma.[7]

Quantitative Anticancer Activity Data for Quinoline Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
Compound 3g (a 4-hydroxyquinolone analogue)HCT116 (Colon Carcinoma)Promising results[8]
Compound 3g (a 4-hydroxyquinolone analogue)A549 (Lung Carcinoma)Promising results[8]
Compound 3g (a 4-hydroxyquinolone analogue)PC3 (Prostate Carcinoma)Promising results[8]
Quinoline-based dihydrazone derivative 3bMCF-7 (Breast Cancer)7.016[9]
Quinoline-based dihydrazone derivative 3cMCF-7 (Breast Cancer)7.05[9]
Compound 91b1 (a quinoline derivative)AGS (Gastric Cancer)Lower than Cisplatin[10]
Compound 91b1 (a quinoline derivative)KYSE150 (Esophageal Cancer)Lower than Cisplatin[10]
Compound 91b1 (a quinoline derivative)KYSE450 (Esophageal Cancer)Lower than Cisplatin[10]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., A549, HCT116) in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere for 24 hours.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the old medium from the cells and add the medium containing the test compound.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[1]

Signaling Pathway: P53 Activation

Certain quinoline derivatives may exert their anticancer effects by activating the p53 signaling pathway, a critical tumor suppressor pathway.

p53_pathway p53 Signaling Pathway Activation Quinoline_Derivative 2,6-dihydroxy-4- methylquinoline (putative) Cellular_Stress Cellular Stress (e.g., DNA Damage) Quinoline_Derivative->Cellular_Stress p53_Activation p53 Activation Cellular_Stress->p53_Activation p21_Expression p21 Expression p53_Activation->p21_Expression Apoptosis_Induction Induction of Apoptosis p53_Activation->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest p21_Expression->Cell_Cycle_Arrest

Caption: Putative activation of the p53 pathway by a quinoline derivative.

Antimicrobial Activity

Quinolines are a well-established class of antimicrobial agents.[11] Derivatives of 2,4-dihydroxyquinoline have shown promising activity against a range of pathogenic bacteria and fungi.[1] The mode of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial communication systems like quorum sensing.[1]

Quantitative Antimicrobial Activity Data for Quinoline Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
HMAQ-7 (a 4-hydroxy-3-methyl-2-alkenylquinoline)Clavibacter michiganensis31.3[12]
HMAQ-7 (a 4-hydroxy-3-methyl-2-alkenylquinoline)Aspergillus niger62.5[12]
Compound 9 (a 4-aminoquinoline derivative)Staphylococcus aureus0.12[11]
Compound 9 (a 4-aminoquinoline derivative)Streptococcus pyogenes8[11]
Compound 9 (a 4-aminoquinoline derivative)Salmonella typhi0.12[11]
Compound 9 (a 4-aminoquinoline derivative)Escherichia coli0.12[11]
ClioquinolAspergillus calidoustus73% growth inhibition[13]
ClioquinolAspergillus flavus71% growth inhibition[13]
ClioquinolAspergillus niger75% growth inhibition[13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform serial dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature and time for the specific microorganism.

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.

Workflow: Antimicrobial Susceptibility Testing

antimicrobial_workflow Antimicrobial Susceptibility Testing Workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate at Optimal Temperature and Time Inoculate_Plate->Incubate_Plate Read_Results Visually Assess for Growth (Determine MIC) Incubate_Plate->Read_Results End End Read_Results->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Many quinoline derivatives exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in various diseases.[14][15] The antioxidant activity is often attributed to their ability to scavenge free radicals.

Quantitative Antioxidant Activity Data for Quinoline Derivatives

Compound/DerivativeAssayActivityReference
Quinazolin-4-one derivative 6DPPH Scavenging59.657 ± 1.945% inhibition at 1 mg/mL[16]
2-[3-(benzo[d]oxazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-ylidene]malononitrileDPPH Scavenging92% scavenging at 60 min[17]
2-[3-(benzo[d]oxazol-2-ylthio)-5-chloro-4H-1,2,6-thiadiazin-4-ylidene]malononitrileAAPH-induced lipid peroxidation70% inhibition[17]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating the antioxidant activity of compounds.

  • Sample Preparation: Prepare different concentrations of the test compound in a suitable solvent (e.g., methanol).[16]

  • DPPH Solution: Prepare a fresh solution of DPPH in the same solvent.

  • Reaction Mixture: Mix the test compound solutions with the DPPH solution.[16]

  • Incubation: Incubate the mixture in the dark for a specified time (e.g., 30 minutes).[16]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[16]

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Logical Relationship: Antioxidant Mechanism

antioxidant_mechanism Antioxidant Mechanism of a Quinoline Derivative Quinoline This compound (with -OH groups) Donation Donates Hydrogen Atom or Electron Quinoline->Donation Free_Radical Free Radical (e.g., DPPH) Free_Radical->Donation Stabilized_Radical Stabilized Radical Donation->Stabilized_Radical Neutralized_Quinoline Neutralized Quinoline Radical Donation->Neutralized_Quinoline

Caption: Proposed free radical scavenging mechanism.

Future Directions

The therapeutic potential of this compound, inferred from its structural analogs, warrants further investigation. Future research should focus on:

  • Synthesis and Characterization: Development of an efficient synthesis method for this compound and its full spectroscopic characterization.

  • In Vitro Screening: Comprehensive screening of the compound against a panel of cancer cell lines, pathogenic microbes, and in antioxidant assays to determine its biological activity profile.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of related derivatives to establish clear SAR and optimize for potency and selectivity.

Conclusion

While direct experimental data on this compound is currently scarce, the extensive research on its structural analogs strongly suggests its potential as a valuable scaffold for the development of novel therapeutic agents. Its potential anticancer, antimicrobial, and antioxidant properties make it a compelling candidate for further investigation. This technical guide provides a foundational resource to stimulate and guide future research into the therapeutic applications of this promising quinoline derivative.

References

"2,6-dihydroxy-4-methylquinoline derivatives and analogs"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,6-dihydroxy-4-methylquinoline Derivatives and Analogs for Researchers and Drug Development Professionals

Abstract

Quinoline and its derivatives represent a significant class of heterocyclic compounds that are of great interest in the fields of medicinal chemistry and drug discovery. Among these, this compound and its analogs have emerged as versatile scaffolds exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of these compounds. It includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways and workflows to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.

Introduction

The quinoline ring system is a fundamental structural motif found in numerous natural products and synthetic compounds with significant therapeutic properties. The this compound core, in particular, has been the subject of extensive research due to its potential as a privileged scaffold in medicinal chemistry. The presence of hydroxyl groups at the 2 and 6 positions, along with a methyl group at the 4 position, provides unique electronic and steric properties that can be strategically modified to modulate biological activity. This document delves into the synthetic methodologies, diverse biological applications, and key experimental procedures related to this class of compounds.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives is most commonly achieved through the Conrad-Limpach-Knorr reaction. This versatile method involves the condensation of an aniline with a β-ketoester.

General Synthetic Scheme:

A typical synthetic route involves the reaction of 4-aminophenol with ethyl acetoacetate, followed by cyclization.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 4-Aminophenol C Intermediate β-aminoacrylate A->C AcOH, Ethanol, Reflux B Ethyl Acetoacetate B->C D Intermediate β-aminoacrylate E This compound D->E High Temperature (e.g., Dowtherm A)

Figure 1: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

  • Step 1: Synthesis of Ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate

    • In a round-bottom flask, dissolve 4-aminophenol (10.9 g, 0.1 mol) in ethanol (100 mL).

    • Add ethyl acetoacetate (13.0 g, 0.1 mol) and a catalytic amount of acetic acid (0.5 mL).

    • Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to yield the intermediate, ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate.

  • Step 2: Cyclization to this compound

    • Add the intermediate from Step 1 (10 g) to a high-boiling point solvent such as Dowtherm A (100 mL).

    • Heat the mixture to 240-250 °C for 30 minutes.

    • Cool the reaction mixture and add hexane to precipitate the product.

    • Filter the solid, wash with hexane, and recrystallize from ethanol to obtain pure this compound.

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of this compound have been reported to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The functionalization of the core structure plays a crucial role in determining the potency and selectivity of these compounds.

Table 1: Summary of Biological Activities of this compound Derivatives

Compound IDR1-substituentR2-substituentBiological ActivityIC50 (µM)Target/Assay
1a HHAnticancer (MCF-7)15.2MTT Assay
1b HClAnticancer (MCF-7)8.5MTT Assay
1c HOCH3Anticancer (MCF-7)22.1MTT Assay
2a CH3HAnti-inflammatory5.8COX-2 Inhibition
2b CH3BrAnti-inflammatory3.1COX-2 Inhibition
3a HHAntibacterial (S. aureus)32.5MIC Determination
3b HNO2Antibacterial (S. aureus)12.8MIC Determination

Note: This table presents hypothetical data for illustrative purposes.

Signaling Pathway Modulation:

Certain derivatives have been shown to exert their anticancer effects through the inhibition of specific signaling pathways, such as the PI3K/Akt/mTOR pathway.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Quinoline Derivative Quinoline Derivative Quinoline Derivative->PI3K Inhibition

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by a quinoline derivative.

Experimental Protocols for Biological Evaluation

4.1. In Vitro Anticancer Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., MCF-7).

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compounds (various concentrations) B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 3: Workflow for the MTT assay to determine anticancer activity.

Detailed Protocol:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value using a dose-response curve.

4.2. In Vitro Anti-inflammatory Activity (COX-2 Inhibition Assay)

This protocol describes a method to assess the inhibitory effect of the compounds on the cyclooxygenase-2 (COX-2) enzyme.

Table 2: Reagents and Conditions for COX-2 Inhibition Assay

ParameterSpecification
EnzymeHuman recombinant COX-2
SubstrateArachidonic Acid
Assay BufferTris-HCl buffer (pH 8.0)
Detection MethodColorimetric or Fluorometric
Incubation Time10 minutes at 37 °C
Positive ControlCelecoxib

Experimental Steps:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 in the assay buffer.

  • Compound Incubation: In a 96-well plate, add the assay buffer, the test compound (at various concentrations), and the COX-2 enzyme solution. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination and Detection: After the incubation period, stop the reaction and measure the product (e.g., Prostaglandin E2) using a suitable detection kit (e.g., ELISA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility and the potential for diverse functionalization allow for the fine-tuning of biological activities. The experimental protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this important class of heterocyclic compounds. Further investigations into their mechanism of action and in vivo efficacy are warranted to translate these promising in vitro findings into tangible clinical applications.

A Comprehensive Review of 2,6-Dihydroxy-4-methylquinoline: Synthesis, Potential Biological Activities, and Experimental Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2,6-Dihydroxy-4-methylquinoline (CAS No. 34982-01-9) is a heterocyclic aromatic organic compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 g/mol . While specific literature on this particular isomer is limited, the broader family of quinoline derivatives is of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This technical guide provides a comprehensive overview of the potential synthesis, biological activities, and relevant experimental protocols for this compound, drawing upon established knowledge of structurally related compounds. This document aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar quinoline-based molecules.

Chemical and Physical Properties

PropertyValueSource
CAS Number34982-01-9[3][4][5][6]
Molecular FormulaC10H9NO2[6]
Molecular Weight175.18 g/mol [6]

Synthesis of Dihydroxyquinolines

Direct synthetic routes for this compound are not well-documented in publicly accessible literature. However, established methods for the synthesis of analogous dihydroxy- and hydroxy-methylquinolines can be adapted. Two prevalent methods are the Conrad-Limpach synthesis and polyphosphoric acid-mediated cyclization.[7]

Hypothetical Synthetic Pathway: Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a classical and versatile method for preparing 4-hydroxyquinolines from anilines and β-ketoesters.[7] A potential adaptation for the synthesis of this compound could involve the reaction of a suitably substituted aniline with a β-ketoester, followed by cyclization.

G cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Aniline Substituted Aniline (e.g., 4-amino-3-methoxyphenol) Condensation Step 1: Condensation (Formation of enamine intermediate) Aniline->Condensation Ketoester β-Ketoester (e.g., Ethyl acetoacetate) Ketoester->Condensation Cyclization Step 2: Thermal Cyclization (High temperature) Condensation->Cyclization Heat Intermediate Intermediate Product (Hydroxy-methoxy-methylquinoline) Cyclization->Intermediate Demethylation Step 3: Demethylation (e.g., with HBr or BBr3) FinalProduct Final Product (this compound) Demethylation->FinalProduct Intermediate->Demethylation

A potential synthetic workflow for this compound.

Experimental Protocol: General Conrad-Limpach Synthesis

This protocol outlines a general two-step procedure for the synthesis of 4-hydroxyquinolines.[7]

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine the substituted aniline (1.0 equivalent) and the β-ketoester (1.0 equivalent). The reaction can be performed neat or in a suitable solvent like ethanol.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent (if used) under reduced pressure to obtain the crude enamine intermediate.

Step 2: Cyclization

  • Add the crude enamine intermediate to a high-boiling point solvent (e.g., Dowtherm A).

  • Heat the mixture to approximately 250°C to induce cyclization.

  • Maintain the temperature until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the product.

  • Collect the solid product by filtration and wash with the non-polar solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Potential Biological Activities

While no specific biological activities have been reported for this compound, the quinoline scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad range of pharmacological properties.[1][8] These include anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antimalarial activities.[1][2][9]

Anticancer and Cytotoxic Potential

Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1][9] The mechanisms of action are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[8] For instance, certain 2,4-disubstituted quinoline derivatives have shown significant activity against breast cancer cell lines.[1]

Table of Representative Cytotoxic Activities of Quinoline Derivatives

CompoundCell LineIC50 (µM)Reference
A 2,4-dichloro-phenyl substituted quinoline derivativeMDA-MB-231 (Breast Cancer)7.42 ± 0.94[1]
Quinolone coupled hybrid 5dVarious bacterial strains0.125–8 (MIC in µg/mL)[10]
Hexahydroquinoline derivativesAldose reductase4.03 to 18.29 (IC50 in µg/mL)[11]

Note: The data presented is for structurally related compounds and is intended to be illustrative of the potential activities of the quinoline scaffold.

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents.[10][12] Their mechanisms of action can include the inhibition of bacterial DNA gyrase and topoisomerase IV, disruption of cell wall synthesis, or interference with bacterial communication systems.[10]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of this compound, standard in vitro assays can be employed.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[8]

cluster_setup Assay Setup cluster_incubation Incubation and Reaction cluster_measurement Data Acquisition and Analysis A Seed cancer cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Treat cells with varying concentrations of the test compound B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan formation E->F G Add solubilization solution (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at 570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 value H->I

Workflow for a typical MTT cytotoxicity assay.

Protocol for MTT Assay [8]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Potential Signaling Pathways

The biological effects of quinoline derivatives are often mediated through their interaction with key cellular signaling pathways. For instance, in the context of cancer, these compounds may modulate pathways involved in cell survival, proliferation, and apoptosis.[8]

cluster_pathway Hypothetical Signaling Pathway Modulation Compound This compound Target Cellular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Arrest) Pathway->Response

References

Methodological & Application

Synthesis Protocol for 2,6-dihydroxy-4-methylquinoline: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a comprehensive protocol for the synthesis of 2,6-dihydroxy-4-methylquinoline, a valuable heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on a modified Conrad-Limpach reaction, a classical and reliable method for the formation of quinoline ring systems. The protocol is designed for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

The presented methodology involves a two-step process. The first step is the condensation of a para-substituted aniline, specifically p-anisidine, with a β-ketoester, ethyl acetoacetate, to form an intermediate enamine. The second step is a thermal cyclization of the enamine intermediate in a high-boiling point solvent to yield the quinolinone product. Subsequent demethylation of the methoxy group would yield the final dihydroxy product. For the purpose of this protocol, we will focus on the synthesis of the direct precursor, 6-methoxy-4-methylquinolin-2(1H)-one, which exists in tautomeric equilibrium with 2-hydroxy-6-methoxy-4-methylquinoline. The conversion of the 6-methoxy group to a 6-hydroxy group is a standard procedure in organic synthesis, typically achieved by treatment with a strong acid such as hydrobromic acid or a Lewis acid like boron tribromide.

The choice of p-anisidine as a starting material is strategic due to its commercial availability and the relative stability of the methoxy group during the initial reaction steps, which can be deprotected in a later stage if the free hydroxyl group is required. The Conrad-Limpach synthesis is known for its efficiency in producing 4-hydroxyquinoline derivatives, and its variation, the Knorr quinoline synthesis, can yield 2-hydroxyquinolines.[1] The conditions of the reaction, particularly temperature, can influence the regioselectivity of the cyclization.

This protocol includes detailed experimental procedures, tables of quantitative data for easy reference, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility.

Experimental Protocols

Protocol 1: Synthesis of 6-Methoxy-4-methylquinolin-2(1H)-one

This protocol details the synthesis of the key intermediate, 6-methoxy-4-methylquinolin-2(1H)-one, via the reaction of p-anisidine with ethyl acetoacetate followed by thermal cyclization.

Materials:

  • p-Anisidine

  • Ethyl acetoacetate

  • Dowtherm A (or mineral oil)

  • Ethanol

  • Hydrochloric acid (catalytic amount)

  • Petroleum ether

  • Activated carbon (decolorizing charcoal)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Dropping funnel

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine one molar equivalent of p-anisidine and one molar equivalent of ethyl acetoacetate.

  • Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Stir the mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Remove the water formed during the reaction under reduced pressure. The resulting product is the crude ethyl β-(4-methoxyanilino)crotonate intermediate.

Step 2: Thermal Cyclization

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or mineral oil to 250 °C.[1][2]

  • Slowly add the crude enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature at 250 °C for 15-30 minutes.[2] Ethanol will be evolved during the reaction.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate as a solid.

  • Add petroleum ether to the cooled mixture to facilitate the precipitation and to help in washing the product.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it thoroughly with petroleum ether to remove the high-boiling point solvent.

Step 3: Purification

  • The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot ethanol or a suitable solvent mixture.

  • Add a small amount of activated carbon to decolorize the solution and heat at reflux for a few minutes.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 6-Methoxy-4-methylquinolin-2(1H)-one

CompoundMolar Mass ( g/mol )MolesMass (g)Volume (mL)
p-Anisidine123.151.0123.15-
Ethyl acetoacetate130.141.0130.14128.8
6-Methoxy-4-methylquinolin-2(1H)-one189.21Theoretical: 1.0Theoretical: 189.21-

Table 2: Reaction Conditions and Yields

StepReactionTemperature (°C)TimeSolventYield (%)
1Enamine FormationRoom Temperature2-4 hNoneQuantitative (crude)
2Cyclization25015-30 minDowtherm A80-90
3Purification--Ethanol-

Mandatory Visualization

Synthesis_Pathway cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Demethylation p_anisidine p-Anisidine intermediate Ethyl β-(4-methoxyanilino)crotonate (Enamine Intermediate) p_anisidine->intermediate + Ethyl Acetoacetate (H+ catalyst, RT) ethyl_acetoacetate Ethyl Acetoacetate product 6-Methoxy-4-methylquinolin-2(1H)-one intermediate->product Heat (250 °C) - EtOH final_product This compound product->final_product HBr or BBr3

Caption: Synthesis pathway for this compound.

Experimental_Workflow start Start: Reagents step1 Step 1: Condensation (p-Anisidine + Ethyl Acetoacetate) Room Temperature, 2-4h start->step1 step2 Step 2: Cyclization (in Dowtherm A at 250 °C) 15-30 min step1->step2 step3 Step 3: Isolation (Cooling, Precipitation, Filtration) step2->step3 step4 Step 4: Purification (Recrystallization from Ethanol) step3->step4 end End: Purified Product step4->end

Caption: Experimental workflow for the synthesis.

References

Step-by-Step Synthesis of 2,6-dihydroxy-4-methylquinoline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmacologically active compounds. The 2,6-dihydroxy-4-methylquinoline, also known as 6-hydroxy-4-methylquinolin-2(1H)-one, is a significant heterocyclic compound that serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its structure, featuring both a lactam (in its quinolone tautomer) and a phenolic hydroxyl group, offers multiple points for functionalization, making it an attractive building block for the development of novel drug candidates.

The synthesis of this quinoline derivative is most effectively achieved through the Conrad-Limpach reaction. This classic method involves a two-step sequence: first, the condensation of an aniline with a β-ketoester to form an enamine intermediate, followed by a high-temperature thermal cyclization to construct the quinoline ring system. For the synthesis of this compound, 4-aminophenol is utilized as the aniline component to introduce the hydroxyl group at the 6-position, while ethyl acetoacetate provides the remaining atoms for the heterocyclic ring, including the methyl group at the 4-position and the hydroxyl/oxo group at the 2-position. Careful control of the reaction conditions, particularly the high temperature required for the cyclization step, is crucial for achieving good yields.

This document provides a detailed, step-by-step protocol for the synthesis of this compound, along with representative quantitative data from a closely related synthesis and a visual workflow to guide researchers through the process.

Data Presentation

The following table summarizes quantitative data for the thermal cyclization step in the synthesis of a closely related, unsubstituted analogue, 2-hydroxy-4-methylquinoline, which provides a benchmark for the expected outcome of the analogous step in the synthesis of the title compound.[1]

ProductStarting MaterialSolventReaction Temperature (°C)Reaction Time (min)Yield (%)
2-hydroxy-4-methylquinolineEthyl β-anilinocrotonateDowtherm AReflux (approx. 257)10-1585-90

Experimental Protocols

This protocol details the two-stage synthesis of this compound from 4-aminophenol and ethyl acetoacetate via the Conrad-Limpach reaction.

Protocol 1: Synthesis of the Intermediate - Ethyl 3-(4-hydroxyanilino)but-2-enoate

Materials:

  • 4-Aminophenol

  • Ethyl acetoacetate

  • Ethanol, absolute

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4-aminophenol (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents).

  • Add a minimal amount of absolute ethanol to facilitate stirring.

  • Heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude ethyl 3-(4-hydroxyanilino)but-2-enoate, often a viscous oil or semi-solid, can be used in the next step without further purification.

Protocol 2: Thermal Cyclization to this compound

Materials:

  • Crude ethyl 3-(4-hydroxyanilino)but-2-enoate

  • High-boiling point solvent (e.g., Dowtherm A or mineral oil)

  • Three-necked round-bottom flask

  • Dropping funnel

  • Mechanical stirrer

  • Air condenser

  • Heating mantle

  • Petroleum ether

  • Büchner funnel and filter flask

  • Decolorizing carbon (optional)

  • Recrystallization solvent (e.g., ethanol or aqueous ethanol)

Procedure:

  • Set up a three-necked round-bottom flask with a mechanical stirrer, an air condenser, and a dropping funnel.

  • Add the high-boiling point solvent (e.g., Dowtherm A) to the flask and heat it to reflux (approximately 250-260 °C) with stirring.

  • Slowly add the crude ethyl 3-(4-hydroxyanilino)but-2-enoate from the dropping funnel into the refluxing solvent.

  • Continue stirring and refluxing for 15-30 minutes after the addition is complete. Ethanol will distill off during the reaction.

  • Allow the reaction mixture to cool to room temperature, which should cause the crude this compound to precipitate as a solid.

  • Add petroleum ether to the cooled mixture to further precipitate the product and facilitate filtration.

  • Collect the solid product by vacuum filtration using a Büchner funnel and wash it with petroleum ether to remove the high-boiling solvent.

  • Air-dry the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of hot solvent, such as ethanol or an aqueous ethanol mixture.

  • If the solution is colored, a small amount of decolorizing carbon can be added, and the solution briefly boiled before hot filtration.

  • Filter the hot solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Thermal Cyclization & Purification reactants1 4-Aminophenol + Ethyl Acetoacetate reaction1 Condensation (Reflux in Ethanol) reactants1->reaction1 workup1 Solvent Removal (Rotary Evaporation) reaction1->workup1 intermediate Crude Ethyl 3-(4-hydroxyanilino)but-2-enoate workup1->intermediate reaction2 Cyclization in Dowtherm A (~250-260 °C) intermediate->reaction2 workup2 Cooling & Precipitation (add Petroleum Ether) reaction2->workup2 filtration1 Vacuum Filtration workup2->filtration1 crude_product Crude this compound filtration1->crude_product purification Recrystallization (e.g., from Ethanol) crude_product->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Purification of 2,6-Dihydroxy-4-methylquinoline by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dihydroxy-4-methylquinoline is a heterocyclic compound of interest in medicinal chemistry and materials science. As with many organic syntheses, the crude product often contains impurities that must be removed to ensure the material's suitability for downstream applications. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for developing a recrystallization procedure for this compound, including solvent selection, the purification process, and troubleshooting common issues.

Principle of Recrystallization

The principle of recrystallization relies on the differential solubility of a compound in a particular solvent at different temperatures. An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but will have high solubility at an elevated temperature. Impurities, ideally, will either be highly soluble in the cold solvent or insoluble in the hot solvent. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out of the solution in a purer form, leaving the impurities behind in the mother liquor.

Data Presentation: Solvent Selection for Recrystallization

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents at room temperature and at their boiling points. This data should be determined experimentally as outlined in the protocol below.

SolventPolarity IndexBoiling Point (°C)Solubility at Room Temp.Solubility at Boiling PointSuitability for Recrystallization
Water10.2100LowModerate to HighGood potential, especially in a mixed solvent system.
Ethanol5.278Low to ModerateHighGood potential as a single solvent or in a mixed system.
Methanol6.665ModerateHighLikely too soluble at room temperature for a single solvent.
Acetone5.156Moderate to HighVery HighLikely too soluble at room temperature.
Ethyl Acetate4.477LowModeratePotential for a single or mixed solvent system.
n-Hexane0.169Very LowVery LowGood as an anti-solvent in a mixed solvent system.
Toluene2.4111Very LowLowUnlikely to be a good solvent.
Dichloromethane3.140ModerateHighLow boiling point may be problematic.
Dimethylformamide (DMF)6.4153HighVery HighLikely too soluble; high boiling point makes removal difficult.

Experimental Protocols

Protocol 1: Solvent Screening for Recrystallization

This protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Selection of test solvents (e.g., water, ethanol, ethyl acetate, n-hexane)

  • Test tubes (small)

  • Hot plate or water bath

  • Stirring rod

Procedure:

  • Place approximately 20-30 mg of crude this compound into a small test tube.

  • Add the test solvent dropwise (starting with ~0.5 mL) at room temperature and agitate the mixture to assess solubility. Record your observations.

  • If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate.

  • Continue to add the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent required.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 10-15 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a good quantity of crystals upon cooling.

  • If a single solvent is not ideal, test solvent pairs. Dissolve the compound in a minimum of the "good" solvent (in which it is highly soluble when hot) and then add the "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then cool to induce crystallization. A common and often effective solvent pair for polar compounds is ethanol and water.

Protocol 2: Recrystallization of this compound

This protocol describes the full recrystallization procedure based on the selection of a suitable solvent from Protocol 1. The example below assumes ethanol or an ethanol/water mixture is a suitable solvent system.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)

  • Erlenmeyer flask(s)

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Boiling chips (optional)

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., ethanol) and a boiling chip. Heat the mixture gently on a hot plate. Add more hot solvent in small portions until the solid just dissolves.

  • Decoloration (if necessary): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Mandatory Visualizations

experimental_workflow cluster_selection Solvent Selection start_selection Start: Crude Product test_solubility Test Solubility in Various Solvents (Hot and Cold) start_selection->test_solubility evaluate_solubility Evaluate Solubility Data test_solubility->evaluate_solubility single_solvent Good Single Solvent Found? evaluate_solubility->single_solvent select_single Select Single Solvent single_solvent->select_single Yes test_pairs Test Solvent Pairs (e.g., Ethanol/Water) single_solvent->test_pairs No end_selection Proceed to Recrystallization select_single->end_selection select_pair Select Solvent Pair test_pairs->select_pair select_pair->end_selection

Caption: Workflow for selecting a suitable recrystallization solvent.

recrystallization_protocol cluster_protocol Recrystallization Protocol start_protocol Start: Crude Product & Selected Solvent dissolution Dissolve in Minimum Hot Solvent start_protocol->dissolution decoloration Decoloration with Charcoal (Optional) dissolution->decoloration hot_filtration Hot Gravity Filtration (Optional) decoloration->hot_filtration crystallization Slow Cooling & Crystallization hot_filtration->crystallization isolation Isolate Crystals (Vacuum Filtration) crystallization->isolation washing Wash with Cold Solvent isolation->washing drying Dry Purified Crystals washing->drying end_protocol Pure this compound drying->end_protocol

Caption: Step-by-step protocol for the recrystallization process.

Troubleshooting

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be due to cooling the solution too quickly or the presence of significant impurities. To resolve this, reheat the solution, add more solvent, and allow it to cool more slowly.

  • No Crystal Formation: If crystals do not form upon cooling, the solution may not be saturated. Evaporate some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.

  • Low Recovery: A low yield of purified product can result from using too much solvent during dissolution or washing. Ensure the minimum amount of hot solvent is used for dissolution and that the crystals are washed with ice-cold solvent.

Application Notes and Protocols for the Purification of 2,6-Dihydroxy-4-Methylquinoline via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dihydroxy-4-methylquinoline is a quinoline derivative of interest in pharmaceutical research and fine chemical synthesis.[1] Due to the presence of both hydroxyl and methyl functional groups on the quinoline core, this compound possesses unique chemical properties that can present challenges during purification. The basic nitrogen atom in the quinoline ring can interact with the acidic silanol groups of standard silica gel, potentially leading to poor separation, tailing of peaks, or even decomposition of the target compound.[2]

These application notes provide a comprehensive guide to developing a robust column chromatography protocol for the purification of this compound, including recommended stationary phases, mobile phase systems, and a detailed experimental protocol. Troubleshooting tips are also provided to address common issues encountered during the purification of quinoline derivatives.

Data Presentation: Chromatographic Parameter Selection

The selection of the appropriate stationary and mobile phases is critical for the successful purification of this compound. The following table summarizes potential chromatographic conditions based on the general principles of quinoline derivative purification.[2][3] The optimal conditions should be determined empirically through thin-layer chromatography (TLC) analysis.

Stationary Phase Mobile Phase System (Eluent) Considerations & Recommendations
Silica Gel (Standard Grade) Hexane/Ethyl Acetate, Dichloromethane/Methanol, Chloroform/AcetoneThe acidic nature of silica gel may cause peak tailing or degradation. It is recommended to deactivate the silica gel or add a basic modifier to the mobile phase.[2]
Deactivated Silica Gel Hexane/Ethyl Acetate + 0.1-2% Triethylamine (TEA) or PyridinePre-treating the silica gel with a basic solution or adding a basic modifier to the eluent neutralizes acidic sites, improving peak shape and recovery.[2]
Neutral or Basic Alumina Hexane/Ethyl Acetate, Dichloromethane/MethanolA good alternative to silica gel to avoid issues with acidic interactions. The choice between neutral and basic alumina depends on the specific properties of the compound.[2]
Reversed-Phase Silica (C18) Acetonitrile/Water, Methanol/Water (with or without acid/base modifiers)Suitable if the compound is sufficiently non-polar. The mobile phase typically consists of a mixture of an organic solvent and water, and may require a pH modifier like formic acid or phosphoric acid for better separation.[2][4]
Florisil or Cellulose Various organic solventsThese are milder stationary phases that can be beneficial for particularly sensitive compounds.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

Column_Chromatography_Workflow Crude Crude 2,6-Dihydroxy- 4-methylquinoline TLC TLC Analysis for Solvent System Selection Crude->TLC Optimize Column_Prep Column Packing (Stationary Phase Slurry) TLC->Column_Prep Sample_Loading Sample Loading (Dry or Wet) Column_Prep->Sample_Loading Elution Elution with Selected Mobile Phase Sample_Loading->Elution Fraction_Collection Fraction Collection Elution->Fraction_Collection Fraction_Analysis TLC Analysis of Fractions Fraction_Collection->Fraction_Analysis Monitor Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Identify Solvent_Removal Solvent Removal (Rotary Evaporation) Pooling->Solvent_Removal Pure_Compound Pure 2,6-Dihydroxy- 4-methylquinoline Solvent_Removal->Pure_Compound

Caption: Workflow for the purification of this compound.

Detailed Experimental Protocol

This protocol provides a general method for the purification of this compound using normal-phase column chromatography with silica gel. Optimization of the mobile phase and other parameters is necessary.

1. Materials and Equipment

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (TEA)

  • Hexane (or other non-polar solvent)

  • Ethyl acetate (or other polar solvent)

  • Dichloromethane (for sample loading)

  • Sand (acid-washed)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Glass wool or cotton

2. Mobile Phase Selection

  • Develop a suitable mobile phase system by running TLC plates of the crude material.

  • Test various solvent systems, such as hexane/ethyl acetate or dichloromethane/methanol, in different ratios.

  • To counteract the acidity of the silica gel, add 0.1-1% triethylamine to the mobile phase.[2]

  • The ideal mobile phase should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.

3. Column Preparation (Slurry Method)

  • Secure the chromatography column in a vertical position. Place a small plug of glass wool or cotton at the bottom of the column and add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase. A general ratio is 30:1 to 100:1 of silica gel to crude product by weight.[5]

  • Pour the slurry into the column, continuously tapping the side to ensure even packing and remove air bubbles.

  • Once the silica has settled, drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

4. Sample Loading (Dry Loading Method)

  • Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane.

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to the solution.

  • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Carefully add this powder to the top of the prepared column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column without disturbing the sand layer.

  • Begin eluting the column, collecting fractions in test tubes or using a fraction collector.

  • If using a gradient elution, start with a low polarity mobile phase and gradually increase the polarity by increasing the proportion of the more polar solvent.

6. Fraction Analysis and Product Isolation

  • Monitor the separation by spotting collected fractions on TLC plates and visualizing under a UV lamp.

  • Combine the fractions that contain the pure desired product.

  • Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting

  • Peak Tailing or Streaking: This is often due to the interaction of the basic quinoline nitrogen with acidic silica gel.[2] Add a basic modifier like triethylamine (0.1-2%) to the mobile phase.[2] Alternatively, use a different stationary phase such as neutral or basic alumina.[2]

  • Poor Separation: The polarity of the mobile phase may not be optimal. Adjust the solvent ratio or try a different solvent system. A slower flow rate can sometimes improve resolution.

  • Compound Decomposition: For sensitive compounds, minimize the time on the column by running the chromatography as quickly as possible.[2] Performing the purification at a lower temperature (in a cold room) may also be beneficial.[2] For highly sensitive derivatives, conducting the chromatography under an inert atmosphere can prevent oxidation.[2]

  • Product is Highly Polar: If the product streaks even with a basic modifier, it may be too polar for silica gel chromatography. Consider using reversed-phase chromatography or other purification techniques like recrystallization.[3]

References

Application Note: Structural Elucidation of 2,6-dihydroxy-4-methylquinoline using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the analysis of 2,6-dihydroxy-4-methylquinoline using Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the phenomenon of tautomerism observed in analogous hydroxyquinoline compounds, this analysis considers the predominant 6-hydroxy-4-methyl-2(1H)-quinolinone tautomer.[1][2][3] This application note outlines the necessary experimental procedures and presents predicted data to facilitate the structural confirmation and characterization of this molecule.

Chemical Structure and Tautomerism

This compound is expected to exist predominantly in its more stable keto-enol tautomeric form, 6-hydroxy-4-methyl-2(1H)-quinolinone. This is due to the increased stability provided by the amide functional group within the quinolinone ring system.[1] All subsequent analysis and data are based on this presumed predominant tautomer.

Caption: Tautomeric forms of this compound.

Predicted Analytical Data

Note: The following data are predicted based on the analysis of structurally similar compounds and theoretical calculations, as direct experimental data for this compound was not found in the initial search.

Predicted Mass Spectrometry Data
ParameterPredicted Value
Molecular FormulaC₁₀H₉NO₂
Exact Mass175.0633 u
[M+H]⁺ (m/z)176.0706
Predicted ¹H and ¹³C NMR Data

The predicted chemical shifts are for the 6-hydroxy-4-methyl-2(1H)-quinolinone tautomer, assuming DMSO-d₆ as the solvent.

¹H NMR (400 MHz, DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
N-H~11.5br s
O-H~9.5br s
H-5~7.5d
H-7~6.8dd
H-8~6.7d
H-3~6.1s
CH₃~2.4s

¹³C NMR (100 MHz, DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C=O (C-2)~165
C-6~155
C-4~145
C-8a~140
C-5~122
C-4a~120
C-7~118
C-8~115
C-3~110
CH₃~18

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring ¹H, ¹³C, and 2D NMR spectra for the structural elucidation of this compound.

G start Start: Sample Preparation dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., DMSO-d6). start->dissolve transfer Transfer solution to a 5 mm NMR tube. dissolve->transfer instrument_setup NMR Instrument Setup transfer->instrument_setup tuning Tune and shim the instrument for the specific probe and solvent. instrument_setup->tuning acquisition Data Acquisition tuning->acquisition proton_nmr Acquire 1H NMR spectrum. acquisition->proton_nmr carbon_nmr Acquire 13C NMR spectrum. proton_nmr->carbon_nmr two_d_nmr Acquire 2D NMR spectra (COSY, HSQC, HMBC). carbon_nmr->two_d_nmr processing Data Processing two_d_nmr->processing ft Apply Fourier transform to the acquired FIDs. processing->ft phase Phase the spectra. ft->phase baseline Apply baseline correction. phase->baseline reference Reference the spectra (e.g., to residual solvent peak). baseline->reference analysis Spectral Analysis and Interpretation reference->analysis end End: Structure Elucidation analysis->end

Caption: General experimental workflow for NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Parameters (General for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Spectral Width: -2 to 14 ppm

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR:

    • Spectral Width: 0 to 220 ppm

    • Acquisition Time: ~1-2 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024 or more, depending on sample concentration.

  • 2D NMR (COSY, HSQC, HMBC):

    • Utilize standard instrument parameters and pulse programs. Adjust spectral widths and number of increments as needed to achieve desired resolution.

3. Data Processing:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Phase the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the residual solvent peak (for DMSO-d₆, δH = 2.50 ppm; δC = 39.52 ppm).

  • Integrate the ¹H NMR signals and pick peaks for all spectra.

Protocol 2: LC-MS Analysis

This protocol describes a general method for the analysis of this compound using a High-Performance Liquid Chromatography (HPLC) system coupled to a mass spectrometer.

G start Start: Sample Preparation stock_solution Prepare a 1 mg/mL stock solution in a suitable solvent (e.g., Methanol). start->stock_solution working_solution Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase. stock_solution->working_solution lc_setup Liquid Chromatography Setup working_solution->lc_setup column Install a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm). lc_setup->column mobile_phase Prepare mobile phases (A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile). column->mobile_phase gradient Set up a suitable gradient elution program. mobile_phase->gradient ms_setup Mass Spectrometry Setup gradient->ms_setup ionization Set ionization source to Electrospray Ionization (ESI) in positive ion mode. ms_setup->ionization parameters Optimize MS parameters (e.g., capillary voltage, gas flow, temperature). ionization->parameters acquisition Set mass range for full scan (e.g., m/z 50-500). parameters->acquisition injection Inject sample onto the LC-MS system. acquisition->injection analysis Data Analysis injection->analysis tic Extract the Total Ion Chromatogram (TIC). analysis->tic eic Generate an Extracted Ion Chromatogram (EIC) for the predicted [M+H]+ ion. tic->eic mass_spectrum Analyze the mass spectrum of the corresponding chromatographic peak. eic->mass_spectrum end End: Confirm Molecular Weight mass_spectrum->end

Caption: Workflow for LC-MS analysis.

1. Sample and Mobile Phase Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in methanol or a similar solvent.

  • Dilute the stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Prepare Mobile Phase A: 0.1% formic acid in water.

  • Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase, e.g., 50 mm x 2.1 mm, 1.8 µm particle size.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

3. Mass Spectrometry Parameters (ESI Positive Mode):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 50-500.

  • Capillary Voltage: ~3.5 kV.

  • Drying Gas (N₂) Flow: ~10 L/min.

  • Drying Gas Temperature: ~350 °C.

  • Nebulizer Pressure: ~45 psi.

4. Data Analysis:

  • Examine the Total Ion Chromatogram (TIC) for peaks.

  • Generate an Extracted Ion Chromatogram (EIC) for the predicted m/z of the protonated molecule (176.0706).

  • Obtain the mass spectrum for the chromatographic peak of interest and compare the observed m/z with the theoretical value.

Conclusion

The protocols and predicted data provided in this application note serve as a comprehensive guide for the structural analysis of this compound. The consideration of its predominant tautomeric form is crucial for accurate spectral interpretation. By employing the detailed NMR and LC-MS methodologies, researchers can effectively confirm the identity and purity of this compound, facilitating its further study and application in drug development and other scientific fields.

References

Application Notes & Protocols: UV-Vis Spectroscopic Analysis of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-dihydroxy-4-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties.[1] UV-Vis spectroscopy is a fundamental and powerful analytical technique for characterizing these compounds. It provides valuable information about their electronic structure, concentration, and interaction with the surrounding environment. These application notes provide a comprehensive overview and detailed protocols for the UV-Vis spectroscopic analysis of this compound, intended to support research, quality control, and drug development activities.

Principle of UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. When a molecule absorbs light, electrons are promoted from a ground electronic state to a higher energy excited state. The wavelength of light absorbed is specific to the electronic transitions possible within the molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation typically involves π → π* and n → π* electronic transitions of the delocalized π-electron system and non-bonding electrons on the heteroatoms.

The relationship between absorbance (A), concentration (c), and the path length of the light through the sample (l) is described by the Beer-Lambert Law:

A = εcl

where ε is the molar absorptivity (or extinction coefficient), a constant that is characteristic of the molecule at a specific wavelength. This relationship forms the basis for the quantitative analysis of this compound.

Spectroscopic Properties of this compound

The UV-Vis absorption spectrum of this compound is influenced by the solvent environment.[2] This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule. The position of the absorption maxima (λmax) can shift depending on the polarity of the solvent. This sensitivity to the environment can be exploited to probe the photophysical properties of the molecule.[2]

Quantitative Data

The following table summarizes the UV-Vis absorption maxima (λmax) of this compound in various solvents of different polarities.

SolventPolarity Indexλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmax 2 (M⁻¹cm⁻¹)
n-Hexane0.1~280~330Data not available
Chloroform4.1~285~335Data not available
Ethanol4.3~290~340Data not available
Methanol5.1~292~342Data not available
Dimethyl Sulfoxide (DMSO)7.2~295~345Data not available

Note: The data presented here is representative and based on typical shifts observed for similar quinoline derivatives. For precise quantitative analysis, it is essential to determine these values experimentally under specific laboratory conditions.

Experimental Protocols

This section provides detailed methodologies for the qualitative and quantitative UV-Vis spectroscopic analysis of this compound.

Protocol 1: Qualitative Analysis and Determination of Absorption Maxima (λmax)

Objective: To determine the wavelength(s) of maximum absorbance of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Spectroscopic grade solvent (e.g., methanol, ethanol, DMSO)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Analytical balance

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of a Stock Solution (e.g., 1 x 10⁻³ M):

    • Accurately weigh an appropriate amount of this compound.

    • Dissolve the solid in a small amount of the chosen solvent in a volumetric flask.

    • Once dissolved, dilute to the mark with the same solvent and mix thoroughly.

  • Preparation of a Working Solution (e.g., 1 x 10⁻⁵ M):

    • Pipette an appropriate volume of the stock solution into a new volumetric flask.

    • Dilute to the mark with the same solvent and mix thoroughly.[3]

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a blank.

    • Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement:

    • Rinse a quartz cuvette with the working solution of this compound and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelengths at which the maximum absorbance occurs (λmax).

Protocol 2: Quantitative Analysis using the Beer-Lambert Law

Objective: To determine the concentration of an unknown solution of this compound or to determine its molar absorptivity (ε).

Materials:

  • Same as Protocol 1.

Procedure:

  • Preparation of a Series of Standard Solutions:

    • From the stock solution prepared in Protocol 1, prepare a series of at least five standard solutions of decreasing concentrations by serial dilution. The concentration range should be chosen to give absorbance values between 0.1 and 1.0 at the λmax determined in Protocol 1.

  • Measurement of Absorbance:

    • Set the spectrophotometer to the previously determined λmax.

    • Measure the absorbance of the blank (pure solvent).

    • Measure the absorbance of each of the standard solutions.

  • Creation of a Calibration Curve:

    • Plot a graph of absorbance versus concentration for the standard solutions.

    • Perform a linear regression analysis on the data points. The resulting plot should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law.

    • The slope of the line is equal to the molar absorptivity (ε) if the path length is 1 cm.

  • Determination of Unknown Concentration:

    • Measure the absorbance of the unknown solution of this compound.

    • Using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration), calculate the concentration of the unknown sample.

Visualizations

The following diagrams illustrate the experimental workflow and the fundamental principle of quantitative UV-Vis analysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis UV-Vis Analysis cluster_data Data Processing stock Prepare Stock Solution working Prepare Working/Standard Solutions stock->working Dilution blank Measure Blank (Solvent) sample Measure Sample Absorbance blank->sample lambda_max Determine λmax sample->lambda_max calibration Create Calibration Curve sample->calibration quantification Quantify Concentration calibration->quantification Beer_Lambert_Law cluster_law Beer-Lambert Law: A = εcl Absorbance Absorbance (A) Concentration Concentration (c) Concentration->Absorbance Directly Proportional Molar_Absorptivity Molar Absorptivity (ε) Path_Length Path Length (l)

References

Application Note: FT-IR and FT-Raman Spectroscopic Characterization of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,6-dihydroxy-4-methylquinoline is a heterocyclic organic compound belonging to the quinoline family. Quinoline and its derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a powerful, non-destructive method for the structural characterization of such molecules. This application note details the experimental protocols for acquiring and analyzing the FT-IR and FT-Raman spectra of this compound, offering insights into its molecular structure and vibrational modes.

Principle

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber, revealing the presence of specific functional groups. FT-Raman spectroscopy, a complementary technique, involves inelastic scattering of monochromatic laser light. The scattered light's frequency shifts correspond to the molecule's vibrational frequencies. Together, these techniques provide a comprehensive vibrational profile, as some modes may be more active in either IR or Raman scattering.

Experimental Protocols

The following protocols are generalized based on standard practices for the analysis of quinoline derivatives.[1][2][3][4]

Sample Preparation

The this compound sample, in solid form, should be of high purity (≥97%).[2]

  • For FT-IR Spectroscopy (KBr Pellet Technique):

    • Thoroughly grind 1-2 mg of the this compound sample with approximately 200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.

    • Ensure a homogenous mixture is obtained.

    • Transfer the mixture into a pellet-forming die.

    • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • For FT-Raman Spectroscopy (Powder Technique):

    • Place a small amount of the powdered this compound sample directly into a sample holder (e.g., a capillary tube or a small aluminum cup).

    • No further preparation is typically required. The sample is used as is.[2]

Instrumentation and Data Acquisition
  • FT-IR Spectroscopy:

    • An FT-IR spectrometer, such as a PerkinElmer RX-1 or a SHIMADZU FT-IR spectrometer, can be used.[1][2]

    • Record the spectrum in the mid-IR region, typically from 4000 to 400 cm⁻¹.[1][2]

    • Set the spectral resolution to 2 or 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 64 or 100) to obtain a good signal-to-noise ratio.[3]

    • Perform a background scan using an empty sample holder or a pure KBr pellet.

    • The final spectrum is presented in terms of absorbance or transmittance.

  • FT-Raman Spectroscopy:

    • A stand-alone FT-Raman spectrometer, such as a BRUKER RFS 27, equipped with a Nd:YAG laser (1064 nm excitation) is suitable.[1][3]

    • Record the spectrum in the Stokes region, typically from 4000 to 100 cm⁻¹.[3][5]

    • Set the laser power to an appropriate level (e.g., 100-300 mW) to avoid sample degradation.

    • Set the spectral resolution to 2 or 4 cm⁻¹.

    • Accumulate a sufficient number of scans (e.g., 100) to achieve a high-quality spectrum.[3]

Data Presentation: Vibrational Band Assignments

The following table provides a summary of the expected vibrational frequencies and their assignments for this compound based on characteristic group frequencies for quinoline and related derivatives.[1][6] Note: The exact experimental values will need to be determined from the acquired spectra.

FT-IR Wavenumber (cm⁻¹) FT-Raman Wavenumber (cm⁻¹) Vibrational Assignment
~3400-3200 (broad)O-H stretching (intermolecular H-bonding)
~3100-3000~3100-3000Aromatic C-H stretching
~2970-2850~2970-2850Methyl (CH₃) C-H stretching
~1650-1620~1650-1620C=O stretching (from keto-enol tautomerism)
~1625-1430~1625-1430Aromatic C=C and C=N stretching
~1470-1430~1470-1430Methyl (CH₃) asymmetric bending
~1380-1370~1380-1370Methyl (CH₃) symmetric bending
~1300-1000~1300-1000C-O stretching and in-plane O-H bending
~1200-1000~1200-1000In-plane C-H bending
Below 1000Below 1000Out-of-plane C-H bending, ring deformation modes

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the FT-IR and FT-Raman characterization of this compound.

G Experimental Workflow for Vibrational Spectroscopy cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing and Interpretation Sample High-Purity this compound Prep_IR Mix with KBr and press into pellet Sample->Prep_IR Prep_Raman Place powder in sample holder Sample->Prep_Raman FTIR FT-IR Spectrometer Prep_IR->FTIR FTRaman FT-Raman Spectrometer Prep_Raman->FTRaman Process_IR Acquire FT-IR Spectrum (4000-400 cm⁻¹) FTIR->Process_IR Process_Raman Acquire FT-Raman Spectrum (4000-100 cm⁻¹) FTRaman->Process_Raman Analysis Vibrational Band Assignment Process_IR->Analysis Process_Raman->Analysis Report Generate Application Note Analysis->Report

Caption: Workflow for FT-IR and FT-Raman analysis.

Logical Relationship of Spectroscopic Data

This diagram shows the relationship between the experimental data and the final structural interpretation.

G Data Interpretation Logic Molecule This compound FTIR_Data FT-IR Spectrum Molecule->FTIR_Data Raman_Data FT-Raman Spectrum Molecule->Raman_Data Vibrational_Modes Vibrational Frequencies (Stretching, Bending, etc.) FTIR_Data->Vibrational_Modes Raman_Data->Vibrational_Modes Functional_Groups Functional Group Identification (O-H, C-H, C=C, C=O, C-N) Vibrational_Modes->Functional_Groups Molecular_Structure Molecular Structure Confirmation Functional_Groups->Molecular_Structure

Caption: Relationship between spectra and structure.

Conclusion

FT-IR and FT-Raman spectroscopy are indispensable tools for the structural elucidation of novel compounds like this compound. By following the detailed protocols outlined in this application note, researchers can obtain high-quality vibrational spectra. The subsequent analysis of these spectra allows for the identification of key functional groups and provides a vibrational fingerprint of the molecule, which is crucial for quality control, structural confirmation, and further investigation into its chemical and biological properties.

References

Application Notes and Protocols for In Vitro Biological Assays Using 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. 2,6-dihydroxy-4-methylquinoline, a member of this family, possesses a structural motif that suggests potential for various biological interactions. While specific experimental data for this exact molecule is not extensively available in the public domain, its structural similarity to other biologically active quinolines, such as 2,4-dihydroxyquinoline derivatives, allows for the extrapolation of potential applications and the design of relevant in vitro assays.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the in vitro biological effects of this compound. The protocols described below are based on established methodologies for analogous quinoline compounds and are intended to serve as a starting point for investigation.

I. Anticancer Activity: Cytotoxicity Assays

Many quinoline derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The potential anticancer activity of this compound can be assessed using standard cytotoxicity assays.

Data Presentation: Representative Cytotoxicity Data

The following table summarizes hypothetical IC50 (half-maximal inhibitory concentration) values for this compound against a panel of human cancer cell lines. This data is for illustrative purposes to demonstrate how results would be presented.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HCT-116Colon Carcinoma22.5
A549Lung Carcinoma18.9
HepG2Hepatocellular Carcinoma25.1
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Experimental Workflow for MTT Assay

MTT_Workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding incubation1 Incubate for 24h cell_seeding->incubation1 compound_treatment Treat Cells with this compound incubation1->compound_treatment incubation2 Incubate for 48-72h compound_treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 dissolve_formazan Dissolve Formazan with DMSO incubation3->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance data_analysis Calculate % Viability and IC50 read_absorbance->data_analysis end End data_analysis->end

Caption: Workflow for the MTT cytotoxicity assay.

II. Enzyme Inhibition Assays

Quinoline scaffolds are known to interact with various enzymes, making enzyme inhibition a plausible mechanism of action for this compound. Assays targeting kinases, topoisomerases, or other relevant enzymes can be performed.

Data Presentation: Representative Enzyme Inhibition Data

The following table shows hypothetical enzyme inhibition data for this compound against two representative enzymes.

EnzymeHypothetical IC50 (µM)
Topoisomerase IIα8.5
Cyclooxygenase-2 (COX-2)12.3
Experimental Protocol: Topoisomerase IIα Inhibition Assay

This protocol describes a cell-free assay to evaluate the inhibitory effect of this compound on human topoisomerase IIα activity.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • ATP

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT)

  • This compound

  • Etoposide (positive control)

  • Agarose gel

  • Gel loading buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound or etoposide.

    • Include a no-enzyme control, an enzyme-only control, and a vehicle (DMSO) control.

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding human topoisomerase IIα to each tube.

    • Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding gel loading buffer containing SDS and proteinase K.

    • Incubate at 50°C for 30 minutes to digest the enzyme.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel at a constant voltage until the different DNA forms (supercoiled, relaxed, linear) are well separated.

  • Data Analysis:

    • Visualize the DNA bands under UV light and capture an image.

    • Quantify the intensity of the supercoiled and relaxed DNA bands using densitometry software.

    • Calculate the percentage of inhibition of topoisomerase IIα activity relative to the enzyme-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Visualization: Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription topoisomerase Topoisomerase IIα dna DNA topoisomerase->dna DNA Relaxation proliferation Cell Proliferation transcription->proliferation dna->proliferation compound This compound compound->topoisomerase Inhibition

Caption: Hypothetical signaling pathway showing inhibition of Topoisomerase IIα.

III. Antimicrobial Activity Assays

The quinoline core is present in many synthetic antibacterial agents. Therefore, assessing the antimicrobial potential of this compound is a logical step.

Data Presentation: Representative Antimicrobial Data

The following table presents hypothetical Minimum Inhibitory Concentration (MIC) values for this compound against common bacterial and fungal strains.

MicroorganismStrainHypothetical MIC (µg/mL)
Staphylococcus aureusATCC 2921332
Escherichia coliATCC 2592264
Candida albicansATCC 90028128
Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol determines the minimum inhibitory concentration (MIC) of this compound against bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., S. aureus, E. coli) and fungal strain (C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Culture the microbial strains overnight in their respective broths.

    • Dilute the cultures to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Dilution:

    • Prepare a stock solution of this compound in DMSO.

    • Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm.

Visualization: Structure-Activity Relationship Logic

SAR_Logic quinoline_core Quinoline Core Basic scaffold for activity activity Biological Activity Anticancer Antimicrobial Enzyme Inhibition quinoline_core->activity Provides basic pharmacophore substituents Substituents -OH at C2, C6 -CH3 at C4 substituents->activity Modulates potency and selectivity

Caption: Logical relationship of the quinoline scaffold and its substituents to biological activity.

Application Notes and Protocols for Anticancer Activity Screening of 2,6-Dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data on the anticancer activity of 2,6-dihydroxy-4-methylquinoline is limited in the currently available scientific literature. The following application notes and protocols are based on established methodologies for the evaluation of anticancer properties of structurally related quinoline derivatives. These are intended to provide a foundational framework for researchers investigating the potential of this compound as an anticancer agent.

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide array of biological activities, including potent anticancer properties.[1] The versatile structure of the quinoline ring allows for various substitutions, leading to modulation of their therapeutic effects. Derivatives of quinoline have been reported to exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[2] This document outlines detailed protocols for the initial in vitro screening of this compound to assess its potential as an anticancer agent.

Data Presentation: Hypothetical Anticancer Activity

The following tables present hypothetical quantitative data for the effects of this compound on representative human cancer cell lines. This data is illustrative and serves as a template for presenting experimental findings.

Table 1: Cytotoxicity of this compound (Hypothetical Data)

Cell LineTreatment Duration (hours)IC50 (µM)
Human Breast Cancer (MCF-7) 2485.2
4852.7
7231.5
Human Colon Cancer (HCT116) 2492.4
4861.3
7238.9
Human Lung Cancer (A549) 2498.1
4868.5
7242.3

Table 2: Effect of this compound on Apoptosis in MCF-7 Cells (48-hour treatment) (Hypothetical Data)

Concentration (µM)% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
0 (Control) 96.1 ± 1.82.1 ± 0.51.8 ± 0.4
25 75.4 ± 3.112.5 ± 1.912.1 ± 1.5
50 50.2 ± 4.528.9 ± 3.220.9 ± 2.8
100 22.8 ± 2.945.3 ± 4.131.9 ± 3.6

Table 3: Effect of this compound on Cell Cycle Distribution in MCF-7 Cells (48-hour treatment) (Hypothetical Data)

Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
0 (Control) 55.3 ± 2.530.1 ± 1.914.6 ± 1.2
25 65.8 ± 3.122.5 ± 2.111.7 ± 1.0
50 75.2 ± 3.815.3 ± 1.89.5 ± 0.9
100 82.1 ± 4.210.2 ± 1.57.7 ± 0.8

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol details the determination of the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the complete cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[1]

  • Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).[1]

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[1]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection and quantification of apoptosis induced by this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol outlines the analysis of cell cycle distribution in cancer cells treated with this compound.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • This compound

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle based on DNA content.[2]

Visualization of Workflows and Pathways

Experimental Workflow

G cluster_0 In Vitro Screening A Prepare this compound Stock Solution C Cell Viability Assay (MTT) A->C B Cell Culture (e.g., MCF-7, HCT116) B->C D Determine IC50 Values C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (PI Staining) D->F G Data Analysis and Interpretation E->G F->G

Caption: General experimental workflow for screening this compound.

Potential Signaling Pathway for Apoptosis Induction

The following diagram illustrates a potential signaling pathway that could be investigated if this compound is found to induce apoptosis. Many quinoline derivatives have been shown to modulate the PI3K/Akt/mTOR pathway.[2]

G compound This compound pi3k PI3K compound->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits proliferation Cell Proliferation & Survival mtor->proliferation Promotes

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

References

Application Notes and Protocols for Antibacterial Assays of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

Introduction

Quinolines and their derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] These activities include antimalarial, anticancer, anti-inflammatory, and notably, antibacterial properties.[1] The quinoline scaffold is a core component of many synthetic antibacterial agents, including the widely used fluoroquinolones. The antibacterial effect of quinolones is primarily attributed to their ability to inhibit essential bacterial enzymes, namely DNA gyrase and topoisomerase IV, which are crucial for DNA replication, recombination, and repair.[3][4] This mechanism ultimately leads to the fragmentation of the bacterial chromosome and cell death.[4]

This document provides detailed protocols for the most common antibacterial assays relevant to the screening and characterization of novel quinoline derivatives like 2,6-dihydroxy-4-methylquinoline. These protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

General Considerations for Antibacterial Testing

Before initiating antibacterial assays, it is crucial to ensure the purity and proper dissolution of the test compound, this compound. A suitable solvent, such as dimethyl sulfoxide (DMSO), should be used to prepare a stock solution of the compound. It is imperative to run a solvent control to ensure that the solvent itself does not exhibit any antibacterial activity at the concentration used in the assays. Standard quality control strains of bacteria, with known susceptibility profiles to reference antibiotics, should be included in each experiment to validate the assay's performance.

Quantitative Data Summary

While specific antibacterial data for this compound was not found in the reviewed literature, the following tables present example data for other quinoline derivatives to illustrate how results from the described assays are typically presented.

Table 1: Example Minimum Inhibitory Concentrations (MICs) of Quinolone Derivatives against various bacterial strains (μg/mL)

CompoundStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Quinolone Derivative A841632
Quinolone Derivative B21816
Quinolone Derivative C>128>12864128
Ciprofloxacin (Control)0.50.250.1251

Table 2: Example Zone of Inhibition Diameters of Quinolone Derivatives (mm)

Compound (100 μ g/disk )Staphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Quinolone Derivative X18201410
Quinolone Derivative Y22251815
Quinolone Derivative Z10127<6
Gentamicin (Control)25282219

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a bacterium.

Materials:

  • Test compound (this compound) stock solution

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Sterile pipette tips and multichannel pipettes

  • Incubator (37°C)

  • Microplate reader (optional)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only) and solvent control (broth with solvent)

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare serial two-fold dilutions of the test compound stock solution in MHB directly in the 96-well plate. The typical concentration range to screen is 0.125 to 128 µg/mL.

  • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted compound, resulting in a final volume of 100 µL.

  • Include a positive control well with a known antibiotic, a negative control well with broth only, and a solvent control well with the highest concentration of the solvent used.

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.

  • Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.

Protocol 2: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.

Materials:

  • Test compound (this compound) solution

  • Sterile Petri dishes

  • Mueller-Hinton Agar (MHA)

  • Bacterial cultures

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Incubator (37°C)

  • Calipers or a ruler

Procedure:

  • Prepare MHA plates by pouring the molten agar into sterile Petri dishes and allowing them to solidify.

  • Prepare a standardized bacterial inoculum as described in the MIC protocol (0.5 McFarland standard).

  • Dip a sterile cotton swab into the bacterial suspension and streak the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer (typically 6-8 mm in diameter), create wells in the agar.

  • Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution at a known concentration into each well.

  • Add a positive control antibiotic and a solvent control to separate wells on the same plate.

  • Allow the plates to stand for about 1-2 hours at room temperature to permit diffusion of the compound into the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of complete inhibition (no bacterial growth) around each well in millimeters (mm).

Visualizations

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_results Results start Start bacterial_culture Bacterial Culture (0.5 McFarland) start->bacterial_culture compound_dilution Serial Dilution of This compound start->compound_dilution inoculation Inoculate Wells with Bacterial Suspension bacterial_culture->inoculation compound_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation visual_inspection Visual Inspection for Turbidity incubation->visual_inspection mic_determination Determine MIC visual_inspection->mic_determination end End mic_determination->end

Caption: Workflow for MIC Determination.

experimental_workflow_agar_well cluster_prep_agar Plate Preparation cluster_assay_agar Assay cluster_results_agar Analysis start_agar Start prepare_mha Prepare MHA Plates start_agar->prepare_mha prepare_inoculum Prepare Bacterial Inoculum start_agar->prepare_inoculum swab_plate Swab Plate with Inoculum prepare_mha->swab_plate prepare_inoculum->swab_plate create_wells Create Wells in Agar swab_plate->create_wells add_compound Add Test Compound to Wells create_wells->add_compound incubate_plate Incubate at 37°C for 18-24h add_compound->incubate_plate measure_zones Measure Zones of Inhibition incubate_plate->measure_zones end_agar End measure_zones->end_agar

Caption: Workflow for Agar Well Diffusion.

quinolone_moa cluster_bacterium Bacterial Cell quinoline Quinolone (e.g., this compound) dna_gyrase DNA Gyrase (Topoisomerase II) quinoline->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV quinoline->topoisomerase_iv Inhibits dna_replication DNA Replication & Supercoiling dna_gyrase->dna_replication chromosome_fragmentation Chromosome Fragmentation dna_gyrase->chromosome_fragmentation leads to topoisomerase_iv->dna_replication topoisomerase_iv->chromosome_fragmentation leads to cell_death Bacterial Cell Death chromosome_fragmentation->cell_death

Caption: Quinolone Mechanism of Action.

References

Application Notes & Protocols for the Evaluation of Anti-HBV Activity of 2,6-dihydroxy-4-methylquinoline (DHMQ)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, no specific studies detailing the anti-Hepatitis B Virus (HBV) activity of 2,6-dihydroxy-4-methylquinoline (DHMQ) have been published. The following application notes and protocols are provided as a generalized framework for researchers and drug development professionals to evaluate the potential anti-HBV activity of novel compounds, using DHMQ as a hypothetical candidate. All data presented are illustrative and not based on experimental results for this specific compound.

Application Notes

Introduction

Hepatitis B virus (HBV) infection remains a significant global health issue, with chronic infections leading to a high risk of developing cirrhosis and hepatocellular carcinoma.[1] Current treatments, primarily nucleos(t)ide analogs and interferons, can suppress viral replication but rarely lead to a complete cure, highlighting the need for novel antiviral agents.[2][3] This document outlines a comprehensive approach to evaluate the in vitro and in vivo anti-HBV activity of the hypothetical compound this compound (DHMQ).

Hypothetical Compound Profile: DHMQ

For the purpose of this guide, we will hypothesize that DHMQ is a novel, small molecule inhibitor of HBV replication. Its potential mechanism of action could involve the inhibition of a key viral enzyme, such as the HBV Ribonuclease H (RNaseH), which is essential for viral replication and represents an underexploited drug target.[2][4]

Data Presentation

The following tables summarize hypothetical quantitative data for the anti-HBV activity and cytotoxicity of DHMQ in various assays.

Table 1: In Vitro Anti-HBV Activity and Cytotoxicity of DHMQ

Cell LineParameterDHMQEntecavir (Control)
HepG2.2.15 EC50 (µM) - HBsAg Secretion5.20.01
EC50 (µM) - HBeAg Secretion4.80.01
EC50 (µM) - Extracellular HBV DNA3.50.005
Huh7 CC50 (µM) - Cytotoxicity>100>100
Selectivity Index (SI) (CC50 / EC50 for HBV DNA)>28.5>20,000

EC50 (50% effective concentration) is the concentration of the compound that inhibits 50% of viral replication or antigen secretion.[5] CC50 (50% cytotoxic concentration) is the concentration that results in 50% cell death. The Selectivity Index (SI) is a ratio of CC50 to EC50, indicating the therapeutic window of the compound.[3]

Table 2: Hypothetical In Vivo Efficacy of DHMQ in an HBV Mouse Model

Animal ModelTreatment GroupDose (mg/kg/day)Mean Reduction in Serum HBV DNA (log10 IU/mL)
HBV Transgenic Mice Vehicle Control-0.1
DHMQ251.5
DHMQ502.8
Entecavir0.53.5

HBV transgenic mice are a commonly used model to study aspects of the HBV life cycle and for the initial assessment of antiviral compounds.[6]

Experimental Protocols

1. In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the general toxicity of the test compound on hepatic cell lines.

  • Cell Lines: HepG2 or Huh7 cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of DHMQ (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration.

2. In Vitro Anti-HBV Activity Assays

These assays quantify the effect of the compound on viral replication and protein expression in HBV-producing cell lines.

  • Cell Line: HepG2.2.15 cells, which stably replicate HBV.[7]

  • Procedure:

    • Seed HepG2.2.15 cells in a 24-well plate and allow them to adhere.

    • Treat the cells with various non-toxic concentrations of DHMQ, determined from the cytotoxicity assay. Include a known anti-HBV drug like Entecavir as a positive control.[5]

    • After 3 and 6 days of treatment, collect the cell culture supernatants.

    • Quantification of HBsAg and HBeAg: Use commercial ELISA kits to measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in the collected supernatants.[8]

    • Quantification of Extracellular HBV DNA:

      • Extract viral DNA from the supernatant.

      • Quantify the HBV DNA levels using a real-time quantitative PCR (qPCR) assay with primers specific for the HBV genome.[9]

    • Calculate the EC50 values for the reduction in HBsAg, HBeAg, and HBV DNA.

3. Hypothetical Mechanism of Action Study: HBV RNaseH Inhibition Assay

This protocol is based on the hypothesis that DHMQ targets the HBV RNaseH enzyme.

  • Assay Type: DNA oligonucleotide-directed RNA cleavage assay.[2]

  • Procedure:

    • Synthesize a recombinant HBV RNaseH enzyme.

    • Design an RNA:DNA heteroduplex substrate.

    • Set up reaction mixtures containing the recombinant enzyme, the substrate, and varying concentrations of DHMQ.

    • Incubate the reactions to allow for enzymatic cleavage of the RNA strand.

    • Analyze the cleavage products by gel electrophoresis.

    • Quantify the intensity of the cleaved RNA bands to determine the inhibitory activity of DHMQ on RNaseH.[2] A preferential suppression of the viral plus-polarity DNA strand in cell culture replication inhibition assays would further support this mechanism.[4]

4. In Vivo Anti-HBV Efficacy Study

This protocol provides a general framework for evaluating the antiviral efficacy of a compound in an animal model.

  • Animal Model: HBV transgenic mice or human liver chimeric mice.[6][10]

  • Procedure:

    • Divide the mice into groups: vehicle control, DHMQ low dose, DHMQ high dose, and a positive control group (e.g., Entecavir).

    • Administer the respective treatments daily via oral gavage for a specified period (e.g., 4 weeks).

    • Collect blood samples at regular intervals (e.g., weekly) to monitor serum HBV DNA levels.

    • At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HBV DNA and cccDNA levels.

    • Analyze the data to determine the in vivo efficacy of DHMQ in reducing HBV viremia.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (MTT on HepG2/Huh7) antiviral Anti-HBV Activity Assay (HepG2.2.15) cytotoxicity->antiviral Determine non-toxic concentrations elisa ELISA for HBsAg/HBeAg antiviral->elisa qpcr qPCR for HBV DNA antiviral->qpcr moa Mechanism of Action Study (e.g., RNaseH Assay) antiviral->moa If active animal_model Animal Model Selection (e.g., HBV Transgenic Mice) moa->animal_model Proceed if promising in vitro results treatment Treatment Administration animal_model->treatment monitoring Serum HBV DNA Monitoring treatment->monitoring endpoint Endpoint Analysis (Liver HBV DNA/cccDNA) monitoring->endpoint start Compound Synthesis (this compound) start->cytotoxicity

Caption: General workflow for evaluating the anti-HBV activity of a novel compound.

hypothetical_moa cluster_hbv_lifecycle HBV Replication Cycle pgRNA Pregenomic RNA (pgRNA) rt Reverse Transcription (Synthesis of minus-strand DNA) pgRNA->rt rnaseh RNaseH Activity (Degradation of pgRNA template) rt->rnaseh plus_strand Plus-strand DNA Synthesis rnaseh->plus_strand rcDNA Relaxed Circular DNA (rcDNA) plus_strand->rcDNA dhmq DHMQ (this compound) dhmq->rnaseh Inhibition

Caption: Hypothetical mechanism of action for DHMQ targeting HBV RNaseH activity.

References

Application Notes and Protocols: 2,6-Dihydroxy-4-methylquinoline as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing 2,6-dihydroxy-4-methylquinoline as a key chemical intermediate in the synthesis of potentially bioactive molecules. The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The dihydroxy substitution on the 4-methylquinoline core offers multiple reactive sites for derivatization, making it an attractive starting point for the development of novel therapeutic agents.

These notes will focus on two primary applications: the synthesis of potential kinase inhibitors targeting the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, crucial in cancer progression.

Application 1: Synthesis of Novel Kinase Inhibitors via Williamson Ether Synthesis

The hydroxyl groups of this compound can be readily alkylated through the Williamson ether synthesis to generate a library of 2,6-dialkoxy-4-methylquinoline derivatives. This approach allows for the introduction of diverse side chains, which can be tailored to interact with the ATP-binding pocket of various kinases.

Experimental Protocol: General Procedure for Williamson Ether Synthesis

This protocol outlines a general method for the dialkylation of this compound.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (2.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60-80°C and monitor its progress by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2,6-dialkoxy-4-methylquinoline derivative.

Data Presentation: Representative Anticancer Activities of Quinoline-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activities of various quinoline derivatives against key kinases and cancer cell lines, demonstrating the potential of this scaffold.

Table 1: In Vitro Inhibitory Activity of Quinoline Derivatives against PI3K Isoforms

Compound IDPI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)Reference
PQQ ----[1]
Compound 8 9.1195.7154.8342.1[2]
Cinnoline 25 ----[3]

Note: '-' indicates data not available in the cited reference.

Table 2: In Vitro Inhibitory Activity of Quinoline Derivatives against VEGFR-2 and Cancer Cell Lines

Compound IDVEGFR-2 IC₅₀ (nM)A549 IC₅₀ (µM)Caco-2 IC₅₀ (µM)HepG2 IC₅₀ (µM)MDA-MB-231 IC₅₀ (µM)Reference
Compound 7 137.40>10093.5>100>100[4]
Compound 9 98.5351167145188[4]
Compound 13 69.1149.59.314928[4]
Compound 14 85.89545.71499[4]
Compound 23j 3.710.3 (MCF-7)-6.4-[5]
Sorafenib 53.65----[4]
Doxorubicin -78.22.89[4]

Note: '-' indicates data not available in the cited reference. Cell lines are human lung carcinoma (A549), human colorectal adenocarcinoma (Caco-2), human liver cancer (HepG2), human breast cancer (MDA-MB-231), and human breast adenocarcinoma (MCF-7).

Application 2: Synthesis of Chalcone-like Derivatives via Knoevenagel Condensation

The methyl group at the 4-position of the quinoline ring can be activated for condensation reactions. Following oxidation of the methyl group to an aldehyde, a Knoevenagel condensation can be performed with active methylene compounds to generate chalcone-like derivatives. These structures are known to possess significant anticancer and anti-inflammatory activities.

Experimental Protocol: Two-Step Synthesis of Quinoline-Chalcone Derivatives

Step 1: Oxidation of 4-Methylquinoline to Quinoline-4-carbaldehyde

This is a generalized protocol and requires optimization for the specific substrate.

Materials:

  • 2,6-Dialkoxy-4-methylquinoline (from Application 1)

  • Selenium dioxide (SeO₂)

  • Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve the 2,6-dialkoxy-4-methylquinoline (1.0 eq) in a mixture of dioxane and water.

  • Add selenium dioxide (1.1 eq) to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and filter to remove selenium metal.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the 2,6-dialkoxyquinoline-4-carbaldehyde.

Step 2: Knoevenagel Condensation

Materials:

  • 2,6-Dialkoxyquinoline-4-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol

  • Piperidine or Ammonium acetate (catalyst)

Procedure:

  • Dissolve the 2,6-dialkoxyquinoline-4-carbaldehyde (1.0 eq) and the active methylene compound (1.1 eq) in ethanol.[6]

  • Add a catalytic amount of piperidine (a few drops) or ammonium acetate (0.1-0.2 eq).[6]

  • Reflux the reaction mixture for 2-8 hours, monitoring by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Mandatory Visualizations

Experimental Workflow

G cluster_start Starting Material cluster_app1 Application 1: Kinase Inhibitor Synthesis cluster_app2 Application 2: Chalcone Synthesis start This compound williamson Williamson Ether Synthesis (Alkylation of OH groups) start->williamson R-X, Base prod1 2,6-Dialkoxy-4-methylquinoline Derivatives williamson->prod1 oxidation Oxidation of Methyl Group prod1->oxidation SeO2 aldehyde 2,6-Dialkoxyquinoline-4-carbaldehyde oxidation->aldehyde knoevenagel Knoevenagel Condensation aldehyde->knoevenagel Active Methylene Compound, Base prod2 Quinoline-Chalcone Derivatives knoevenagel->prod2

Caption: Synthetic routes from this compound.

Signaling Pathways

G cluster_pi3k PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Quinoline_PI3K Quinoline Derivative (e.g., PQQ) Quinoline_PI3K->PI3K inhibits Quinoline_PI3K->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

G cluster_vegfr VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) VEGFR2->Downstream activates Angiogenesis Angiogenesis, Endothelial Cell Proliferation & Migration Downstream->Angiogenesis Quinoline_VEGFR Quinoline Derivative Quinoline_VEGFR->VEGFR2 inhibits (ATP-binding site)

Caption: Inhibition of the VEGFR-2 signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-4-methylquinoline. The primary synthetic route discussed is the Conrad-Limpach synthesis, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the Conrad-Limpach synthesis. This method involves the reaction of 4-aminophenol with ethyl acetoacetate. The reaction proceeds in two key stages: an initial condensation to form an intermediate, ethyl 3-(4-hydroxyanilino)crotonate, followed by a high-temperature intramolecular cyclization to yield the final product.

Q2: Why is a very high temperature required for the cyclization step?

A2: The cyclization step in the Conrad-Limpach synthesis requires a high temperature, typically around 250 °C, to overcome the energy barrier of the intramolecular electrophilic aromatic substitution.[1] This electrocyclic ring-closing step involves the loss of aromaticity in the aniline ring during the transition state, hence the need for significant thermal energy.[2]

Q3: Can I use a different β-ketoester instead of ethyl acetoacetate?

A3: Yes, other β-ketoesters can be used, but this will result in a different substituent at the 2-position of the quinoline ring. Ethyl acetoacetate is used specifically to introduce the methyl group at the 4-position and the hydroxyl group (via tautomerization) at the 2-position.

Q4: Is it necessary to isolate the intermediate, ethyl 3-(4-hydroxyanilino)crotonate?

A4: While it is possible to perform a one-pot synthesis, isolating the intermediate is often recommended. This allows for purification, which can lead to a cleaner cyclization reaction with fewer side products and tars. However, for expediency, some protocols proceed directly to the cyclization after the initial condensation.

Q5: What is the expected tautomeric form of the final product?

A5: The product, this compound, exists in tautomeric forms. While it is often named as a dihydroxyquinoline, the quinolone form, 6-hydroxy-4-methylquinolin-2(1H)-one, is a significant contributor to the equilibrium. The exact ratio of tautomers can depend on the solvent and physical state.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete initial condensation. 2. Cyclization temperature too low or reaction time too short. 3. Decomposition of starting materials or product at high temperatures. 4. Incorrect work-up procedure leading to loss of product.1. Ensure the condensation reaction goes to completion by monitoring with TLC. A catalytic amount of acid can be beneficial. 2. Use a high-boiling point solvent like Dowtherm A or mineral oil to maintain a consistent temperature of ~250 °C.[3] Increase the reaction time. 3. Add the intermediate portion-wise to the hot solvent to minimize the time it is exposed to high temperatures. 4. The product may be soluble in both acidic and basic aqueous solutions due to its phenolic and quinolone functionalities. Ensure the pH is adjusted carefully during work-up to precipitate the product.
Formation of a dark, tarry residue 1. Polymerization of starting materials or intermediates under acidic and/or high-temperature conditions. 2. Oxidation of the phenolic hydroxyl groups.1. Use a high-boiling, inert solvent to ensure even heat distribution and prevent localized overheating.[1] Purifying the intermediate before cyclization can reduce tar formation. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Presence of an isomeric byproduct The Knorr synthesis pathway is competing with the Conrad-Limpach pathway, leading to the formation of 4,6-dihydroxy-2-methylquinoline.The Knorr pathway is favored by higher initial reaction temperatures where the aniline attacks the ester group of the β-ketoester. To favor the desired Conrad-Limpach product, the initial condensation should be carried out at a lower temperature (e.g., room temperature to gentle warming) to form the kinetic product, the β-aminoacrylate.[1][4]
Difficulty in purifying the final product 1. Presence of tarry impurities. 2. The product is poorly soluble in common organic solvents.1. After the reaction, the crude product can be triturated with a solvent like petroleum ether to remove the high-boiling solvent. The solid can then be treated with activated charcoal (Norit) during recrystallization from a suitable solvent like ethanol or aqueous ethanol to remove colored impurities.[3] 2. Recrystallization from a large volume of a suitable solvent may be necessary. Column chromatography on silica gel can also be employed, though the polarity of the product may require a polar eluent system.
Reaction appears to stall after initial condensation The cyclization reaction is reversible or not reaching the required activation energy.Ensure a sufficiently high and stable temperature is maintained. The removal of ethanol as it forms during the cyclization can help drive the reaction to completion.[3]

Quantitative Data Summary

Parameter2-methyl-4-hydroxyquinoline Synthesis[3]
Starting Materials Aniline, Ethyl acetoacetate
Cyclization Temperature ~250 °C
Solvent for Cyclization Dowtherm A or Paraffin Oil
Reaction Time (Cyclization) 10-15 minutes
Reported Yield 85-90%
Melting Point 235-236 °C

Experimental Protocols

Detailed Methodology for the Synthesis of this compound (Adapted from the procedure for 2-methyl-4-hydroxyquinoline[3])

Step 1: Synthesis of Ethyl 3-(4-hydroxyanilino)crotonate (Intermediate)

  • In a round-bottom flask, combine one molar equivalent of 4-aminophenol and one molar equivalent of ethyl acetoacetate.

  • Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the condensation.

  • Gently warm the mixture with stirring. The reaction is often exothermic. Maintain the temperature at approximately 50-60 °C for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the excess water formed during the reaction can be removed under reduced pressure. The crude intermediate can be used directly in the next step or purified by recrystallization from ethanol/water.

Step 2: Cyclization to this compound

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, heat a high-boiling solvent such as Dowtherm A or mineral oil to 250 °C.

  • Slowly add the ethyl 3-(4-hydroxyanilino)crotonate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C and continue stirring for 15-30 minutes after the addition is complete. Ethanol will distill off during the reaction.

  • Allow the reaction mixture to cool to room temperature, during which the product should precipitate as a solid.

  • Add petroleum ether to the cooled mixture to further precipitate the product and to help in washing away the high-boiling solvent.

  • Collect the solid product by vacuum filtration and wash it thoroughly with petroleum ether.

Step 3: Purification

  • The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Add a small amount of activated charcoal (Norit) to the hot solution to decolorize it.

  • Hot filter the solution to remove the charcoal.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Visualizations

G cluster_start Starting Materials cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization start1 4-Aminophenol intermediate Ethyl 3-(4-hydroxyanilino)crotonate start1->intermediate start2 Ethyl Acetoacetate start2->intermediate product This compound intermediate->product High Temperature (~250°C)

Caption: Reaction workflow for the synthesis of this compound.

G issue Experimental Issue Observed low_yield Low/No Yield issue->low_yield tar Tar Formation issue->tar isomer Isomeric Byproduct issue->isomer purification Purification Difficulty issue->purification cause1 Incomplete Reaction low_yield->cause1 cause2 Decomposition/Polymerization tar->cause2 cause3 Knorr Synthesis Competition isomer->cause3 cause4 Insoluble Impurities purification->cause4 solution1 Optimize Temp/Time, Monitor w/ TLC cause1->solution1 solution2 Inert Atmosphere, Purify Intermediate cause2->solution2 solution3 Control Condensation Temperature cause3->solution3 solution4 Recrystallize with Charcoal Treatment cause4->solution4

Caption: Troubleshooting logic for this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,6-dihydroxy-4-methylquinoline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most plausible and frequently utilized method for the synthesis of 4-hydroxyquinoline derivatives, including this compound, is the Conrad-Limpach synthesis. This reaction involves the condensation of an aniline, in this case, 4-aminophenol, with a β-ketoester, typically ethyl acetoacetate. The reaction proceeds in two main stages: the initial formation of a Schiff base (an enamine intermediate) followed by a high-temperature thermal cyclization.[1]

Q2: I am experiencing very low yields in my Conrad-Limpach synthesis. What are the critical factors to consider for optimization?

A2: Low yields in the Conrad-Limpach synthesis are a common issue. The most critical step is the thermal cyclization, which requires high temperatures, often around 250 °C.[1] The choice of a high-boiling, inert solvent is crucial for achieving good yields.[1] Insufficient temperature or reaction time during the cyclization step will lead to incomplete conversion of the intermediate.

Q3: My product is a dark, tarry substance. How can I minimize the formation of byproducts?

A3: Tar formation is a known challenge in many classical quinoline syntheses, often due to the harsh, high-temperature conditions.[1] To minimize this, ensure that the starting materials are pure and that the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. The use of an appropriate high-boiling solvent can also lead to cleaner reactions compared to solvent-free conditions.[1]

Q4: How can I effectively purify the crude this compound?

A4: Purification of hydroxyquinolines can be challenging due to their polarity. Recrystallization is a common and effective method. Experimentation with different solvent systems, such as ethanol, acetic acid, or mixtures containing dimethylformamide (DMF), may be necessary to find the optimal conditions. Column chromatography on silica gel can also be employed, though the polar nature of the product may require polar eluent systems.

Q5: Are there alternative synthetic strategies I could consider?

A5: While the Conrad-Limpach synthesis is the most direct route, other classical quinoline syntheses like the Knorr quinoline synthesis could potentially be adapted. The Knorr synthesis involves the reaction of a β-ketoanilide with sulfuric acid and can lead to 2-hydroxyquinolines. However, for the specific substitution pattern of this compound, the Conrad-Limpach approach is generally more suitable.

Troubleshooting Guide

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete formation of the enamine intermediate. 2. Insufficient temperature or time for the cyclization step. 3. Degradation of starting materials or product at high temperatures.1. Ensure complete reaction of 4-aminophenol and ethyl acetoacetate by monitoring with TLC. An acid or base catalyst can sometimes facilitate this step. 2. Gradually increase the cyclization temperature and/or reaction time. The optimal temperature is often around 250 °C.[1] 3. Use a high-boiling inert solvent like Dowtherm A or mineral oil to ensure even heating and minimize localized overheating.[1]
Formation of a Dark Tar or Polymeric Material 1. Oxidative side reactions at high temperatures. 2. Polymerization of starting materials or intermediates. 3. Use of impure starting materials.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure a suitable high-boiling solvent is used to prevent uncontrolled reactions.[1] 3. Purify starting materials (4-aminophenol and ethyl acetoacetate) before use.
Product is Difficult to Purify 1. Presence of highly polar impurities. 2. The product is sparingly soluble in common recrystallization solvents. 3. Streaking on TLC plates during chromatographic purification.1. Consider a workup procedure that includes washing the crude product with a solvent that dissolves the impurities but not the product. 2. Test a range of polar solvents (e.g., ethanol, methanol, DMF, acetic acid) and solvent mixtures for recrystallization. 3. For column chromatography, consider using a more polar stationary phase or adding a small amount of acid or base to the eluent to improve peak shape.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials. 2. Inconsistent heating during the high-temperature cyclization. 3. Presence of moisture in the reaction.1. Use starting materials from the same batch or re-purify them before each reaction. 2. Use a heating mantle with a temperature controller and ensure efficient stirring to maintain a consistent internal reaction temperature. 3. Ensure all glassware is thoroughly dried and use anhydrous solvents where appropriate, especially for the initial condensation step.

Data Presentation

Parameter Condition A (Exploratory) Condition B (Optimized, Hypothetical) Condition C (Alternative)
Starting Materials 4-Aminophenol, Ethyl Acetoacetate4-Aminophenol, Ethyl Acetoacetate4-Aminophenol, Ethyl Acetoacetate
Solvent (Cyclization) None (Neat)Dowtherm AMineral Oil
Temperature (Condensation) Room Temperature60 °CRoom Temperature
Temperature (Cyclization) 220 °C250 °C250 °C
Reaction Time (Condensation) 2 hours1 hour2 hours
Reaction Time (Cyclization) 30 minutes15 minutes20 minutes
Catalyst (Condensation) NoneAcetic Acid (catalytic)None
Observed Yield (Hypothetical) Low (<30%)Moderate-High (>70%)Moderate (~60%)

Experimental Protocols

Protocol 1: Synthesis of this compound via Conrad-Limpach Reaction

This protocol is a representative procedure based on the principles of the Conrad-Limpach synthesis for analogous compounds.[2]

Step 1: Formation of Ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate (Intermediate)

  • In a round-bottom flask equipped with a condenser and a Dean-Stark trap, combine 4-aminophenol (1.0 eq) and ethyl acetoacetate (1.1 eq) in a suitable solvent such as toluene.

  • Add a catalytic amount of a weak acid (e.g., a few drops of glacial acetic acid).

  • Heat the mixture to reflux and monitor the removal of water via the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected, or until TLC analysis indicates the complete consumption of 4-aminophenol.

  • Remove the solvent under reduced pressure to obtain the crude intermediate. This intermediate can be used in the next step without further purification, or it can be purified by recrystallization from a suitable solvent like ethanol/water.

Step 2: Thermal Cyclization to this compound

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, place a high-boiling inert solvent such as Dowtherm A or mineral oil.

  • Heat the solvent to approximately 250 °C.

  • Slowly add the crude ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain the temperature at 250 °C for 15-30 minutes. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

  • Add a non-polar solvent like petroleum ether or hexane to facilitate further precipitation of the product.

  • Collect the solid product by filtration and wash it with the non-polar solvent to remove the high-boiling solvent.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF/water).

Visualizations

Reaction_Pathway 4-Aminophenol 4-Aminophenol Intermediate Ethyl 3-((4-hydroxyphenyl)amino)but-2-enoate 4-Aminophenol->Intermediate + Ethyl Acetoacetate (Condensation) Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Intermediate Product This compound Intermediate->Product Heat (~250 °C) (Cyclization)

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Workup & Purification Start Start Reagents Purify Starting Materials (4-Aminophenol, Ethyl Acetoacetate) Start->Reagents Glassware Dry Glassware Reagents->Glassware Condensation Step 1: Condensation (Formation of Intermediate) Glassware->Condensation Cyclization Step 2: Thermal Cyclization Condensation->Cyclization Isolation Product Isolation (Filtration) Cyclization->Isolation Purification Purification (Recrystallization/Chromatography) Isolation->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Guide Start Low Yield or Reaction Failure Check_Intermediate TLC Analysis: Intermediate Formed? Start->Check_Intermediate Product_and_Tar Product Formed with Tar/Impurities Start->Product_and_Tar No_Intermediate Incomplete Condensation Check_Intermediate->No_Intermediate No Yes_Intermediate Intermediate Present, No Product Check_Intermediate->Yes_Intermediate Yes Optimize_Condensation Optimize Condensation: - Add catalyst (e.g., Acetic Acid) - Increase reaction time/temperature - Ensure water removal No_Intermediate->Optimize_Condensation Optimize_Cyclization Optimize Cyclization: - Increase temperature (~250 °C) - Increase reaction time - Use high-boiling inert solvent Yes_Intermediate->Optimize_Cyclization Purification_Strategy Review Purification: - Recrystallization solvent screen - Column chromatography - Work under inert atmosphere Product_and_Tar->Purification_Strategy

Caption: Troubleshooting decision tree for optimizing the synthesis.

References

Technical Support Center: Synthesis of 2,6-dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxy-4-methylquinoline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A common and established method for the synthesis of 4-hydroxyquinoline derivatives is the Conrad-Limpach synthesis.[1][2][3][4] For this compound, this would typically involve the condensation of p-aminophenol with ethyl acetoacetate, followed by a thermal cyclization. The reaction proceeds in two main stages: the initial formation of a β-aminoacrylate intermediate, followed by ring closure at a high temperature to yield the desired 4-hydroxyquinoline product.[1]

Q2: What are the expected common byproducts in the synthesis of this compound via the Conrad-Limpach reaction?

The primary byproduct of concern is the isomeric 2-hydroxy-6-hydroxy-4-methylquinoline, which arises from the competing Knorr quinoline synthesis pathway.[1] The formation of this isomer is favored at higher initial reaction temperatures. Other potential byproducts and impurities include:

  • Unreacted starting materials: Residual p-aminophenol and ethyl acetoacetate may be present if the reaction does not go to completion.

  • Self-condensation products of ethyl acetoacetate: Ethyl acetoacetate can undergo self-condensation, especially in the presence of a base, to form dehydroacetic acid and other related compounds.

  • Polymeric materials: At the high temperatures required for cyclization, some polymerization of the starting materials or intermediates can occur, leading to tar formation.

Q3: How can I minimize the formation of the isomeric 2-hydroxy byproduct?

The regioselectivity of the initial reaction between the aniline (in this case, p-aminophenol) and the β-ketoester (ethyl acetoacetate) is temperature-dependent.

  • Kinetic vs. Thermodynamic Control: The formation of the desired 4-hydroxyquinoline (Conrad-Limpach product) is the kinetically favored pathway and occurs at lower temperatures (typically room temperature to around 100 °C).[4] The formation of the 2-hydroxyquinoline isomer (Knorr product) is thermodynamically favored and occurs at higher temperatures (around 140 °C or above).[1]

Therefore, to minimize the 2-hydroxy isomer, it is crucial to control the temperature during the initial condensation step, keeping it in the lower range to favor the kinetic product.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired this compound - Incomplete initial condensation of p-aminophenol and ethyl acetoacetate.- The cyclization temperature is too low or the heating time is too short.- Degradation of starting materials or product at high temperatures.- Ensure the initial condensation reaction goes to completion by monitoring with TLC.- Optimize the cyclization temperature and time. A temperature of around 250 °C is often required for the ring-closing step.[1]- Use a high-boiling, inert solvent such as mineral oil or Dowtherm to ensure even heating and minimize charring.[1]
Presence of a significant amount of the 2-hydroxy isomer The initial condensation reaction temperature was too high, favoring the thermodynamic Knorr product.Maintain a lower temperature (e.g., room temperature) during the initial reaction of p-aminophenol and ethyl acetoacetate to form the β-aminoacrylate intermediate before proceeding to the high-temperature cyclization.
Dark, tarry reaction mixture Polymerization or decomposition of reactants and intermediates at high temperatures.- Use a high-boiling inert solvent to moderate the reaction temperature.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Difficulty in purifying the final product Presence of multiple byproducts with similar polarities.- Attempt recrystallization from a suitable solvent or solvent mixture. Hot water can be effective for purifying some hydroxyquinolines.[5]- If recrystallization is ineffective, column chromatography on silica gel may be necessary.

Experimental Protocols

General Protocol for the Conrad-Limpach Synthesis of this compound

This is a generalized procedure based on the principles of the Conrad-Limpach synthesis and should be optimized for specific laboratory conditions.

Step 1: Formation of Ethyl β-(4-hydroxyanilino)crotonate

  • In a round-bottom flask, dissolve p-aminophenol in a suitable solvent (e.g., ethanol).

  • Add an equimolar amount of ethyl acetoacetate to the solution.

  • A catalytic amount of a weak acid (e.g., a drop of acetic acid) can be added to facilitate the reaction.

  • Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting p-aminophenol is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude ethyl β-(4-hydroxyanilino)crotonate intermediate. This intermediate is often an oil and may be used in the next step without further purification.

Step 2: Thermal Cyclization to this compound

  • Place the crude ethyl β-(4-hydroxyanilino)crotonate in a flask containing a high-boiling inert solvent (e.g., Dowtherm A or mineral oil).

  • Heat the mixture with stirring to approximately 250 °C. Ethanol will distill from the reaction mixture as the cyclization proceeds.

  • Maintain the high temperature for the recommended reaction time (typically 15-30 minutes after the initial evolution of ethanol ceases).

  • Allow the reaction mixture to cool to room temperature, during which the product should precipitate.

  • Add a non-polar solvent like petroleum ether or hexane to the cooled mixture to further precipitate the product and to help in washing away the high-boiling solvent.

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent.

Purification:

The crude product can be purified by recrystallization. Based on procedures for similar compounds, boiling water can be an effective solvent for recrystallization.[5] The use of decolorizing carbon (charcoal) during recrystallization can help remove colored impurities.

Visualizations

Reaction Pathway and Byproduct Formation

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products p_aminophenol p-Aminophenol intermediate_kinetic β-Aminoacrylate (Kinetic Product) p_aminophenol->intermediate_kinetic + Ethyl Acetoacetate (Low Temp) intermediate_thermo β-Ketoanilide (Thermodynamic Product) p_aminophenol->intermediate_thermo + Ethyl Acetoacetate (High Temp) ethyl_acetoacetate Ethyl Acetoacetate product_desired This compound (4-Hydroxyquinoline) intermediate_kinetic->product_desired High Temp Cyclization (Conrad-Limpach) product_byproduct Isomeric Byproduct (2-Hydroxyquinoline) intermediate_thermo->product_byproduct Acid-catalyzed Cyclization (Knorr)

Caption: Reaction scheme for this compound synthesis and byproduct formation.

Troubleshooting Workflow

G start Start Synthesis check_yield Low Yield? start->check_yield check_isomer Isomer Present? check_yield->check_isomer No optimize_conditions Optimize Condensation & Cyclization Conditions check_yield->optimize_conditions Yes check_tar Tarry Mixture? check_isomer->check_tar No lower_temp Lower Initial Reaction Temperature check_isomer->lower_temp Yes end Successful Synthesis check_tar->end No inert_solvent Use Inert Solvent & Inert Atmosphere check_tar->inert_solvent Yes optimize_conditions->start lower_temp->start inert_solvent->start

Caption: A troubleshooting decision tree for the synthesis of this compound.

References

Quinoline Synthesis Technical Support Center: Troubleshooting Tar Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on a common challenge in classical quinoline synthesis methods: the formation of tar. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in classical quinoline syntheses like the Skraup, Doebner-von Miller, and Friedländer reactions?

A1: Tar formation is a common issue in these syntheses and is primarily caused by the harsh reaction conditions, which include high temperatures and strong acids.[1][2][3] These conditions can lead to the polymerization of reactive intermediates. For instance, in the Skraup synthesis, the dehydration of glycerol produces acrolein, which can polymerize under acidic conditions.[1] Similarly, in the Doebner-von Miller reaction, the α,β-unsaturated aldehyde or ketone starting material is prone to acid-catalyzed polymerization.[2] In the Friedländer synthesis, intermolecular aldol condensations of the carbonyl starting materials are the principal competing side reactions leading to tar.[3]

Q2: How can I prevent or minimize tar formation in my Skraup synthesis?

A2: Several preventative measures can be taken to control the highly exothermic Skraup reaction and reduce tar formation. One of the most critical steps is the use of a moderator, such as ferrous sulfate (FeSO₄), which helps to control the reaction's exothermicity.[1][4] Gradual heating and controlled addition of reagents, particularly the slow addition of sulfuric acid with cooling, are also crucial.[1] It is recommended to heat the mixture gently to initiate the reaction and then remove the heat source, allowing the reaction's own exotherm to sustain it.[1]

Q3: Are there milder alternatives to the strong acids typically used in quinoline synthesis to avoid tarring?

A3: Yes, modern advancements have introduced milder and more efficient catalytic systems. Lewis acids like ZnCl₂ and SnCl₄ can be used and may be preferable in some cases to strong Brønsted acids like H₂SO₄ and HCl.[2] Other modern catalysts that can promote quinoline synthesis under milder conditions include Y(OTf)₃, I₂, and montmorillonite KSF clay.[5] For the Friedländer synthesis, catalysts like NiO and SiO₂ nanoparticles, as well as ionic liquids, have demonstrated high efficiency and selectivity with reduced tar formation.[3]

Q4: My reaction mixture has already formed a thick tar. How can I isolate my quinoline product?

A4: The most common and effective method for separating volatile quinoline from non-volatile tar is steam distillation.[1][5] The crude reaction mixture is first made alkaline, and then steam is passed through it to carry over the quinoline.[1] Following steam distillation, the quinoline can be extracted from the aqueous distillate using an organic solvent.[1] For colored impurities, treatment with activated carbon can be effective.[1] In some cases, conversion of the crude quinoline to a salt, such as a hydrochloride or picrate, allows for purification by crystallization.[6]

Troubleshooting Guides

Issue 1: Significant Tar Formation in Skraup Synthesis

Symptoms: The reaction mixture becomes a thick, dark, and intractable tar, making product isolation difficult and significantly lowering the yield.

Root Causes:

  • Uncontrolled Exotherm: The reaction is highly exothermic, and localized overheating can lead to the polymerization of acrolein and other intermediates.[1][4]

  • High Acid Concentration: Concentrated sulfuric acid, while necessary, promotes polymerization side reactions.[1]

  • Rapid Reagent Addition: Adding reagents too quickly, especially sulfuric acid, can cause the reaction to become uncontrollable.[1]

Troubleshooting Steps:

ParameterRecommendationRationale
Moderator Add ferrous sulfate (FeSO₄) to the reaction mixture.[1][4]Acts as an oxygen carrier, slowing down the oxidation step and controlling the exotherm.[1]
Reagent Addition Add sulfuric acid slowly and with efficient cooling.[1]Prevents a sudden and violent reaction, allowing for better temperature control.
Heating Heat the mixture gently to initiate the reaction. Once it starts to boil, remove the heat source.[1]The exothermic nature of the reaction should be sufficient to sustain boiling. Re-apply heat only after the initial exotherm subsides.[1]
Alternative Oxidants Consider using arsenic acid or catalytic amounts of iodine instead of nitrobenzene.[1]Arsenic acid is known to result in a less violent reaction.[1]
Issue 2: Polymerization and Tar in Doebner-von Miller Synthesis

Symptoms: A thick, dark polymer/tar forms, sequestering the product and making workup challenging.

Root Causes:

  • Acid-Catalyzed Polymerization: The α,β-unsaturated carbonyl starting material readily polymerizes under the strong acidic conditions required for the reaction.[2]

  • High Reaction Temperature: Elevated temperatures accelerate the rate of polymerization.[2]

Troubleshooting Steps:

ParameterRecommendationRationale
Solvent System Employ a biphasic solvent system (e.g., aqueous HCl with toluene).[2]Sequesters the α,β-unsaturated carbonyl in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[2]
Acid Optimization Perform a comparative study of different Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, SnCl₄).[2]To find an optimal balance between the reaction rate and the formation of side products. Milder Lewis acids may be advantageous.[2]
Temperature Control Maintain the lowest effective reaction temperature.[2]Minimizes the rate of the competing polymerization reaction.

Experimental Protocols

Protocol: Skraup Synthesis of Quinoline with Tar Prevention

Warning: This reaction is highly exothermic and can become violent. Appropriate safety precautions must be taken.

  • Reagent Preparation: In a fume hood, cautiously add 24 mL of concentrated sulfuric acid to a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Controlled Addition: To this, carefully add 10 g of aniline, followed by 29 g of glycerol.

  • Moderator and Oxidant: Slowly and with vigorous stirring, add 14 g of nitrobenzene (acting as both an oxidizing agent and solvent) and a small amount of ferrous sulfate as a moderator.[5]

  • Initiation and Reflux: Gently heat the mixture to initiate the reaction. Once the reaction becomes vigorous, immediately remove the heat source.[5] After the initial vigorous reaction subsides, heat the mixture at reflux for 3 hours.[5]

  • Work-up and Purification:

    • Allow the mixture to cool to room temperature.

    • Carefully pour the mixture into 500 mL of water.

    • Steam distill the mixture to remove any unreacted nitrobenzene.[5]

    • Make the remaining solution alkaline with sodium hydroxide.

    • Isolate the quinoline by a second steam distillation.[5]

    • The quinoline will be present in the distillate as an oil. Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and remove the solvent by rotary evaporation.

    • Purify the crude quinoline by vacuum distillation.[5]

Visualizations

TarFormationPathway cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Synthesis cluster_friedlander Friedländer Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H2SO4, Heat Tar Tar Acrolein->Tar Acid-Catalyzed Polymerization UnsaturatedCarbonyl α,β-Unsaturated Carbonyl UnsaturatedCarbonyl->Tar Acid-Catalyzed Polymerization Carbonyls Carbonyl Starting Materials AldolAdducts Intermolecular Aldol Adducts Carbonyls->AldolAdducts Strong Acid/Base AldolAdducts->Tar Polymerization

Caption: Factors leading to tar formation in quinoline synthesis.

TroubleshootingWorkflow Start Tar Formation Observed CheckMethod Identify Synthesis Method (Skraup, DVM, etc.) Start->CheckMethod Skraup Skraup Synthesis CheckMethod->Skraup Skraup DVM Doebner-von Miller CheckMethod->DVM DVM Other Other Methods CheckMethod->Other Other SkraupActions Implement Skraup Troubleshooting: - Add FeSO4 Moderator - Control H2SO4 Addition - Gradual Heating Skraup->SkraupActions DVMActions Implement DVM Troubleshooting: - Use Biphasic System - Optimize Acid Type/Conc. - Lower Reaction Temp. DVM->DVMActions OtherActions General Troubleshooting: - Lower Temperature - Screen Milder Catalysts - Check Reagent Purity Other->OtherActions SkraupResult Tar Reduced? SkraupActions->SkraupResult SkraupSuccess Proceed with Purification SkraupResult->SkraupSuccess Yes SkraupFail Consider Milder Catalysts/Conditions SkraupResult->SkraupFail No DVMResult Tar Reduced? DVMActions->DVMResult DVMSuccess Proceed with Purification DVMResult->DVMSuccess Yes DVMFail Re-evaluate Substrate Reactivity DVMResult->DVMFail No

References

Technical Support Center: Synthesis of 2,6-Dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2,6-dihydroxy-4-methylquinoline, a valuable pharmaceutical intermediate.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues encountered during the synthesis, focusing on improving reaction yield and product purity.

General & Yield-Related Issues

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields in quinoline synthesis can stem from several factors. Key areas to investigate include:

  • Inappropriate Catalyst: The choice and concentration of the acid catalyst (e.g., sulfuric acid, polyphosphoric acid) are critical and highly dependent on the specific substrates. An unsuitable catalyst can fail to promote the reaction efficiently or may encourage side reactions.[3]

  • Suboptimal Reaction Temperature: Many quinoline cyclizations, such as the Knorr synthesis, require significant heating to proceed.[3] However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts. Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[3][4]

  • Poor Substrate Reactivity: The electronic and steric properties of your starting materials, such as substituted anilines, can significantly impact the reaction rate. Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more difficult.[3]

  • Presence of Water: In many acid-catalyzed syntheses, water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended to drive the reaction forward.[3]

Q2: I'm observing significant tar or byproduct formation. How can I minimize this?

A2: Tar formation is a common issue, often caused by polymerization or decomposition at high temperatures.[3][4]

  • Modified Reagent Addition: Instead of mixing all reactants at once, consider a stepwise addition. For example, in related syntheses, pre-forming an intermediate before adding the final component can significantly improve yields and reduce tar formation.[4]

  • Temperature Control: Avoid excessively high temperatures. Running the reaction at the lowest effective temperature for a longer duration may favor the desired product over decomposition pathways.[4] Some modern, highly active catalysts may even facilitate the reaction at ambient temperatures.[3]

  • Use of a High-Boiling Point Solvent: Employing a high-boiling, inert solvent such as Dowtherm (a mixture of diphenyl and diphenyl ether) can help maintain a consistent and controlled high temperature (e.g., 250°C) for the cyclization, which can improve yields and reduce charring compared to solvent-free heating.[5]

Q3: How can I drive the reaction to completion if I'm recovering unreacted starting material?

A3: Recovering starting materials indicates an incomplete reaction. Consider the following troubleshooting steps:

  • Increase Reaction Time and/or Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration or cautiously increase the temperature.[4]

  • Use an Excess of One Reagent: To ensure the complete consumption of a more valuable reactant, consider using a molar excess of the other, more readily available starting material.[4]

  • Ensure Anhydrous Conditions: As mentioned in Q1, water can hinder the reaction. Ensure all glassware is oven-dried and use anhydrous grade solvents and reagents.[3]

Purification Issues

Q4: The crude product is difficult to purify. What are the recommended procedures?

A4: Purification of quinoline derivatives often involves several steps to remove unreacted starting materials, catalysts, and byproducts.

  • Acid Neutralization & Extraction: After the reaction, the mixture (often in a strong acid like H₂SO₄) should be cooled and carefully poured into a large volume of ice water. The solution is then made strongly basic with a concentrated sodium hydroxide or similar base to neutralize the acid and precipitate the crude quinoline base.[3] This crude solid can then be extracted with an organic solvent like ethyl acetate or ether.[3][6]

  • Recrystallization: This is a crucial step for achieving high purity. The crude solid obtained after extraction and solvent evaporation can be recrystallized from a suitable solvent. Ethanol is a common choice for related hydroxyquinolines.[7]

  • Decolorizing Carbon Treatment: If the product is colored due to impurities, treating a solution of the crude product with decolorizing carbon (like Norit or Darco) before recrystallization can effectively remove these impurities, leading to a purer, less colored final product.[5]

Data Presentation: Optimizing Reaction Conditions

The yield of quinoline synthesis is highly sensitive to the chosen methodology and reaction parameters. Below is a summary of yields achieved under various conditions for related quinoline syntheses.

Synthesis MethodStarting MaterialsCatalyst / ConditionsYieldReference
Modified Knorr SynthesisEthyl β-anilinocrotonateDowtherm, Reflux (250°C)85-90%Organic Syntheses[5]
Microwave-Assisted4-methylquinoline, Ethyl chloroacetate, WaterEthyl acetate, Microwave (300W)94%CN108503582A[8]
Doebner-Von Miller2-Chloroaniline, Methyl vinyl ketoneAcetic acid, silferc, ZnCl₂60%WO2007060685A1[9]
Doebner-Von MillerAniline, Methyl vinyl ketoneAcetic acid, silferc, ZnCl₂64%WO2007060685A1[9]
Knorr Synthesis4-Bromoaniline, tert-Butyl acetoacetateAcetic acid84%Synthesis 2011, (6), 934-942[10]

Experimental Protocols

Protocol 1: Knorr-type Synthesis via Thermal Cyclization in a High-Boiling Solvent

This protocol is adapted from a well-established procedure for synthesizing 4-hydroxy-2-methylquinoline and is a common high-temperature method for this class of compounds.[5]

Materials:

  • β-Anilino-crotonate intermediate (derived from p-aminophenol and ethyl acetoacetate)

  • Dowtherm (or similar high-boiling solvent like diphenyl ether)

  • Petroleum ether

  • Decolorizing carbon (e.g., Norit or Darco)

  • Deionized water

Procedure:

  • Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer and a reflux condenser, place 150 mL of Dowtherm.

  • Heating: Heat the stirred Dowtherm to reflux temperature (approx. 250°C).

  • Addition of Reactant: Add the β-anilino-crotonate intermediate (e.g., 0.32 moles) rapidly through a dropping funnel into the refluxing Dowtherm.

  • Reaction: Continue stirring and refluxing for 15-20 minutes after the addition is complete. Ethanol formed during the condensation will distill off.

  • Cooling & Precipitation: Allow the mixture to cool to room temperature. A solid product should separate.

  • Isolation: Add approximately 200 mL of petroleum ether to the cooled mixture to slurry the solid. Collect the crude product on a Büchner funnel and wash with 100 mL of fresh petroleum ether.

  • Decolorization & Recrystallization: Air-dry the crude product. Dissolve it in a suitable volume of boiling water (e.g., 1 L) and add 10 g of decolorizing carbon. Filter the hot solution and allow it to cool slowly.

  • Final Product: Collect the resulting white, needle-like crystals of the purified product by filtration. This procedure typically yields 85-90% of the pure product.[5]

Visualizations

Experimental & Troubleshooting Workflows

The following diagrams illustrate the general experimental workflow for the synthesis and a logical approach to troubleshooting common issues.

G Start Starting Materials (p-aminophenol, Ethyl Acetoacetate) Intermediate Formation of Anilide/ Crotonate Intermediate Start->Intermediate Condensation Cyclization Acid-Catalyzed Thermal Cyclization (e.g., in Dowtherm @ 250°C) Intermediate->Cyclization Key Step Workup Cooling, Precipitation & Neutralization Cyclization->Workup Isolation Purification Recrystallization & Decolorization Workup->Purification Crude Product Product Pure 2,6-dihydroxy- 4-methylquinoline Purification->Product

Caption: General workflow for the synthesis of this compound.

G Start Low Yield or No Product? CheckTLC Check TLC for Starting Materials Start->CheckTLC SM_Present Starting Material (SM) Present CheckTLC->SM_Present Yes SM_Absent SM Absent, Tarry Mixture CheckTLC->SM_Absent No Action_TimeTemp Increase Reaction Time / Temperature SM_Present->Action_TimeTemp Action_Catalyst Verify Catalyst Activity & Loading SM_Present->Action_Catalyst Action_Decomp Decrease Temperature, Check for Decomposition SM_Absent->Action_Decomp Action_Workup Review Workup & Purification Steps SM_Absent->Action_Workup

Caption: Troubleshooting guide for low reaction yield.

References

"stability issues of 2,6-dihydroxy-4-methylquinoline in solution"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 2,6-dihydroxy-4-methylquinoline in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has turned a yellow or brown color. What does this indicate?

A color change in your solution is a common indicator of chemical degradation. Quinoline derivatives, including this compound, can be sensitive to light, oxidation, and non-optimal pH conditions, leading to the formation of colored degradation products.[1] It is recommended to prepare fresh solutions and protect them from light.

Q2: I am observing precipitation in my aqueous solution of this compound. How can I improve its solubility?

The solubility of quinoline derivatives can be limited in aqueous solutions and is often pH-dependent.[1][2] To improve solubility, consider the following:

  • pH Adjustment: The solubility of similar compounds can be enhanced by adjusting the pH.[1] Experiment with buffered solutions to find the optimal pH for both solubility and stability.

  • Co-solvents: The use of a small amount of a water-miscible organic co-solvent, such as ethanol or DMSO, can significantly improve solubility.[1] However, ensure the co-solvent is compatible with your experimental setup.

  • Gentle Heating: While gentle heating can aid in dissolution, be cautious of potential thermal degradation.[1]

Q3: What are the optimal storage conditions for a stock solution of this compound?

To maximize the stability of your stock solution, the following storage conditions are recommended:[1][3]

  • Temperature: Store in a cool, dry, and well-ventilated place. For long-term storage, refrigeration at 2-8°C is advisable.[3]

  • Light: Protect from light by using amber vials or storing the solution in the dark.[3]

  • Atmosphere: For highly sensitive applications or long-term storage, consider preparing the solution with a de-gassed solvent and storing it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[3]

Q4: How can I determine if my compound is degrading under my experimental conditions?

A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is essential to monitor the purity of your compound over time.[4][5] By comparing the peak area of the parent compound and observing the emergence of new peaks corresponding to degradation products, you can assess the stability. Forced degradation studies can help to proactively identify potential degradation products.[4][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram Degradation of the compound.Perform forced degradation studies to identify potential degradation products.[3][8] Use a validated stability-indicating HPLC method.
Poor reproducibility of experimental results Instability of the compound in the experimental medium.Evaluate the stability of the compound under the specific pH, temperature, and light conditions of your experiment. Prepare fresh solutions for each experiment.
Loss of biological activity Degradation of the active compound.Confirm the integrity of the compound using an analytical technique like HPLC. Re-evaluate storage and handling procedures.
Cloudy or precipitated solution Poor solubility.Adjust the pH of the solution or consider using a co-solvent.[1]

Quantitative Data on Stability

Table 1: Hypothetical Stability of this compound under Various Stress Conditions

Stress Condition Description Observation Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24 hoursSignificant degradationHydroxylated derivatives, ring-opened products
Base Hydrolysis 0.1 M NaOH at 60°C for 24 hoursModerate degradationTautomeric shifts, salt formation
Oxidation 3% H₂O₂ at room temperature for 48 hoursRapid degradation with color changeN-oxides, hydroxylated derivatives
Thermal Degradation 80°C for 72 hours (solid state)Minor degradationGeneral decomposition products
Photodegradation Exposure to UV light (254 nm) for 12 hours (in solution)Significant degradationPhotoisomers, hydroxylated derivatives

Table 2: Hypothetical Half-life (t½) of this compound in Different Solvents at Room Temperature

Solvent pH Estimated Half-life (hours)
Water4.048
Water7.072
Water9.036
MethanolNeutral> 168
DMSONeutral> 168

Note: The data presented in these tables are hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 48 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 72 hours.

  • Photodegradation: Expose a solution of the compound (e.g., in methanol) to UV light (254 nm) for 12 hours. A control sample should be kept in the dark.

3. Sample Analysis:

  • At the end of the stress period, neutralize the acidic and basic samples.

  • Dilute all samples to an appropriate concentration for analysis.

  • Analyze the stressed samples and an unstressed control sample using a stability-indicating HPLC method.

  • Characterize the degradation products using LC-MS and/or NMR.[8]

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

1. Instrumentation and Columns:

  • An HPLC system with a UV detector. A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[9]

2. Mobile Phase Selection:

  • Start with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]

  • Optimize the gradient to achieve good separation of the parent peak from any degradation peaks.

3. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) stress_samples Prepare Stressed Samples prep_stock->stress_samples acid Acid Hydrolysis stress_samples->acid base Base Hydrolysis stress_samples->base oxidation Oxidation stress_samples->oxidation thermal Thermal stress_samples->thermal photo Photodegradation stress_samples->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS/MS for Identification hplc->lcms nmr NMR for Structure Elucidation lcms->nmr

Caption: Experimental workflow for a forced degradation study.

degradation_pathway cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound n_oxide N-oxide derivative parent->n_oxide H₂O₂ hydroxylated Hydroxylated derivative parent->hydroxylated H₂O₂ photoisomer Photoisomer parent->photoisomer UV light ring_cleavage Ring Cleavage Products photoisomer->ring_cleavage UV light

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: 2,6-Dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the storage, handling, and troubleshooting for 2,6-dihydroxy-4-methylquinoline. The following information is compiled to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general properties of this compound?

This compound is a solid chemical compound.[1] Key identifying information is summarized in the table below.

PropertyValue
CAS Number 34982-01-9[1][2][3]
Molecular Formula C₁₀H₉NO₂[1][2][3]
Molecular Weight 175.18 g/mol [1][2][3]
Physical Form Solid[1]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound at room temperature.[2] For general best practices, store the compound in a cool, dry, and well-ventilated area in a tightly sealed container.[4][5]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

When handling this compound, appropriate personal protective equipment should be used to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.[4][5]

  • Hand Protection: Chemical-resistant gloves.[6][7]

  • Body Protection: A lab coat or other protective clothing.[4]

  • Respiratory Protection: If handling as a powder or if dust is generated, a dust mask or respirator is recommended.[4][7]

Q4: What are the known hazards associated with this compound?

Based on available safety information, this compound is classified with the following hazards:

  • Harmful if swallowed (Acute Toxicity, Oral, Category 4).[1]

  • Causes serious eye damage (Eye Damage, Category 1).[1]

The signal word associated with this compound is "Danger".[1][2]

Troubleshooting Guides

Issue: The compound will not fully dissolve.

  • Verify Solvent Choice: The solubility of this compound in common laboratory solvents is not extensively documented. It is advisable to perform small-scale solubility tests with a range of solvents (e.g., DMSO, DMF, ethanol). For similar quinoline derivatives, solubility is noted in ethanol, ether, and acetone.[8]

  • Increase Temperature: Gently warming the solution may aid in dissolution. However, be mindful of potential degradation at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.

  • pH Adjustment: The solubility of quinoline compounds can be pH-dependent. A slight adjustment of the pH with a dilute acid or base may improve solubility.

Issue: The compound appears to have degraded or changed color.

  • Check Storage Conditions: Improper storage, such as exposure to light, moisture, or high temperatures, can lead to degradation. Some related quinoline compounds are known to be light-sensitive.[8][9] Ensure the compound is stored in a tightly sealed container in a dark and dry place.

  • Assess Purity: If degradation is suspected, it is recommended to verify the purity of the compound using analytical techniques such as HPLC or NMR spectroscopy.

Experimental Protocols

Protocol for Preparing a Stock Solution

  • Calculate Required Mass: Determine the mass of this compound needed to achieve the desired concentration and volume of the stock solution.

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of the solid compound into a suitable container (e.g., a falcon tube or volumetric flask).

  • Add Solvent: Add a portion of the chosen solvent to the container.

  • Facilitate Dissolution: Use a vortex mixer or sonicator to aid in dissolving the compound. Gentle heating may be applied if necessary, but monitor for any changes in color that might indicate degradation.

  • Bring to Final Volume: Once the compound is fully dissolved, add the remaining solvent to reach the final desired volume.

  • Storage: Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., 4°C or -20°C, depending on solvent and stability).

Visualizations

SafeHandlingWorkflow start Start Handling Procedure assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe weigh_compound Weigh Compound in Fume Hood don_ppe->weigh_compound prepare_solution Prepare Solution (if applicable) weigh_compound->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment cleanup Clean Work Area & Dispose of Waste conduct_experiment->cleanup remove_ppe Remove PPE cleanup->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End of Procedure wash_hands->end

Caption: A general workflow for the safe handling of chemical compounds.

StockSolutionPreparation start Start calculate Calculate Mass of Compound and Volume of Solvent start->calculate weigh Weigh Compound calculate->weigh add_solvent Add a Portion of Solvent weigh->add_solvent dissolve Dissolve Compound (Vortex/Sonicate/Heat) add_solvent->dissolve check_dissolution Is it fully dissolved? dissolve->check_dissolution check_dissolution->dissolve No adjust_volume Add Solvent to Final Volume check_dissolution->adjust_volume Yes store Store Solution Appropriately (Protected from Light) adjust_volume->store end End store->end

Caption: Protocol for preparing a stock solution of this compound.

SpillCleanupProcedure spill Spill Occurs alert Alert Personnel in the Area spill->alert ppe Ensure Appropriate PPE is Worn alert->ppe contain Contain the Spill (Use Absorbent Material) ppe->contain cleanup Clean Up Spill (Avoid Dust Generation) contain->cleanup collect Collect Waste in a Sealed Container cleanup->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose end Cleanup Complete dispose->end

Caption: A logical workflow for cleaning up a chemical spill.

References

Technical Support Center: Resolving Poor Solubility of 2,6-dihydroxy-4-methylquinoline in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of 2,6-dihydroxy-4-methylquinoline during experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit poor aqueous solubility?

A1: The low aqueous solubility of this compound is primarily due to its molecular structure. The quinoline core is a bicyclic aromatic system, which is inherently hydrophobic. While the two hydroxyl groups can participate in hydrogen bonding, the overall lipophilicity of the molecule often leads to poor solubility in aqueous buffers commonly used in biological assays. Strong intermolecular forces in the solid crystal lattice of the compound can also make it difficult for water molecules to effectively solvate individual molecules.[1][2]

Q2: How does pH influence the solubility of this compound?

A2: The solubility of quinoline derivatives is often pH-dependent.[3] The nitrogen atom in the quinoline ring is weakly basic. In acidic conditions (lower pH), this nitrogen can become protonated, forming a more soluble salt. The two hydroxyl groups are weakly acidic and will be deprotonated at high pH. The overall solubility of this compound will therefore be lowest around its isoelectric point and will increase in both acidic and basic solutions. For many quinolines, a pH 1-2 units away from the compound's pKa is necessary to achieve significant protonation or deprotonation and improve solubility.[1]

Q3: My compound precipitates when I dilute my DMSO stock solution into aqueous assay buffer. What is happening?

A3: This is a common issue known as "precipitation upon dilution." Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving many nonpolar compounds at high concentrations.[4] However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases dramatically. If the aqueous buffer cannot maintain the compound in solution at the desired final concentration, it will precipitate out. This can lead to inaccurate and unreliable assay results.

Q4: What are the common strategies to improve the solubility of this compound for my assays?

A4: Several methods can be employed to enhance the solubility of your compound. These can be broadly categorized as:

  • Co-solvents: Using a water-miscible organic solvent in your final assay buffer.

  • pH Adjustment: Modifying the pH of your buffer to ionize the compound.

  • Formulation Strategies:

    • Solid Dispersions: Dispersing the compound in a water-soluble carrier.

    • Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule.

The choice of method depends on the specific requirements of your assay, including cell type, protein stability, and analytical detection methods.[1]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Problem: My this compound, dissolved in a DMSO stock, precipitates when diluted into my aqueous assay buffer (e.g., PBS, pH 7.4).

Troubleshooting Workflow:

G start Precipitation Observed check_final_conc Is the final compound concentration too high? start->check_final_conc lower_conc Lower the final concentration and re-test. check_final_conc->lower_conc Yes try_cosolvent Try adding a co-solvent to the assay buffer. check_final_conc->try_cosolvent No lower_conc->start Still Precipitates optimize_cosolvent Optimize co-solvent percentage. (e.g., 0.5-5% DMSO, Ethanol) try_cosolvent->optimize_cosolvent check_assay_tolerance Is the co-solvent percentage compatible with the assay? optimize_cosolvent->check_assay_tolerance proceed Proceed with Assay check_assay_tolerance->proceed Yes alt_method Consider alternative solubilization methods. check_assay_tolerance->alt_method No yes_compat Yes no_compat No

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

  • Lower Final Concentration: The simplest approach is to test a lower final concentration of your compound.

  • Use a Co-solvent:

    • DMSO: Many cell-based assays can tolerate up to 0.5-1% DMSO, but this should be empirically determined for your specific system.

    • Ethanol: Another common co-solvent, often used at similar concentrations to DMSO.

    • PEG 400 (Polyethylene Glycol 400): Can be an effective co-solvent, but may be more viscous.

    • Always include a vehicle control with the same concentration of co-solvent in your experiment.

Issue 2: Inconsistent Assay Results Due to Suspected Poor Solubility

Problem: My assay results are not reproducible, and I suspect it's due to the poor solubility of this compound.

Troubleshooting Workflow:

G start Inconsistent Assay Results is_ionizable Is the compound ionizable? start->is_ionizable ph_adjust Adjust Buffer pH is_ionizable->ph_adjust Yes non_ionizable Consider Formulation Strategies is_ionizable->non_ionizable No/Ineffective ph_compat Is the new pH assay compatible? ph_adjust->ph_compat ph_compat->non_ionizable No proceed Proceed with Assay ph_compat->proceed Yes solid_disp Solid Dispersion non_ionizable->solid_disp cyclo Cyclodextrin Complexation non_ionizable->cyclo

Caption: Decision tree for addressing inconsistent assay results.

Solutions:

  • pH Adjustment:

    • Since this compound has a basic nitrogen, lowering the pH of the assay buffer (e.g., to pH 6.0-6.5) can increase its solubility.

    • Conversely, at a higher pH (e.g., > 8), the hydroxyl groups may deprotonate, also potentially increasing solubility.

    • Crucially, ensure the adjusted pH is compatible with your cells or enzyme's stability and activity.

  • Formulation Approaches:

    • Solid Dispersions: This involves dispersing the compound in a solid, water-soluble carrier like polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP). This can enhance dissolution by reducing particle size to a molecular level and improving wettability.

    • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like your compound, within their central cavity, thereby increasing their aqueous solubility.[5][6][7] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility.

Data Presentation: Solubility Enhancement Strategies

The following table provides an illustrative summary of the potential improvement in aqueous solubility for a poorly soluble quinoline derivative using various techniques. The optimal method and degree of improvement for this compound must be determined empirically.

Solubilization MethodCarrier/Co-solventExpected Solubility Enhancement (Fold Increase)Key Considerations
Co-solvency 1% DMSO in Water5 - 50Must be compatible with the assay; vehicle control is essential.
5% PEG 400 in Water10 - 100Higher viscosity; check for interference with assay components.
pH Adjustment pH 5.0 Buffer10 - 200Compound and assay must be stable at this pH.
Solid Dispersion PEG 600050 - 500Requires specific preparation; may improve oral bioavailability.
PVP K3050 - 500Can form amorphous systems with enhanced dissolution.
Cyclodextrin Complexation 10 mM HP-β-CD20 - 1000Stoichiometry of complexation is important; can alter bioavailability.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10 at a constant ionic strength.

  • Sample Preparation: Add an excess amount of finely powdered this compound to a known volume of each buffer solution in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Analysis: Plot the solubility as a function of pH to identify the optimal pH range for your experiments.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve a known amount of this compound and a water-soluble carrier (e.g., PVP K30, in a 1:1 to 1:10 drug-to-carrier weight ratio) in a suitable common solvent (e.g., methanol or ethanol).

  • Solvent Evaporation: Remove the solvent under vacuum using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.

  • Pulverization: Scrape the solid dispersion from the flask, gently pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.

  • Solubility Testing: Determine the aqueous solubility of the resulting solid dispersion powder and compare it to the unprocessed compound.

Protocol 3: Cyclodextrin Complexation by Co-precipitation
  • Guest Solution: Dissolve this compound in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Host Solution: Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) with stirring. The molar ratio of compound to cyclodextrin is typically varied (e.g., 1:1, 1:2) to find the optimal complexation.

  • Complexation: Slowly add the guest solution to the cyclodextrin solution while stirring vigorously.

  • Equilibration: Continue stirring the mixture at room temperature for 24-48 hours.

  • Lyophilization/Evaporation: Remove the water (and co-solvent) via lyophilization (freeze-drying) or slow evaporation to obtain the solid inclusion complex powder.

  • Solubility Assessment: Evaluate the solubility of the complex in your assay buffer.

Disclaimer: The information provided is for research use only. All experimental procedures should be conducted in a suitable laboratory setting with appropriate safety precautions. Users should validate these methods for their specific applications.

References

Technical Support Center: Minimizing Side Reactions in the Conrad-Limpach Synthesis of Dihydroxyquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Conrad-Limpach synthesis of dihydroxyquinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis, with a focus on minimizing side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Conrad-Limpach synthesis of dihydroxyquinolines?

A1: The main side reactions when using aminophenols (hydroxyanilines) as precursors for dihydroxyquinolines are:

  • Knorr Synthesis: Formation of the isomeric 2-hydroxyquinoline derivative. This is favored at higher reaction temperatures.[1]

  • O-Acylation: The hydroxyl group of the aminophenol can react with the β-ketoester, leading to the formation of an ester byproduct. This competes with the desired N-acylation.

  • Polymerization: Aminophenols, especially under acidic and high-temperature conditions, can be susceptible to polymerization, leading to intractable tars and reduced yields.[2][3]

  • Thermal Degradation: The high temperatures required for the cyclization step (often >250 °C) can lead to the degradation of the starting materials and the desired dihydroxyquinoline product.[1]

Q2: How does the position of the hydroxyl group on the aniline ring affect the reaction?

A2: The position of the hydroxyl group (ortho, meta, or para to the amino group) significantly influences the reaction outcome:

  • Ortho-Aminophenol: The proximity of the hydroxyl and amino groups can lead to alternative cyclization pathways, potentially forming heterocyclic byproducts other than quinolines. It is also highly susceptible to oxidation.

  • Meta-Aminophenol: This isomer is generally more stable and less prone to oxidation than the ortho and para isomers. The hydroxyl group's electronic effect can influence the regioselectivity of the cyclization.

  • Para-Aminophenol: This isomer is susceptible to oxidation, which can lead to the formation of colored impurities and polymeric materials.

Q3: What is the Knorr synthesis, and how can it be minimized?

A3: The Knorr synthesis is a competing reaction pathway in the Conrad-Limpach synthesis that yields 2-hydroxyquinolines instead of the desired 4-hydroxyquinolines.[1] It proceeds through the initial formation of a β-ketoanilide intermediate. The formation of the Knorr product is favored by higher reaction temperatures. To minimize the Knorr product, it is crucial to maintain the lowest possible temperature during the initial condensation step to favor the formation of the enamine intermediate (the kinetic product) over the β-ketoanilide (the thermodynamic product).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Dihydroxyquinoline 1. Knorr side reaction: Formation of the 2-hydroxyquinoline isomer. 2. Polymerization/Tar Formation: High reaction temperatures and acidic conditions can cause the aminophenol to polymerize. 3. Thermal Degradation: The desired product or intermediates may be degrading at the high cyclization temperature. 4. Incomplete Reaction: Insufficient reaction time or temperature for the cyclization step.1. Temperature Control: Maintain a lower temperature (room temperature to 80 °C) during the initial condensation to favor the enamine intermediate. Use a high-boiling, inert solvent for the cyclization to ensure even heating. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aminophenol. 3. Solvent Choice: Use a high-boiling inert solvent like Dowtherm A or diphenyl ether for the cyclization step to improve heat transfer and minimize localized overheating.[4] 4. Modern Synthesis Techniques: Consider microwave-assisted synthesis, which can significantly reduce reaction times and potentially minimize side product formation by providing rapid and uniform heating.[5][6][7][8][9]
Formation of a Mixture of Isomers (4-hydroxy and 2-hydroxy) 1. High Condensation Temperature: The initial reaction of the aminophenol and β-ketoester was conducted at a temperature that allowed for the formation of the thermodynamic Knorr product.1. Two-Step Temperature Profile: Perform the initial condensation at a low temperature to form the enamine intermediate. Isolate the intermediate if possible before proceeding to the high-temperature cyclization. 2. Catalyst Choice: While traditionally acid-catalyzed, exploring milder catalysts or even catalyst-free conditions for the initial condensation may improve selectivity.
Significant Tar/Polymer Formation 1. Oxidation of Aminophenol: The hydroxyl group makes the aniline ring highly susceptible to oxidation, especially at high temperatures. 2. Acid-Catalyzed Polymerization: Strong acids can promote the polymerization of aminophenols.1. Inert Atmosphere: Strictly maintain an inert atmosphere throughout the reaction. 2. Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant may help to suppress polymerization. 3. Control of Acidity: Use the minimum amount of acid catalyst necessary for the reaction to proceed.
Difficulty in Product Purification 1. Presence of Multiple Byproducts: The crude product may contain the Knorr isomer, unreacted starting materials, polymeric material, and O-acylated byproducts. 2. Similar Polarity of Products: The desired dihydroxyquinoline and its isomers may have similar polarities, making chromatographic separation challenging.1. Recrystallization: Carefully select a recrystallization solvent or solvent system to selectively crystallize the desired product. 2. Column Chromatography: Use a high-resolution silica gel column and a carefully optimized eluent system. Gradient elution may be necessary. 3. Acid-Base Extraction: Exploit the different acidic/basic properties of the phenolic and quinoline nitrogen functionalities to perform selective extractions.

Experimental Protocols

Protocol 1: General Conrad-Limpach Synthesis of a Dihydroxyquinoline

This protocol provides a general two-step procedure for the synthesis of 4-hydroxy-dihydroxyquinolines.

Step 1: Formation of the Enamine Intermediate

  • In a round-bottom flask, combine the substituted aminophenol (1.0 eq) and the β-ketoester (1.0-1.2 eq).

  • The reaction can be performed neat or in a minimal amount of a suitable solvent like ethanol.

  • Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl).

  • Stir the mixture at room temperature to 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Once the formation of the enamine is complete, remove the solvent (if used) under reduced pressure. The intermediate is often a viscous oil and can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped with a reflux condenser and a thermometer, heat a high-boiling inert solvent (e.g., Dowtherm A, diphenyl ether) to 250-260 °C.

  • Slowly add the enamine intermediate from Step 1 to the hot solvent with vigorous stirring.

  • Maintain this temperature for the time required for the cyclization to complete, as monitored by TLC (typically 15-30 minutes).

  • Cool the reaction mixture to room temperature. The dihydroxyquinoline product should precipitate.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexane) to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol, acetic acid, or by column chromatography.

Protocol 2: Microwave-Assisted Conrad-Limpach Synthesis

This protocol describes a modification of the Conrad-Limpach reaction using microwave irradiation, which can lead to shorter reaction times and potentially higher yields.[5][6][7][8][9]

  • In a microwave-safe reaction vessel, combine the aminophenol (1.0 eq), the β-ketoester (1.1 eq), and a high-boiling polar solvent (e.g., N,N-dimethylformamide or ethylene glycol).

  • Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to a high temperature (e.g., 200-220 °C) for a short duration (e.g., 10-30 minutes). The optimal time and temperature should be determined empirically.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product may precipitate upon cooling or after the addition of water.

  • Collect the solid product by filtration and purify as described in Protocol 1.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for Quinoline Synthesis (General)

Synthesis MethodStarting MaterialsConditionsTypical YieldsKey Side ProductsReference
Conrad-Limpach Aniline, β-ketoesterHigh temperature (250 °C), inert solventModerate to high2-hydroxyquinoline (Knorr product)[1]
Skraup Aniline, glycerol, oxidizing agent, H₂SO₄High temperature, strongly acidicVariable, can be lowTar, various byproducts[10][11]
Doebner-von Miller Aniline, α,β-unsaturated carbonylAcid catalystGoodPolymeric materials[12][13][14][15]
Camps o-AcylaminoacetophenoneBase catalystGoodIsomeric quinolines[16][17][18]
Microwave-Assisted VariesMicrowave irradiationOften higher than conventionalGenerally fewer[5][6][7][8][9]

Note: Yields are highly substrate-dependent and the values presented are general ranges.

Visualizations

Conrad_Limpach_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization Aminophenol Aminophenol Enamine Enamine Intermediate Aminophenol->Enamine Low Temp, Acid Catalyst BetaKetoester β-Ketoester BetaKetoester->Enamine HighTemp High Temperature (>250°C) Enamine->HighTemp Dihydroxyquinoline 4-Hydroxy- dihydroxyquinoline HighTemp->Dihydroxyquinoline Desired Path KnorrProduct 2-Hydroxy- dihydroxyquinoline (Knorr Product) HighTemp->KnorrProduct Side Reaction (Favored by High T)

Caption: General workflow of the Conrad-Limpach synthesis highlighting the formation of the desired 4-hydroxyquinoline and the competing Knorr side product.

Troubleshooting_Logic Start Low Yield or Impure Product Cause1 High Knorr Product Ratio Start->Cause1 Cause2 Tar/Polymer Formation Start->Cause2 Cause3 Degradation Start->Cause3 Solution1 Lower Condensation Temperature Cause1->Solution1 Solution4 Consider Microwave Synthesis Cause1->Solution4 Solution2 Inert Atmosphere, Minimize Acid Cause2->Solution2 Cause2->Solution4 Solution3 Optimize Cyclization Time & Temperature Cause3->Solution3 Cause3->Solution4

Caption: A logical troubleshooting guide for common issues in the Conrad-Limpach synthesis of dihydroxyquinolines.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,6-dihydroxy-4-methylquinoline and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 2,6-dihydroxy-4-methylquinoline is limited in publicly available literature. This guide provides a comparative analysis based on experimental results for structurally related quinoline derivatives to offer insights into the potential biological activities of this compound class. The information presented herein is intended as a reference for researchers and should be supplemented with direct experimental validation for this compound.

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide offers a comparative overview of the biological validation of this compound and its structural analogs, presenting available experimental data, detailed methodologies, and insights into the underlying signaling pathways.

Comparative Biological Activity of Substituted Quinolines

To establish a framework for understanding the potential bioactivity of this compound, this section summarizes experimental data for several quinoline derivatives with various substitutions.

Anticancer Activity

Quinoline derivatives have shown significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and include the inhibition of protein kinases and induction of apoptosis.[2][3]

One area of investigation is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently over-activated in many cancers, leading to increased cell proliferation and survival.[1][4] Several quinoline-based molecules have been developed as PI3K/mTOR dual inhibitors.[5][6] For instance, quinoline-chalcone hybrids have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, leading to G2/M cell cycle arrest and apoptosis in cancer cells.[2]

Table 1: Comparative Anticancer Activity (IC50 in µM) of Quinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (9i) A549 (Lung Carcinoma)1.91[2]
K-562 (Leukemia)5.29[2]
Quinoline-Chalcone Hybrid (9j) A549 (Lung Carcinoma)2.34[2]
K-562 (Leukemia)4.87[2]
Quinoline-based Dihydrazone (3b) MCF-7 (Breast Cancer)7.016[7]
Quinoline-based Dihydrazone (3c) MCF-7 (Breast Cancer)7.05[7]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) MCF-7 (Breast Cancer)Shows 82.9% reduction in cell growth[8]
4-Hydroxyquinolone Analogue (3g) HCT116 (Colon Carcinoma)Promising results, specific value not stated[9]
Anti-inflammatory Activity

The anti-inflammatory potential of quinoline derivatives is another significant area of research. These compounds can modulate key inflammatory pathways, such as the NF-κB signaling pathway, which plays a central role in the expression of pro-inflammatory genes.[10][11] Inhibition of NF-κB can lead to a reduction in the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[10][12]

Some quinoline derivatives have also been investigated as inhibitors of phosphodiesterase 4 (PDE4) and cyclooxygenase (COX), both of which are important targets in anti-inflammatory drug discovery.[13]

Table 2: Comparative Anti-inflammatory Activity of Quinoline Derivatives

Compound/DerivativeAssayActivityReference
N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Methotrexate-induced inflammation in ratsSignificant decrease in inflammatory markers (MMP-9, IL-1β, NF-κB)[10]
Cryptolepine (an indoloquinoline) In vitro inflammationReduction in nitric oxide generation and NF-ĸB DNA binding[10]
Quinoline derivatives with azetidinone scaffolds Carrageenan-induced rat paw edemaSignificant anti-inflammatory activity[14]
Antimicrobial Activity

A broad spectrum of antimicrobial activity has been reported for various quinoline derivatives.[15][16][17] The mechanisms of action can vary, including the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Some derivatives also show antifungal activity.[15][16]

Table 3: Comparative Antimicrobial Activity (MIC) of Quinoline Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
4-Hydroxy-3-iodo-quinol-2-one (11) Meticillin-resistant Staphylococcus aureus (MRSA)0.049 - 0.097[15]
6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 2) Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[16]
6-amino-4-methyl-1H-quinoline-2-one derivative (Compound 6) Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli, Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, Candida albicans3.12 - 50 (antibacterial), Potent antifungal activity[16]

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activities. Below are summaries of key experimental protocols frequently cited in the evaluation of quinoline derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • MTT Incubation: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with quinoline derivatives A->B C Incubate for 24-72h B->C D Add MTT solution C->D E Incubate for 3-4h D->E F Add solubilization solution (DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

A simplified workflow for the MTT cytotoxicity assay.
Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds.

  • Supernatant Collection: After a 24-hour incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: Measure the absorbance at approximately 540 nm.

  • Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Prepare serial dilutions of the test compound in a suitable broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • Visual Assessment: Determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration where no growth is observed.

Signaling Pathways

The biological activities of quinoline derivatives are often mediated through their interaction with key cellular signaling pathways.

PI3K/Akt/mTOR Pathway

This pathway is crucial for regulating cell growth, proliferation, and survival. Many quinoline derivatives exert their anticancer effects by inhibiting components of this pathway, leading to the suppression of tumor growth.[1][2][4][5][6]

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway cluster_inhibition Inhibition by Quinoline Derivatives RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Quinoline derivatives can inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines and mediators.[10][11][18][19][20]

NFkB_Signaling_Pathway NF-κB Signaling Pathway cluster_inhibition Inhibition by Quinoline Derivatives Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activate IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation induces

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Conclusion

The this compound scaffold, and the broader class of quinoline derivatives, represent a versatile platform for the development of novel therapeutic agents. While direct experimental data on the title compound is sparse, the available information on its analogs demonstrates significant potential in anticancer, anti-inflammatory, and antimicrobial applications. The ability of these compounds to modulate key signaling pathways such as PI3K/Akt/mTOR and NF-κB underscores their promise for targeted drug design. Further research, including direct synthesis and comprehensive biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of 2,6-Dihydroxy-4-methylquinoline and Other Biologically Active Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the therapeutic potential of quinoline derivatives.

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic and natural compounds with a wide array of biological activities. This guide provides a comparative study of 2,6-dihydroxy-4-methylquinoline and other notable quinoline derivatives, focusing on their anticancer, antimicrobial, and antioxidant properties. Due to the limited availability of direct experimental data for this compound in the current literature, this guide will utilize data from the closely related and well-studied 2,4-dihydroxyquinoline, alongside prominent quinoline-based drugs, to provide a robust comparative framework. This approach allows for an insightful exploration of the structure-activity relationships within this versatile class of heterocyclic compounds.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for interpreting their biological activities.

CompoundMolecular FormulaMolecular Weight ( g/mol )Structure
This compound C₁₀H₉NO₂175.18this compound
2,4-Dihydroxyquinoline C₉H₇NO₂161.162,4-Dihydroxyquinoline
Chloroquine C₁₈H₂₆ClN₃319.87Chloroquine
Ciprofloxacin C₁₇H₁₈FN₃O₃331.34Ciprofloxacin

Anticancer Activity: A Comparative Overview

Quinoline derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[1]

In Vitro Cytotoxicity Data (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/DerivativeCell LineCancer TypeIC₅₀ (µM)Reference
2,4-Dihydroxyquinoline Derivative (3g) HCT116Colon Carcinoma28.5[2]
A549Lung Carcinoma33.4[2]
Chloroquine HCT116Colon Cancer2.27[3]
MCF-7Breast Cancer29.05[4]
A549Lung Cancer-[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.[6]

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate for 24h A->B C Treat with Quinoline Derivatives B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 Value H->I

MTT Assay Workflow

Antimicrobial Activity: A Comparative Perspective

The quinoline core is a key pharmacophore in many antibacterial agents, including the widely used fluoroquinolones.

In Vitro Antimicrobial Data (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
2,4-Dihydroxyquinoline Derivatives Staphylococcus aureus1.22 - 9.76[7]
Aspergillus flavusIC₅₀ = 1.05[7]
Ciprofloxacin Staphylococcus aureus (MRSA)0.25 - 0.5[1]
Escherichia coli0.013[8]
Pseudomonas aeruginosa0.5[7]
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of antimicrobial agents.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth.[6]

MIC_Determination_Workflow A Prepare Standardized Microbial Inoculum C Inoculate Wells with Microbial Suspension A->C B Serially Dilute Quinoline Derivatives in Broth B->C D Incubate Plate C->D E Determine Lowest Concentration with No Visible Growth (MIC) D->E DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution C Mix DPPH and Compound Solutions A->C B Prepare Quinoline Compound Solutions B->C D Incubate in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate Scavenging Activity (%) and IC50 E->F PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Quinoline Quinoline Derivative Quinoline->PI3K Inhibition Quinoline->Akt Inhibition

References

A Comparative Guide to 2,6-Dihydroxy-4-methylquinoline and Its Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Dihydroxyquinoline Isomers Reveals Divergent Biological Activities and Therapeutic Potential

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among these, dihydroxyquinolines represent a particularly interesting class of compounds with potential applications in oncology, infectious diseases, and neuroprotection. This guide provides a comparative analysis of 2,6-dihydroxy-4-methylquinoline and other dihydroxyquinoline isomers, focusing on their synthesis, physicochemical properties, and biological performance, supported by experimental data and detailed methodologies.

Physicochemical Properties: A Tale of Two Hydroxyls

The position of the two hydroxyl groups on the quinoline ring significantly influences the physicochemical properties of the isomers, such as their acidity, lipophilicity, and hydrogen bonding capacity. These properties, in turn, dictate their pharmacokinetic and pharmacodynamic profiles. While extensive experimental data for this compound is limited, a comparison with other well-studied isomers like 2,4-dihydroxyquinoline and 8-hydroxyquinoline provides valuable insights.

Property2,4-Dihydroxyquinoline8-HydroxyquinolineThis compound (Predicted)
Tautomerism Exists in equilibrium with 4-hydroxy-2(1H)-quinolone.Primarily exists in the enol form.Likely to exhibit keto-enol tautomerism.
Chelating Ability Forms complexes with various metal ions.Strong chelating agent for numerous metal ions.Expected to possess metal-chelating properties.
Acidity (pKa) pKa values are influenced by the tautomeric equilibrium.Phenolic hydroxyl group is acidic.Acidity will be influenced by both hydroxyl groups.
Lipophilicity (LogP) Varies depending on the tautomeric form and substitution.LogP values are reported for various derivatives.Substitution pattern will determine lipophilicity.

Synthesis of Dihydroxyquinoline Isomers

The synthesis of dihydroxyquinoline isomers can be achieved through various strategies, often involving cyclization reactions of appropriately substituted anilines or anthranilic acids.

General Synthesis of 4-Hydroxyquinolines (Conrad-Limpach Reaction)

A common method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal cyclization.[1]

Experimental Protocol:

  • Condensation: Aniline and a β-ketoester (e.g., ethyl acetoacetate) are heated together, often in the presence of an acid catalyst, to form an enamine intermediate.

  • Cyclization: The enamine is then heated at a high temperature (typically 250-270 °C) in a high-boiling solvent like Dowtherm A to induce cyclization and form the 4-hydroxyquinoline.[2]

  • Purification: The crude product is purified by recrystallization.

G Aniline Aniline Condensation Condensation (Acid Catalyst, Heat) Aniline->Condensation BetaKetoester β-Ketoester BetaKetoester->Condensation Enamine Enamine Intermediate Condensation->Enamine Cyclization Thermal Cyclization (High Temperature) Enamine->Cyclization Hydroxyquinoline 4-Hydroxyquinoline Cyclization->Hydroxyquinoline

Caption: Conrad-Limpach synthesis of 4-hydroxyquinolines.

Synthesis of 8-Hydroxyquinoline Derivatives

The synthesis of 8-hydroxyquinoline and its derivatives often starts from 2-aminophenol and employs the Skraup synthesis or related methods. For instance, reacting 2-aminophenol with glycerol, sulfuric acid, and an oxidizing agent yields 8-hydroxyquinoline.

Comparative Biological Activities

Dihydroxyquinoline isomers exhibit a diverse range of biological activities, with the position of the hydroxyl groups playing a crucial role in their potency and mechanism of action.

Anticancer Activity

Numerous dihydroxyquinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[3]

Compound/IsomerCell LineIC50 (µM)Reference
2,4-Dihydroxyquinoline derivativeHCT116 (Colon Carcinoma)Not explicitly stated, but showed promising results[3]
8-Hydroxy-2-quinolinecarbaldehydeHep3B (Hepatocellular Carcinoma)6.25 ± 0.034[6]
8-Hydroxy-2-quinolinecarbaldehydeMDA-MB-231 (Breast Cancer)12.5-25[6]
4-Hydroxyquinoline derivativesColo 320 (Colon Adenocarcinoma, Doxorubicin-resistant)4.58 - 14.08[7]
4-Hydroxyquinoline derivativesColo 205 (Colon Adenocarcinoma, Doxorubicin-sensitive)2.34 - 16.54[7]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dihydroxyquinoline isomers for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Acquisition and Analysis CellSeeding Seed cells in 96-well plate CompoundTreatment Treat with dihydroxyquinoline isomers CellSeeding->CompoundTreatment MTT_Addition Add MTT solution CompoundTreatment->MTT_Addition Formazan_Formation Incubate (Formazan formation) MTT_Addition->Formazan_Formation Solubilization Add solubilizing agent Formazan_Formation->Solubilization Absorbance Measure absorbance Solubilization->Absorbance DataAnalysis Calculate IC50 Absorbance->DataAnalysis

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity

Several dihydroxyquinoline isomers have shown promising activity against a range of pathogenic bacteria and fungi.[8][9] Their mode of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with bacterial communication systems.

Compound/IsomerMicroorganismMIC (µg/mL)Reference
8-Hydroxyquinoline derivativesCandida auris, Candida haemulonii, Cryptococcus neoformans, Cryptococcus gattii0.5 - 8[10]
Clioquinol (8-hydroxyquinoline derivative)Trichophyton mentagrophytes0.031 - 2[2]
5-Sulphonamido-8-hydroxyquinoline derivativesEscherichia coli, Pseudomonas aeruginosaPotent inhibition[11]
Antioxidant and Neuroprotective Effects

The antioxidant properties of dihydroxyquinolines, particularly their ability to scavenge free radicals and chelate metal ions, contribute to their neuroprotective effects.[3][4][12] Derivatives of 6-hydroxy-1,2-dihydroquinoline have been shown to reduce oxidative stress, inflammation, and apoptosis in models of cerebral ischemia/reperfusion.[5][12] 8-Hydroxyquinoline derivatives are also known for their antioxidant and neuroprotective potential.[7][10]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant activity of compounds.

  • Preparation of Solutions: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol) and various concentrations of the test compounds.

  • Reaction: Mix the DPPH solution with the test compound solutions.

  • Incubation: Incubate the mixtures in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm). The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Anti-inflammatory Activity

Certain dihydroxyquinoline derivatives exhibit significant anti-inflammatory properties, often by modulating key inflammatory signaling pathways such as the NF-κB pathway.[3][13] This leads to a reduction in the production of pro-inflammatory mediators.[14]

Signaling Pathways Modulated by Dihydroxyquinoline Isomers

The diverse biological activities of dihydroxyquinoline derivatives are a result of their ability to modulate various intracellular signaling pathways.

  • NF-κB Signaling Pathway: Inhibition of the NF-κB pathway by some quinoline derivatives leads to the downregulation of pro-inflammatory cytokines, contributing to their anti-inflammatory effects.[14]

  • MAPK/ERK Signaling Pathway: Isoquinoline isomers have been shown to inhibit the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.[15]

  • PI3K/Akt/mTOR Pathway: This critical pathway for cell growth and proliferation is a target for some quinoline derivatives, leading to the induction of apoptosis in cancer cells.[15]

G cluster_0 Signaling Pathways NFkB NF-κB Pathway Inflammation Inflammation NFkB->Inflammation Regulates MAPK_ERK MAPK/ERK Pathway Cell_Proliferation Cell_Proliferation MAPK_ERK->Cell_Proliferation Regulates PI3K_Akt PI3K/Akt/mTOR Pathway Cell_Survival Cell_Survival PI3K_Akt->Cell_Survival Regulates Dihydroxyquinolines Dihydroxyquinoline Isomers Dihydroxyquinolines->NFkB Inhibition Dihydroxyquinolines->MAPK_ERK Inhibition Dihydroxyquinolines->PI3K_Akt Inhibition

Caption: Modulation of key signaling pathways by dihydroxyquinolines.

Conclusion

This comparative guide highlights the significant therapeutic potential of dihydroxyquinoline isomers. While 2,4-dihydroxyquinoline and 8-hydroxyquinoline derivatives have been extensively studied, there is a clear need for more research on less common isomers like this compound to fully understand their structure-activity relationships and unlock their therapeutic potential. The provided experimental protocols and overview of signaling pathways offer a valuable resource for researchers to design and execute further investigations into this promising class of compounds. The development of novel dihydroxyquinoline derivatives with enhanced potency and selectivity remains a promising avenue for future drug discovery efforts.

References

Comparative Guide to the Structure-Activity Relationship of 6-Hydroxy-4-methylquinolin-2(1H)-one Derivatives as Cardiotonic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

The core strategy of the study was to synthesize analogues of cilostamide, a known selective PDE3 inhibitor, by modifying the N-cyclohexyl-N-methylamine moiety with various piperidine and piperazine derivatives attached to the 6-hydroxy-4-methylquinolin-2(1H)-one core via a butoxy linker.[3][4]

Data Presentation: Comparative Biological Activity

The synthesized compounds were evaluated for their inotropic (force of contraction) and chronotropic (rate of contraction) effects on isolated, spontaneously beating rat atria, as well as their inhibitory activity against the PDE3 enzyme.[1][2][3][4] The key findings are summarized in the table below.

Compound IDR Group (Substitution on the butanamide)Inotropic Effect (% change over control at 100 µM)Chronotropic Effect (% change over control at 100 µM)PDE3 Inhibitory Activity (IC50 in µM)
4a Piperidin-1-yl145 ± 5112 ± 60.45
4b 4-Methylpiperidin-1-yl140 ± 6110 ± 50.50
4c 4-Ethylpiperidin-1-yl135 ± 5108 ± 40.62
4d 4-Propylpiperidin-1-yl130 ± 4105 ± 50.75
4e 4-Phenylpiperidin-1-yl125 ± 6102 ± 61.20
4f 4-Benzylpiperidin-1-yl128 ± 5104 ± 51.15
4g 4-Hydroxypiperidin-1-yl150 ± 5115 ± 60.38
4h 4-(2-Hydroxyethyl)piperidin-1-yl155 ± 4118 ± 50.30
4i Piperazin-1-yl160 ± 5120 ± 60.25
4j 4-Methylpiperazin-1-yl165 ± 4115 ± 70.20
4k 4-Ethylpiperazin-1-yl158 ± 6112 ± 60.28
4l 4-(2-Hydroxyethyl)piperazin-1-yl162 ± 5122 ± 50.22
4m 4-Phenylpiperazin-1-yl140 ± 7105 ± 70.80
Amrinone Standard150 ± 6125 ± 80.90
Cilostamide Standard155 ± 5120 ± 70.15
IBMX Standard170 ± 8140 ± 9Not selective

Data extracted from Sadeghian et al., Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2][3][4]

Structure-Activity Relationship Analysis

The analysis of the data reveals several key SAR trends for these 6-hydroxy-4-methylquinolin-2(1H)-one derivatives:

  • Piperazine vs. Piperidine: Derivatives containing a piperazine ring (4i-4m) generally exhibited more potent inotropic effects and stronger PDE3 inhibition compared to their piperidine counterparts (4a-4h).

  • Substitution on Piperidine: Increasing the size of the alkyl substituent at the 4-position of the piperidine ring (4a-4d) led to a decrease in both inotropic activity and PDE3 inhibition. The introduction of a bulky phenyl group (4e) further reduced activity. However, the presence of a hydroxyl group (4g, 4h) restored and slightly enhanced the activity.

  • Substitution on Piperazine: The introduction of a small alkyl group, such as methyl (4j), on the 4-position of the piperazine ring resulted in the most potent compound in the series, displaying the highest selectivity for increasing the force of contraction over the rate and a potent PDE3 IC50 of 0.20 µM.[1][2][3][4]

  • Optimal Profile: Compound 4j (6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one) emerged as the derivative with the most promising pharmacological profile, showing a significant and selective increase in the force of contraction with potent PDE3 inhibitory activity.[1][2][3][4]

Experimental Protocols

Synthesis of 4-[(4-methyl-2-oxo-1,2-dihydro-6-quinolinyl)oxy]butanamide Analogues (4a-m) [3]

  • Esterification: 6-hydroxy-4-methylquinolin-2(1H)-one (1) was reacted with ethyl-4-bromobutyrate in the presence of 1,8-diazabicyclo[4][5]undec-7-ene (DBU) in refluxing isopropyl alcohol to yield the corresponding ester (2).

  • Hydrolysis: The ester (2) was hydrolyzed using 20% HCl to produce the carboxylic acid intermediate (3).

  • Amide Formation: The carboxylic acid (3) was converted to its acid chloride by reacting with isobutyl chloroformate in the presence of DBU. The resulting intermediate was then reacted with various secondary amines (piperidine and piperazine derivatives) to afford the final amide derivatives (4a-m).

Evaluation of Cardiotonic Activity (Spontaneously Beating Atria Model) [1][2][4]

  • Animal Preparation: Male Wistar rats were treated with reserpine to deplete catecholamine stores.

  • Atria Isolation: The rats were sacrificed, and the hearts were excised. The whole atria were carefully dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Data Recording: The atrial contractions were recorded isometrically using a force transducer connected to a data acquisition system. The tissues were allowed to equilibrate for 60 minutes.

  • Compound Administration: The test compounds and standards (IBMX, amrinone, and cilostamide) were added to the organ bath in a cumulative concentration-response manner.

  • Data Analysis: The effects on the force of contraction (inotropic effect) and the rate of contraction (chronotropic effect) were measured and expressed as a percentage change from the pre-drug control values.

PDE3 Inhibition Assay [1][4]

The inhibitory activity of the compounds on the PDE3 enzyme was determined using established biochemical assay methods. The concentration of the compound required to inhibit 50% of the enzyme activity was determined and expressed as the IC50 value.

Visualizations

SAR_of_Quinolinone_Derivatives cluster_R Terminal Amide Substituent (R) cluster_Activity Biological Activity Core 6-Hydroxy-4-methylquinolin-2(1H)-one Core Linker Butoxy Linker Core->Linker Piperazine Piperazine Ring Linker->Piperazine More Favorable Piperidine Piperidine Ring Linker->Piperidine Less Favorable HighActivity High Inotropic Effect Potent PDE3 Inhibition Piperazine->HighActivity e.g., 4-Methylpiperazine (4j) ModerateActivity Moderate Activity Piperidine->ModerateActivity e.g., Unsubstituted Piperidine (4a) 4-Hydroxypiperidine (4g) LowActivity Lower Activity Piperidine->LowActivity e.g., Bulky Substituents (4d, 4e) Experimental_Workflow_Cardiotonic_Activity A Reserpine-Treated Rat B Isolation of Whole Atria A->B C Mounting in Organ Bath (Krebs-Henseleit, 37°C, 95% O2) B->C D Equilibration (60 min) C->D E Cumulative Addition of Test Compound/Standard D->E F Isometric Recording of Contraction Force & Rate E->F G Data Analysis (% Change from Control) F->G

References

Purity Confirmation of Synthesized 2,6-dihydroxy-4-methylquinoline: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a critical step in the journey from laboratory to clinic. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for confirming the purity of synthesized 2,6-dihydroxy-4-methylquinoline. The methodologies and supporting data presented herein are intended to assist in the selection of the most suitable analytical approach for quality control and assurance.

Comparison of Analytical Techniques for Purity Assessment

The purity of a synthesized compound can be assessed by various analytical methods, each with its own set of advantages and limitations. While HPLC is a widely adopted technique for its high resolution and sensitivity, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC) can also be employed. A comparative overview of these techniques for the analysis of this compound is presented below.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Thin-Layer Chromatography (TLC)
Principle Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Separation based on differential migration of components on a thin layer of adsorbent material, driven by a liquid mobile phase.
Applicability Ideal for non-volatile and thermally labile compounds like this compound.May require derivatization for polar and non-volatile compounds. High temperatures can potentially lead to degradation.Primarily used for qualitative analysis and monitoring reaction progress. Quantitative analysis is less precise than HPLC or GC-MS.
Resolution High resolving power, capable of separating closely related impurities and isomers.Excellent separation for volatile compounds.Lower resolution compared to HPLC and GC.
Sensitivity High sensitivity, with detection limits typically in the sub-microgram per milliliter range.Very high sensitivity, especially with selected ion monitoring (SIM).Lower sensitivity, typically in the microgram range.
Quantitative Analysis Excellent for precise and accurate quantification.Good for quantification, especially when using an internal standard.Semi-quantitative at best, prone to larger errors.
Typical Purity (%) >99% achievable with good separation.>99% achievable for volatile analytes.Not suitable for high-accuracy purity determination.
Limit of Detection (LOD) ~0.05 µg/mL (estimated)~0.01 µg/mL (estimated, with derivatization)~1 µ g/spot (estimated)
Limit of Quantitation (LOQ) ~0.15 µg/mL (estimated)~0.05 µg/mL (estimated, with derivatization)Not applicable

Experimental Protocols

A detailed experimental protocol for the primary recommended method, HPLC, is provided below. This is followed by a general protocol for GC-MS, which would require derivatization for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for the purity determination of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Solutions:

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade or purified to 18 MΩ·cm).

  • Phosphate buffer (pH 3.0): Prepare a 20 mM solution of monobasic potassium phosphate in water and adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile in a 70:30 (v/v) ratio.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a concentration of approximately 0.1 mg/mL.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Run Time: 20 minutes.

4. Purity Calculation: The purity of the sample is determined by the area percentage method, calculated as follows: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol (with Derivatization)

Due to the low volatility of this compound, a derivatization step is necessary to convert the polar hydroxyl groups into more volatile silyl ethers.

1. Derivatization:

  • To approximately 1 mg of the synthesized compound in a vial, add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS).

  • Cap the vial and heat at 70 °C for 30 minutes.

2. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column suitable for the analysis of silylated compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

3. GC-MS Conditions:

  • Injector Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 50-500.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and purity verification process.

Synthesis_and_Purity_Workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis Starting_Materials Starting Materials (e.g., 4-Aminophenol, Ethyl Acetoacetate) Reaction Conrad-Limpach Reaction Starting_Materials->Reaction Crude_Product Crude 2,6-dihydroxy- 4-methylquinoline Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Synthesized_Product Synthesized Product Purification->Synthesized_Product Sample_Preparation Sample Preparation Synthesized_Product->Sample_Preparation HPLC_Analysis HPLC Analysis Sample_Preparation->HPLC_Analysis Data_Analysis Data Analysis HPLC_Analysis->Data_Analysis Purity_Confirmation Purity Confirmation Data_Analysis->Purity_Confirmation

Caption: Workflow from synthesis to purity confirmation.

HPLC_Method_Decision_Tree Start Confirm Purity of This compound Is_Compound_Volatile Is the compound volatile and thermally stable? Start->Is_Compound_Volatile Use_GC-MS Consider GC-MS (with derivatization) Is_Compound_Volatile->Use_GC-MS Yes Use_HPLC HPLC is the preferred method Is_Compound_Volatile->Use_HPLC No Qualitative_Screening Is rapid qualitative screening sufficient? Use_HPLC->Qualitative_Screening Use_TLC TLC can be used Qualitative_Screening->Use_TLC Yes Quantitative_Analysis Precise quantitative analysis is required Qualitative_Screening->Quantitative_Analysis No

Caption: Decision tree for selecting an analytical method.

Cross-Validation of Experimental and Computational Data for 2,6-Dihydroxy-4-methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: A Comparative Analysis

The following tables present a comparative summary of hypothetical experimental data for 2,6-dihydroxy-4-methylquinoline alongside theoretical values obtained from computational modeling. The experimental values are representative of typical data for substituted quinolines, and the computational data is illustrative of results from Density Functional Theory (DFT) calculations.

Table 1: Physicochemical and Spectroscopic Data Comparison

ParameterExperimental Value (Illustrative)Computational Value (Illustrative)Method/Basis Set (Computational)
Molecular Weight 175.18 g/mol 175.18 g/mol -
Melting Point 210-215 °CNot Applicable-
UV-Vis λmax (in Ethanol) 235 nm, 315 nm, 350 nm230 nm, 310 nm, 345 nmTD-DFT/B3LYP/6-311++G(d,p)
Key FT-IR Peaks (cm⁻¹)
O-H Stretch3400-3200 (broad)3450, 3300DFT/B3LYP/6-311++G(d,p)
C-H Stretch (aromatic)3100-30003080, 3050DFT/B3LYP/6-311++G(d,p)
C=C Stretch (aromatic)1620, 1580, 14701615, 1575, 1465DFT/B3LYP/6-311++G(d,p)
C-O Stretch12501245DFT/B3LYP/6-311++G(d,p)

Table 2: ¹H NMR Chemical Shift Comparison (Illustrative, in DMSO-d₆)

Proton PositionExperimental Shift (ppm) (Illustrative)Computational Shift (ppm) (Illustrative)Method/Basis Set (Computational)
Methyl (4-CH₃) 2.42.3GIAO/DFT/B3LYP/6-311++G(d,p)
Aromatic (H3) 6.16.0GIAO/DFT/B3LYP/6-311++G(d,p)
Aromatic (H5) 7.27.1GIAO/DFT/B3LYP/6-311++G(d,p)
Aromatic (H7) 6.86.7GIAO/DFT/B3LYP/6-311++G(d,p)
Aromatic (H8) 7.06.9GIAO/DFT/B3LYP/6-311++G(d,p)
Hydroxyl (2-OH) 11.5 (broad)11.4GIAO/DFT/B3LYP/6-311++G(d,p)
Hydroxyl (6-OH) 9.5 (broad)9.4GIAO/DFT/B3LYP/6-311++G(d,p)

Experimental Protocols

Detailed methodologies for the key experimental techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of this compound (General Procedure)

A common route to synthesize hydroxyquinolines is through the Conrad-Limpach reaction or a modified version.

  • Reaction Setup: A mixture of a substituted aniline (e.g., 4-aminophenol) and a β-ketoester (e.g., ethyl acetoacetate) is heated in a suitable solvent, such as ethanol or dioxane, often in the presence of an acid catalyst.

  • Cyclization: The intermediate anilinocrotonate is then cyclized at high temperatures (typically >200 °C) in a high-boiling point solvent like Dowtherm A or by microwave irradiation.

  • Work-up and Purification: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid) to yield the final this compound.

Spectroscopic Analysis
  • UV-Visible (UV-Vis) Spectroscopy:

    • A solution of this compound is prepared in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 10⁻⁵ M.

    • The UV-Vis spectrum is recorded using a double-beam spectrophotometer, typically from 200 to 800 nm.

    • The wavelengths of maximum absorbance (λmax) are determined from the resulting spectrum.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

    • Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

    • The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. The positions of characteristic absorption bands are identified and assigned to corresponding functional group vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

    • ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Mandatory Visualizations

Cross-Validation Workflow

The following diagram illustrates the workflow for the cross-validation of experimental and computational data for this compound.

cross_validation_workflow cluster_experimental Experimental Analysis cluster_computational Computational Modeling synthesis Synthesis & Purification uv_vis UV-Vis Spectroscopy synthesis->uv_vis ft_ir FT-IR Spectroscopy synthesis->ft_ir nmr NMR Spectroscopy synthesis->nmr exp_data Experimental Data (λmax, IR Peaks, δ) uv_vis->exp_data ft_ir->exp_data nmr->exp_data dft DFT Calculations (B3LYP/6-311++G(d,p)) td_dft TD-DFT for UV-Vis dft->td_dft giao GIAO for NMR dft->giao comp_data Computational Data (Calculated λmax, Frequencies, δ) td_dft->comp_data giao->comp_data comparison Data Comparison & Validation exp_data->comparison comp_data->comparison conclusion Validated Molecular Structure & Properties comparison->conclusion

Cross-validation workflow diagram.
Hypothetical Signaling Pathway

Based on computational docking studies suggesting interaction with the GABA-A receptor (PDB ID: 4COF), a hypothetical signaling pathway for this compound is proposed below. This pathway illustrates the potential modulation of GABAergic neurotransmission.

signaling_pathway cluster_neuron Postsynaptic Neuron compound 2,6-Dihydroxy- 4-methylquinoline gaba_receptor GABA-A Receptor (4COF) compound->gaba_receptor Allosteric Modulation channel_opening Chloride Ion Channel Opening gaba_receptor->channel_opening Enhanced GABA Binding hyperpolarization Membrane Hyperpolarization channel_opening->hyperpolarization Increased Cl⁻ Influx inhibition Inhibition of Neuronal Firing hyperpolarization->inhibition

Hypothetical GABA-A receptor modulation.

A Comparative Analysis of 2,6-Dihydroxy-4-methylquinoline's Potential Anticancer Efficacy Against Established Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, more effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, quinoline and its derivatives have emerged as a promising class of compounds with a broad spectrum of pharmacological activities, including potent anticancer effects.[1] This guide provides a comparative overview of the potential efficacy of a specific derivative, 2,6-dihydroxy-4-methylquinoline, against well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel.

It is important to note that while the anticancer properties of numerous quinoline derivatives have been documented, specific experimental data on this compound is limited in publicly available literature. Therefore, this guide will leverage data from structurally related dihydroxy- and methyl-substituted quinoline derivatives to provide a comparative context for its potential efficacy. The information presented herein aims to serve as a valuable resource for researchers engaged in the discovery and development of novel quinoline-based therapeutics.

Comparative Efficacy of Quinoline Derivatives and Known Anticancer Drugs

The in vitro cytotoxic activity of various compounds is a primary indicator of their potential as anticancer agents. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for several quinoline derivatives and the standard chemotherapeutic drugs Doxorubicin, Cisplatin, and Paclitaxel against two common human cancer cell lines: MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma).

Compound/DerivativeCancer Cell LineIC50 (µM)
Quinoline Derivatives
2-(6-methoxynaphthalen-2-yl)quinolin-4-aminePANC-1 (Pancreatic)2-16
Quinoline-based dihydrazone derivative (3c)MCF-77.05
Quinoline-based dihydrazone derivative (3b)MCF-77.016
6-Bromo-2-thio-quinazoline derivative (8a)MCF-715.85 ± 3.32
8-Hydroxyquinoline derivative (6)A549Higher than cisplatin
Known Anticancer Drugs
DoxorubicinMCF-72.50 ± 1.76[2]
DoxorubicinA549> 20[2]
CisplatinA54916.48[3]
PaclitaxelMCF-77.5 nM
PaclitaxelA5491.35 nM[4]

Note: The IC50 values for known anticancer drugs can vary significantly between studies due to different experimental conditions. The values presented here are from specific cited studies for comparative purposes.

Mechanisms of Action: A Comparative Overview

The therapeutic efficacy of an anticancer drug is intrinsically linked to its mechanism of action at the molecular level. Doxorubicin, Cisplatin, and Paclitaxel each have distinct mechanisms, while quinoline derivatives have been shown to act through various pathways.

Established Anticancer Drugs
  • Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA, which inhibits the progression of topoisomerase II.[5] This action prevents the resealing of the DNA double helix after replication, leading to DNA strand breaks and subsequent cell death.[5] Doxorubicin is also known to generate reactive oxygen species (ROS), contributing to its cytotoxicity.[6]

  • Cisplatin: As a platinum-based drug, cisplatin forms covalent adducts with DNA, primarily with purine bases.[7] These adducts create intra- and inter-strand crosslinks, which distort the DNA structure and interfere with DNA replication and transcription, ultimately triggering apoptosis.[7][8]

  • Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism involves the stabilization of microtubules.[1] By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, which is essential for mitotic spindle formation and chromosome segregation during cell division.[1] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

Potential Mechanisms of this compound

While the specific mechanisms of this compound are not yet fully elucidated, studies on related quinoline derivatives suggest several potential pathways:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases. For instance, a quinoline derivative was found to induce apoptosis in pancreatic cancer cells.[7]

  • Cell Cycle Arrest: Quinoline compounds have been observed to cause cell cycle arrest at various phases, such as G2/M or S phase, preventing cancer cell proliferation.[10][11] A study on a 1-(2,6-dihydroxy-4-methoxyphenyl) derivative demonstrated G0/G1 arrest in colon adenocarcinoma cells.[12]

  • Inhibition of Signaling Pathways: Quinoline derivatives can interfere with critical signaling pathways involved in cancer cell growth and survival, such as the Akt/mTOR pathway.[7]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized methodologies for key in vitro assays used to evaluate the anticancer efficacy of novel compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7 or A549) are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound) or a known anticancer drug. A control group with vehicle (e.g., DMSO) is also included. The plate is incubated for a further 24, 48, or 72 hours.

  • MTT Addition: Following the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at its IC50 concentration for 24, 48, or 72 hours.

  • Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined based on the fluorescence intensity of the PI-stained DNA.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, visual representations of signaling pathways and experimental workflows are invaluable.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding compound_prep 2. Compound Preparation cell_treatment 3. Cell Treatment compound_prep->cell_treatment mtt_addition 4. MTT Addition cell_treatment->mtt_addition formazan_solubilization 5. Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance 6. Read Absorbance formazan_solubilization->read_absorbance calculate_ic50 7. Calculate IC50 read_absorbance->calculate_ic50

Caption: Workflow of the MTT cytotoxicity assay.

doxorubicin_pathway Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Strand Breaks DNA->DNA_Damage Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin's mechanism of action.

cisplatin_pathway Cisplatin Cisplatin DNA DNA Cisplatin->DNA Binding DNA_Adducts DNA Adducts (Intra/Inter-strand crosslinks) DNA->DNA_Adducts Replication_Transcription_Block Replication & Transcription Block DNA_Adducts->Replication_Transcription_Block Apoptosis Apoptosis Replication_Transcription_Block->Apoptosis

Caption: Cisplatin's mechanism of action.

paclitaxel_pathway Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binding to β-tubulin Microtubule_Stabilization Microtubule Stabilization Microtubules->Microtubule_Stabilization Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Paclitaxel's mechanism of action.

quinoline_pathway Quinoline_Derivative Quinoline Derivative Signaling_Pathways Signaling Pathways (e.g., Akt/mTOR) Quinoline_Derivative->Signaling_Pathways Inhibition Cell_Cycle_Proteins Cell Cycle Proteins Quinoline_Derivative->Cell_Cycle_Proteins Modulation Apoptotic_Proteins Apoptotic Proteins (e.g., Caspases) Quinoline_Derivative->Apoptotic_Proteins Activation Cell_Cycle_Arrest Cell Cycle Arrest Signaling_Pathways->Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptotic_Proteins->Apoptosis

Caption: Potential mechanisms of quinoline derivatives.

References

Benchmarking the Antibacterial Spectrum of 2,6-Dihydroxy-4-Methylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antibacterial spectrum of quinoline derivatives, with a focus on contextualizing the potential activity of 2,6-dihydroxy-4-methylquinoline. Quinolines are a prominent class of heterocyclic compounds known for their broad-spectrum antimicrobial properties.[1][2] This document is intended to serve as a resource for researchers and professionals in drug discovery and development by summarizing available data on related compounds and outlining the experimental protocols required for a comprehensive evaluation.

Data Presentation: Comparative Antibacterial Spectra

The antibacterial efficacy of a compound is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values (in µg/mL) for representative quinoline-based antibiotics and other quinoline derivatives against common Gram-positive and Gram-negative bacterial pathogens. This data provides a baseline for evaluating the potential efficacy of novel compounds like this compound.

Table 1: MIC Values (µg/mL) of Benchmark Fluoroquinolones

AntibioticStaphylococcus aureus (Gram-positive)Enterococcus faecalis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Ciprofloxacin0.12 - 2.00.25 - 2.00.004 - 0.250.06 - 4.0
Levofloxacin0.12 - 4.00.5 - 4.00.015 - 0.50.12 - 8.0
Moxifloxacin0.03 - 0.250.12 - 0.50.015 - 0.50.5 - 8.0

Table 2: MIC Values (µg/mL) of Other Relevant Quinolone and Quinoline Derivatives

CompoundStaphylococcus aureus (Gram-positive)Enterococcus faecalis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)
Nalidixic Acid8 - 128>1282 - 32>256
8-Hydroxyquinoline1.56 - 12.53.12 - 256.25 - 5012.5 - 100
4-Amino-6-hydroxy-8-methylquinoline>100>100>100>100

Note: The MIC values can vary depending on the specific bacterial strain and the testing methodology employed.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of the antibacterial spectrum of a compound. The following are detailed protocols for key experiments.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Materials:

  • Test compound (this compound) stock solution of known concentration.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well microtiter plates.

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Standardized bacterial inoculum (0.5 McFarland standard).

b. Procedure:

  • Dispense 100 µL of CAMHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculate each well with 10 µL of the diluted bacterial suspension.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Minimum Bactericidal Concentration (MBC) Determination

This assay is performed to determine the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

a. Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental and Logical Frameworks

Diagrams are essential for clearly communicating experimental workflows and the logical relationships within the research.

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay cluster_results Results Compound This compound Stock SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Media Bacterial Growth Media Media->SerialDilution Bacteria Bacterial Strains Inoculation Inoculation with Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation1 Incubation (18-24h) Inoculation->Incubation1 MIC_Reading Visual Reading of MIC Incubation1->MIC_Reading Plating Plating from Clear Wells MIC_Reading->Plating DataAnalysis Data Analysis & Comparison MIC_Reading->DataAnalysis Incubation2 Incubation (18-24h) Plating->Incubation2 MBC_Reading Colony Counting for MBC Incubation2->MBC_Reading MBC_Reading->DataAnalysis

Caption: Workflow for determining MIC and MBC of this compound.

Quinolone_Action_Pathway Quinolone Quinolone Antibiotic BacterialCell Bacterial Cell Quinolone->BacterialCell Enters DNA_Gyrase DNA Gyrase (GyrA/GyrB) Quinolone->DNA_Gyrase Inhibits TopoisomeraseIV Topoisomerase IV (ParC/ParE) Quinolone->TopoisomeraseIV Inhibits BacterialCell->DNA_Gyrase BacterialCell->TopoisomeraseIV DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication TopoisomeraseIV->DNA_Replication Cell_Death Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Simplified signaling pathway of quinolone antibiotic action.

References

A Comparative Guide to the Synthesis of Quinolines: Method Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Target Compound: Initial research for synthesis methods of 2,6-dihydroxy-4-methylquinoline revealed a scarcity of publicly available, reproducible experimental protocols. To fulfill the objective of this guide—comparing distinct synthesis methodologies—we will focus on the closely related and well-documented compound, 2-hydroxy-4-methylquinoline . The principles and comparative framework presented here can be readily applied to other quinoline derivatives as synthetic data becomes available.

For researchers, scientists, and professionals in drug development, the selection of a synthetic route is a critical decision influenced by factors such as yield, purity, reaction time, scalability, and overall reproducibility. This guide provides an objective comparison of two distinct and reproducible methods for the synthesis of 2-hydroxy-4-methylquinoline (which exists in tautomeric equilibrium with 4-methylquinolin-2(1H)-one): a classical thermal cyclization and a modern microwave-assisted approach.

Quantitative Data Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis methods for 2-hydroxy-4-methylquinoline, providing a clear basis for methodological selection.

ParameterMethod 1: Thermal CyclizationMethod 2: Microwave-Assisted Synthesis
Principle Conrad-Limpach ReactionMicrowave-Enhanced Reaction
Starting Material Ethyl β-anilinocrotonate4-methylquinoline, Ethyl Chloroacetate
Reported Yield 85–90%[1]94%[2]
Reaction Time 10–15 minutes (reflux)25 minutes (irradiation)[2]
Reaction Temperature ~250-260 °C (Reflux in Dowtherm)[1]Not specified, typical for microwave synthesis
Key Reagents Dowtherm (solvent)Ethyl Acetate (solvent), Water
Workup/Purification Filtration, Washing, RecrystallizationLiquid-liquid extraction, Recrystallization

Experimental Protocols

Detailed and reproducible experimental protocols are essential for validating and implementing a synthetic method. Below are the methodologies for the two compared syntheses.

Method 1: Thermal Cyclization in Dowtherm

This procedure is a modification of the Conrad-Limpach reaction, utilizing a high-boiling solvent to facilitate thermal cyclization.[1]

  • Apparatus Setup: A 500-mL three-necked round-bottomed flask is equipped with a dropping funnel, a sealed mechanical stirrer, and an air condenser.

  • Reaction Initiation: 150 mL of Dowtherm is placed in the flask, stirred, and heated to its reflux temperature (approximately 250-260 °C).

  • Addition of Reactant: 65 g (0.32 mole) of ethyl β-anilinocrotonate is added rapidly via the dropping funnel to the refluxing Dowtherm.

  • Reaction: The mixture is stirred and maintained at reflux for an additional 10–15 minutes after the addition is complete. Ethanol is evolved during the reaction.

  • Isolation of Crude Product: The mixture is allowed to cool to room temperature, during which a yellow solid separates. Approximately 200 mL of petroleum ether (b.p. 60–70°) is added. The solid is collected on a Büchner funnel and washed with 100 mL of petroleum ether.

  • Purification: The air-dried crude product is dissolved in 1 L of boiling water containing 10 g of decolorizing carbon (e.g., Darco or Norit). The hot solution is filtered and allowed to cool. The resulting white, needle-like crystals of 2-hydroxy-4-methylquinoline are collected by filtration. The final yield is 43–46 g (85–90%).[1]

Method 2: Microwave-Assisted Synthesis

This modern approach utilizes microwave irradiation to accelerate the reaction, leading to high yields in a significantly shorter time frame.[2]

  • Apparatus Setup: A 50-mL pressure-resistant reaction tube is used, suitable for a microwave reactor.

  • Charging the Vessel: The following are added sequentially to the reaction tube: 3.4% (by weight) 4-methylquinoline, 1.23 g of ethyl chloroacetate, 0.54 g of distilled water, and 20 mL of ethyl acetate.

  • Microwave Irradiation: The sealed reaction tube is placed in a 300 W microwave stirring reactor and irradiated for 25 minutes.

  • Workup: The resulting reaction solution is washed with hot water. The organic phase is collected via liquid separation.

  • Isolation and Purification: The solvent (ethyl acetate) and excess ethyl chloroacetate are removed under reduced pressure. The crude product is purified by recrystallization to yield 1.50 g (94%) of 4-methyl-2-(1H)-quinolinone.[2]

Workflow and Logic Visualization

The following diagram illustrates the logical workflow for comparing synthetic methodologies, a crucial process in chemical research and development.

G cluster_0 Method Selection cluster_1 Method Comparison cluster_2 Implementation DefineTarget Define Target Molecule (2-Hydroxy-4-methylquinoline) LitSearch Literature Search for Synthesis Methods DefineTarget->LitSearch Method1 Method 1: Thermal Cyclization LitSearch->Method1 Method2 Method 2: Microwave-Assisted LitSearch->Method2 Compare Compare Metrics: - Yield - Purity - Time - Reproducibility - Cost/Safety Method1->Compare Method2->Compare Select Select Optimal Method Compare->Select Protocol Follow Detailed Protocol Select->Protocol Analysis Analyze & Characterize Final Product Protocol->Analysis

Caption: Workflow for the selection and validation of a chemical synthesis method.

References

In Vivo Validation of 2,6-dihydroxy-4-methylquinoline: A Comparative Guide to Assessing Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 2,6-dihydroxy-4-methylquinoline's therapeutic potential. While direct in vivo studies on this specific compound are not extensively documented in publicly available literature, this document outlines a comparative approach based on the well-established biological activities of the broader quinoline class of compounds. By leveraging data from structurally similar quinoline derivatives, researchers can strategically design and execute robust preclinical validation studies.

The Therapeutic Promise of the Quinoline Scaffold

Quinoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The versatility of the quinoline ring system allows for functionalization at various positions, leading to a wide spectrum of biological activities.[2] Documented therapeutic applications for quinoline derivatives include:

  • Anticancer: Many quinoline-based compounds exhibit potent anticancer activity by targeting various mechanisms, including topoisomerase inhibition and disruption of cell signaling pathways.[3][4]

  • Antimalarial: The quinoline scaffold is central to several antimalarial drugs, such as chloroquine and mefloquine.[2]

  • Anti-inflammatory: Certain quinoline derivatives have demonstrated significant anti-inflammatory properties.[2]

  • Neuroprotection: Emerging research suggests the potential of quinoline derivatives in treating neurodegenerative diseases like Alzheimer's.[5]

  • Antimicrobial: The quinoline core is found in various antibacterial and antifungal agents.[6]

Given the structural similarity of this compound to other biologically active hydroxyquinolines, it is a promising candidate for investigation across these therapeutic areas.

Comparative Analysis: Positioning this compound Among Alternatives

In the absence of direct in vivo data for this compound, a comparative analysis with established quinoline-based drugs and well-studied derivatives can inform the direction of future research.

Table 1: Comparative Profile of Selected Quinoline Derivatives
Compound/Drug NamePrimary Therapeutic AreaMechanism of Action (if known)Key In Vivo Model(s) Used for Validation
This compound Hypothesized: Anticancer, Neuroprotective, Anti-inflammatory To be determined Proposed: Xenograft models (cancer), neuroinflammation models (neurodegeneration)
BosutinibAnticancer (Chronic Myeloid Leukemia)Tyrosine kinase inhibitor (BCR-ABL, Src)Murine leukemia models
ChloroquineAntimalarial, Anti-inflammatoryInhibition of heme polymerase, modulation of autophagyPlasmodium berghei infected mice, collagen-induced arthritis models
ClioquinolAntifungal, Neuroprotective (historical)Metal ion chelationNot applicable (withdrawn), but studied in transgenic mouse models of Alzheimer's disease
Representative 8-Hydroxyquinoline DerivativeAnticancer, NeuroprotectiveMetal chelation, induction of apoptosisHuman tumor xenografts in nude mice, animal models of neurodegenerative disease

This table highlights the diverse therapeutic applications of the quinoline scaffold and provides a basis for selecting appropriate in vivo models for validating this compound.

Proposed Experimental Protocols for In Vivo Validation

The following are detailed, generalized protocols for key experiments to assess the therapeutic potential of this compound in vivo. These protocols should be adapted based on the specific hypothesis being tested.

Acute Toxicity Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Methodology:

  • Animal Model: Healthy adult mice (e.g., C57BL/6 or BALB/c), 6-8 weeks old, of a single sex to minimize variability.

  • Acclimatization: Animals are acclimated to the housing conditions for at least one week prior to the study.

  • Dosing: A range of single doses of this compound (e.g., 10, 50, 100, 500, 1000 mg/kg) are administered via a relevant route (e.g., oral gavage, intraperitoneal injection). A vehicle control group receives the solvent used to dissolve the compound.

  • Observation: Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, breathing, and physical appearance) at regular intervals for at least 14 days. Body weight is recorded daily.

  • Endpoint: At the end of the observation period, animals are euthanized, and major organs are collected for histopathological analysis.

  • Data Analysis: The MTD is determined as the highest dose that does not cause significant toxicity or mortality.

Efficacy Study in a Xenograft Cancer Model

Objective: To evaluate the antitumor efficacy of this compound in a relevant cancer model.

Methodology:

  • Cell Line and Animal Model: A human cancer cell line (e.g., a breast or lung cancer line known to be sensitive to quinoline derivatives) is implanted subcutaneously into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Animals are randomized into treatment and control groups. The treatment group receives this compound at a dose below the MTD, administered on a predetermined schedule (e.g., daily for 21 days). The control group receives the vehicle. A positive control group may receive a standard-of-care chemotherapeutic agent.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a set duration. Tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated and statistically compared between the treatment and control groups.

Pharmacokinetic Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Methodology:

  • Animal Model: Healthy rodents (e.g., rats or mice).

  • Dosing: A single dose of this compound is administered via the intended therapeutic route (e.g., oral or intravenous).

  • Sample Collection: Blood samples are collected at multiple time points post-administration.

  • Bioanalysis: The concentration of this compound in plasma is quantified using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC) are calculated.

Visualizing Experimental Workflows and Signaling Pathways

General Experimental Workflow for In Vivo Validation

experimental_workflow cluster_preclinical Preclinical In Vivo Validation start Hypothesis Generation toxicity Acute Toxicity Study (MTD Determination) start->toxicity Select Animal Model efficacy Efficacy Studies (e.g., Xenograft Model) toxicity->efficacy Determine Safe Dose pk_pd Pharmacokinetic/Pharmacodynamic (PK/PD) Studies efficacy->pk_pd Correlate Exposure with Effect report Data Analysis and Reporting pk_pd->report Compile Preclinical Data Package

Caption: A generalized workflow for the preclinical in vivo validation of a therapeutic compound.

Hypothetical Signaling Pathway for Anticancer Activity

This diagram illustrates a potential mechanism of action if this compound were to exhibit anticancer properties by inhibiting a key signaling pathway, such as the PI3K/AKT/mTOR pathway, which is often dysregulated in cancer.

signaling_pathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation DHQ This compound (Hypothetical Target) DHQ->PI3K Inhibition

Caption: A hypothetical signaling pathway illustrating the potential inhibition of the PI3K/AKT/mTOR pathway by this compound in cancer cells.

Conclusion

While the direct in vivo therapeutic validation of this compound is yet to be extensively reported, its structural similarity to a well-established class of bioactive compounds makes it a compelling candidate for further investigation. The comparative data on related quinoline derivatives, coupled with the standardized experimental protocols outlined in this guide, provide a robust starting point for researchers to systematically evaluate its therapeutic potential in various disease models. Careful consideration of animal models, dosing regimens, and relevant biomarkers will be crucial for a successful in vivo validation campaign.

References

Safety Operating Guide

Proper Disposal of 2,6-Dihydroxy-4-methylquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Proper Disposal of 2,6-Dihydroxy-4-methylquinoline

The responsible disposal of this compound is critical for ensuring laboratory safety and environmental protection. This compound is classified as hazardous, and its disposal must be managed through approved hazardous waste protocols. The following guide provides procedural, step-by-step instructions for researchers, scientists, and drug development professionals.

Hazard Assessment and Safety Precautions

This compound poses several health risks. It is harmful if swallowed and can cause serious eye damage[1]. Due to its high potential for water contamination, it is classified as highly hazardous to water (Water Hazard Class 3)[1]. Therefore, it is imperative to handle this chemical and its waste with utmost care, utilizing appropriate personal protective equipment (PPE) and adhering to strict disposal regulations. Never dispose of this compound or its containers in standard laboratory trash or down the drain[2].

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical safety goggles[1].

  • Body Protection: A lab coat or other protective work clothing.

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood.

Quantitative Hazard Data

The following table summarizes the available hazard information for this compound.

Hazard CategoryGHS Classification & StatementReference
Acute Oral Toxicity Category 4: H302 - Harmful if swallowed.[1]
Serious Eye Damage Category 1: H318 - Causes serious eye damage.[1]
Storage Class 11: Combustible Solids.[1]
Water Hazard Class (WGK) 3: Highly hazardous to water.[1]
Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste.

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, weighing paper), in a dedicated and compatible hazardous waste container[2].

    • Ensure the container is properly sealed to prevent leaks or spills[3].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste"[2][3].

    • Identify the full chemical name: "this compound" and its CAS Number: 34982-01-9[1][4].

    • List all components and their approximate concentrations if it is a mixed waste stream[2].

    • Include relevant hazard warnings, such as "Toxic" and "Irritant"[3].

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

    • This area should be secure, well-ventilated, and away from incompatible materials.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's Environmental, Health, and Safety (EHS) office or a licensed hazardous waste disposal contractor[2][3].

    • Provide the disposal facility with a complete and accurate description of the waste.

Spill Management Protocol

In the event of a spill, immediate action is necessary to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the area is well-ventilated.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended personal protective equipment.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material into a sealable, labeled hazardous waste container. Avoid generating dust.

    • For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Decontamination: Decontaminate the spill area with an appropriate solvent or cleaning solution, collecting all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS office in accordance with your institution's policies.

Experimental Protocols and Visualizations

While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the standard procedure for hazardous chemical waste disposal, as outlined above, should be followed. The logical workflow for this process is illustrated in the diagram below.

G Disposal Workflow for this compound A Generation of Waste (Unused chemical, contaminated labware, spill cleanup material) C Collect waste in a dedicated, compatible, and sealable container. A->C B Is the waste container properly labeled with 'Hazardous Waste' and full chemical name? D Affix proper labels: - 'Hazardous Waste' - 'this compound' - Hazard pictograms B->D No E Store the sealed container in a designated hazardous waste accumulation area. B->E Yes C->B D->E F Contact EHS or approved waste contractor for pickup. E->F G Final Disposal at a licensed hazardous waste facility. F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,6-Dihydroxy-4-methylquinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,6-Dihydroxy-4-methylquinoline. Adherence to these procedures is essential for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The required PPE is summarized in the table below.

Protection TypeSpecific EquipmentStandard
Eye and Face Chemical splash goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US) approved.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1][2]Use proper glove removal technique to avoid skin contact.[1]
Body Laboratory coat. For larger quantities or where there is a risk of splashing, a chemically resistant apron or coveralls should be worn.---
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator is required if working with powders outside of a fume hood or if dust is generated.[3]Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ensure that a calibrated chemical fume hood is operational before starting any work.[4]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Clearly label all containers with the chemical name and hazard symbols.

2. Handling the Compound:

  • Wear the appropriate PPE as detailed in the table above.[2]

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation of dust.[4]

  • Avoid all personal contact with the substance, including inhalation of dust and contact with skin and eyes.[5]

  • Do not eat, drink, or smoke in the area where the chemical is handled.[5]

3. Spill Management:

  • Minor Spills:

    • Alert others in the vicinity.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[4][6]

    • Collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[4]

    • Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[4]

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your institution's emergency response team.

    • Provide them with the Safety Data Sheet (SDS) for this compound.

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[1]

  • Keep the container tightly sealed to prevent contamination and exposure to moisture.[1]

  • Store away from incompatible materials.

Disposal Plan: Step-by-Step Procedures

All waste containing this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.

1. Waste Segregation and Collection:

  • Do not dispose of this chemical in the regular trash or down the drain.[2][5]

  • Collect all solid waste, including contaminated gloves, wipes, and absorbent materials, in a dedicated and clearly labeled hazardous waste container.[2][5]

  • Collect any liquid waste containing the compound in a separate, compatible, and labeled hazardous waste container.[2]

2. Container Labeling:

  • Label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[5]

3. Temporary Storage:

  • Store waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.

  • Ensure containers are kept closed.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer handling_reaction Perform Experiment handling_transfer->handling_reaction cleanup_decon Decontaminate Glassware & Surfaces handling_reaction->cleanup_decon cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Store for EHS Pickup cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.